molecular formula C4H7N3 B1224924 (1H-imidazol-2-yl)methanamine CAS No. 53332-80-2

(1H-imidazol-2-yl)methanamine

Cat. No.: B1224924
CAS No.: 53332-80-2
M. Wt: 97.12 g/mol
InChI Key: CRZDNISJUXVSKX-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)methanamine (CAS RN: 53332-80-2) is a versatile bidentate ligand valuable in inorganic and medicinal chemistry research. This π-electron-rich heteroaromatic compound features a pyridinic nitrogen atom and an aminic group, allowing it to coordinate with various metal ions to form stable complexes . These properties make it a building block for developing novel organometallic compounds and catalysts. In pharmaceutical research, this scaffold is a privileged structure. Its metal complexes, particularly with Pt(II), have been investigated for their cytotoxic effects, showing promising and comparable activity to cisplatin against human carcinoma cell lines, including non-small-cell lung cancer and colorectal adenocarcinoma cells . The mechanism is studied extensively; such complexes can be activated inside cells, form DNA adducts, and trigger signal-transduction pathways leading to cell-cycle arrest and apoptosis . Researchers utilize this compound to modulate the properties of metal complexes, aiming to improve cell-membrane permeability and overcome mechanisms of drug resistance . The compound should be stored sealed in a dry environment, refrigerated (0-10°C), and under inert gas, as it is air and heat sensitive . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not approved for use in humans or animals and is not intended for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1H-imidazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N3/c5-3-4-6-1-2-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZDNISJUXVSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362547
Record name 1-(1H-Imidazol-2-yl)methanamine
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-80-2
Record name 1H-Imidazole-2-methanamine
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Record name 1-(1H-Imidazol-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for (1H-imidazol-2-yl)methanamine, a crucial building block in medicinal chemistry and drug development. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the available synthetic strategies.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its imidazole core and primary amine functionality make it a valuable synthon for the preparation of histamine receptor agonists and antagonists, as well as other therapeutic agents. The synthesis of this compound can be approached through several key strategies, each with its own advantages and considerations. This guide will focus on the most prevalent and effective methods: the Gabriel synthesis, the reduction of 2-cyanoimidazole, and the reductive amination of imidazole-2-carboxaldehyde.

Core Synthetic Protocols

Three primary synthetic routes have been identified for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered in direct amination reactions. This pathway involves the N-alkylation of potassium phthalimide with a suitable 2-(halomethyl)-1H-imidazole, followed by the deprotection of the resulting phthalimide intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-(Phthalimidomethyl)-1H-imidazole

  • In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • To this suspension, add a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 equivalent) in anhydrous DMF dropwise at room temperature with stirring. Note: The free base of 2-(chloromethyl)-1H-imidazole can be used if available. If starting from the hydrochloride salt, a non-nucleophilic base such as triethylamine (1.1 equivalents) should be added to the reaction mixture to liberate the free base.

  • Heat the reaction mixture to 80-100 °C and maintain stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(phthalimidomethyl)-1H-imidazole.

Step 2: Deprotection to this compound

  • Dissolve the 2-(phthalimidomethyl)-1H-imidazole (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add hydrazine hydrate (4 to 40 equivalents) to the solution at room temperature.[1] The reaction is typically stirred for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, a precipitate of phthalhydrazide will form.

  • Filter off the phthalhydrazide precipitate and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to yield this compound.

Quantitative Data Summary for Gabriel Synthesis

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12-(Chloromethyl)-1H-imidazole HCl, Potassium PhthalimideDMF, Triethylamine80-1004-675-85
22-(Phthalimidomethyl)-1H-imidazoleHydrazine Hydrate, Ethanol/THFRoom Temp.4-1270-90

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Logical Relationship Diagram for Gabriel Synthesis

Gabriel_Synthesis 2-(Chloromethyl)-1H-imidazole 2-(Chloromethyl)-1H-imidazole 2-(Phthalimidomethyl)-1H-imidazole 2-(Phthalimidomethyl)-1H-imidazole 2-(Chloromethyl)-1H-imidazole->2-(Phthalimidomethyl)-1H-imidazole Potassium Phthalimide, DMF This compound This compound 2-(Phthalimidomethyl)-1H-imidazole->this compound Hydrazine Hydrate

Caption: Gabriel synthesis pathway for this compound.

Reduction of 2-Cyanoimidazole

The reduction of a nitrile group offers a direct route to the corresponding primary amine. For the synthesis of this compound, 2-cyanoimidazole serves as a readily accessible starting material. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LAH) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-cyanoimidazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data Summary for Reduction of 2-Cyanoimidazole

ReactantReducing AgentSolventTemperature (°C)Time (h)Yield (%)
2-CyanoimidazoleLithium Aluminum HydrideTHFReflux4-860-80
2-CyanoimidazoleH₂/Catalyst (e.g., Pd/C)Methanol/Ethanol25-5012-2470-90

Note: Yields are approximate and can vary based on the specific catalyst and reaction conditions.

Reaction Pathway for Nitrile Reduction

Nitrile_Reduction 2-Cyanoimidazole 2-Cyanoimidazole This compound This compound 2-Cyanoimidazole->this compound 1. LiAlH4, THF 2. Workup

Caption: Synthesis via reduction of 2-cyanoimidazole.

Reductive Amination of Imidazole-2-carboxaldehyde

Reductive amination provides a versatile and often high-yielding method for the synthesis of amines from carbonyl compounds. In this approach, imidazole-2-carboxaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

  • Dissolve imidazole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Perform an acid-base extraction to isolate the amine product. Acidify the aqueous residue with hydrochloric acid, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, then basify the aqueous layer with sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary for Reductive Amination

Carbonyl CompoundAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Imidazole-2-carboxaldehydeNH₃/NH₄OAcNaBH₄Methanol0 to RT12-2465-85

Note: Yields are approximate and can vary based on the specific ammonia source and reaction conditions.

Experimental Workflow for Reductive Amination

Reductive_Amination Imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde Imine Intermediate Imine Intermediate Imidazole-2-carboxaldehyde->Imine Intermediate Ammonia Source This compound This compound Imine Intermediate->this compound Reducing Agent (e.g., NaBH4)

Caption: Reductive amination of imidazole-2-carboxaldehyde.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Gabriel synthesis offers a robust, albeit multi-step, approach that is particularly useful for avoiding side products. The reduction of 2-cyanoimidazole provides a more direct route, with the choice of reducing agent influencing the reaction conditions. Finally, reductive amination of imidazole-2-carboxaldehyde presents a versatile and efficient one-pot procedure. The selection of the optimal synthetic protocol will be guided by factors such as the scale of the reaction, the availability and cost of starting materials, and the specific equipment and safety infrastructure available to the researcher. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylimidazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the free base, this document compiles a combination of experimental data for its dihydrochloride salt, computationally predicted values for the free base, and established analytical methodologies. This guide is intended to serve as a foundational resource for researchers, providing essential data for modeling, synthesis, and further investigation of 2-aminomethylimidazole and its derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for 2-aminomethylimidazole and its dihydrochloride salt.

Table 1: Physicochemical Properties of 2-Aminomethylimidazole (Free Base)

PropertyValueData TypeSource
Molecular Formula C₄H₇N₃--
Molecular Weight 97.12 g/mol ComputedPubChem[1]
pKa (most basic) 8.8 (Predicted)PredictedChemAxon
logP -1.0Computed (XLogP3)PubChem[1]
Solubility High in polar solventsQualitativeGeneral knowledge
Melting Point Not available--
Boiling Point Not available--

Table 2: Physicochemical Properties of 2-Aminomethyl-1H-imidazole Dihydrochloride

PropertyValueData TypeSource
Molecular Formula C₄H₉Cl₂N₃-Fisher Scientific[2]
Molecular Weight 170.04 g/mol -Fisher Scientific[2]
Melting Point 250-251 °CExperimentalFisher Scientific[2][3]
Melting Point 234-241 °CExperimentalSigma-Aldrich[4]
Solubility Soluble in waterQualitativeGeneral knowledge

Spectroscopic Data Interpretation

2.1. ¹H NMR Spectroscopy (Predicted)

  • Imidazole Ring Protons (2H): Expected to appear as two singlets or a pair of doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm.

  • Methylene Protons (-CH₂-): A singlet integrating to 2H, expected in the range of δ 3.5-4.0 ppm, shifted downfield due to the adjacent electron-withdrawing imidazole ring and the amino group.

  • Amine Protons (-NH₂): A broad singlet integrating to 2H, with a chemical shift that is highly variable depending on the solvent, concentration, and temperature, typically between δ 1.5 and 4.0 ppm.

  • Imidazole N-H Proton (1H): A broad singlet, often not observed or appearing at a very downfield chemical shift (>10 ppm), especially in aprotic solvents.

2.2. ¹³C NMR Spectroscopy (Predicted)

  • Imidazole C2: Expected around δ 145-150 ppm.

  • Imidazole C4/C5: Expected in the range of δ 115-130 ppm.

  • Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.

2.3. Infrared (IR) Spectroscopy

  • N-H Stretching (Primary Amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹[2][4][5][6].

  • N-H Bending (Primary Amine): A medium to strong band is expected around 1580-1650 cm⁻¹[4][6].

  • C-N Stretching: A weak to medium band is expected in the region of 1020-1250 cm⁻¹[4][6].

  • Imidazole Ring Stretching: Several bands are expected in the fingerprint region, typically around 1450-1600 cm⁻¹ (C=N and C=C stretching) and 1050-1250 cm⁻¹ (ring breathing)[7].

  • C-H Stretching (Imidazole Ring): A weak band may be observed above 3000 cm⁻¹.

2.4. UV-Vis Spectroscopy

The imidazole ring is the primary chromophore. It is expected to exhibit a strong absorption band in the ultraviolet region, typically with a λmax around 207-210 nm, corresponding to a π → π* transition[8][9][10][11]. The presence of the aminomethyl substituent may cause a slight bathochromic or hyperchromic shift.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of 2-aminomethylimidazole.

3.1. Synthesis of 2-Aminomethyl-1H-imidazole

A plausible synthetic route to 2-aminomethyl-1H-imidazole is via the reduction of 2-cyanoimidazole.

Protocol: Reduction of 2-Cyanoimidazole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-cyanoimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield crude 2-aminomethyl-1H-imidazole. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.

Synthesis_Workflow 2-Cyanoimidazole 2-Cyanoimidazole Reaction_Vessel Reaction in THF 2-Cyanoimidazole->Reaction_Vessel LiAlH4_in_THF LiAlH4_in_THF LiAlH4_in_THF->Reaction_Vessel Quenching Quench with H2O/NaOH Reaction_Vessel->Quenching Reflux Filtration Filtration Quenching->Filtration Evaporation Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification 2-Aminomethylimidazole 2-Aminomethylimidazole Purification->2-Aminomethylimidazole pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Sample Dissolve Sample in H2O Titrate Add HCl Titrant Incrementally Prepare_Sample->Titrate Calibrate_pH_Meter Calibrate pH Meter Calibrate_pH_Meter->Titrate Record_pH Record pH After Each Addition Titrate->Record_pH Record_pH->Titrate Plot_Curve Plot pH vs. Titrant Volume Record_pH->Plot_Curve Determine_Equivalence Find Equivalence Points (1st Derivative) Plot_Curve->Determine_Equivalence Determine_pKa pKa = pH at Half-Equivalence Determine_Equivalence->Determine_pKa Adrenergic_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 2-aminomethyl- imidazoline derivative) alpha1A_AR α1A-Adrenergic Receptor Agonist->alpha1A_AR Binds to Gq Gq Protein alpha1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2_store Ca²⁺ Store Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets Leading to

References

Spectroscopic Characterization of (1H-imidazol-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (1H-imidazol-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to present a predicted spectroscopic profile. It also outlines detailed experimental protocols for acquiring high-quality spectroscopic data and illustrates the logical workflows involved in its structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of analogous compounds, including 2-substituted imidazoles and aliphatic primary amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H4 / H5 (imidazole)~7.10 - 7.30Singlet (or narrow doublet)The two imidazole ring protons are chemically equivalent or very similar, leading to a single resonance.
-CH₂- (methanamine)~3.80 - 4.00SingletMethylene protons adjacent to the imidazole ring and the amino group.
-NH₂ (amine)Broad signal (~1.5 - 3.0)Broad SingletChemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-NH (imidazole)Broad signal (~10 - 12)Broad SingletThe imidazole N-H proton is acidic and its signal is often broad; may not be observed in protic solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (imidazole)~145 - 150Quaternary carbon bearing the aminomethyl group, typically the most deshielded imidazole carbon. Tautomerization can sometimes lead to broadened signals for imidazole carbons[1][2].
C4 / C5 (imidazole)~120 - 128The two equivalent methine carbons of the imidazole ring.
-CH₂- (methanamine)~40 - 45Methylene carbon attached to the imidazole C2 and the nitrogen of the amino group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (imidazole)3100 - 3300Broad, MediumCharacteristic of the N-H bond in the imidazole ring.
N-H Stretch (primary amine)3300 - 3500Medium, SharpPrimary amines typically show two bands in this region (asymmetric and symmetric stretches)[3][4][5][6].
C-H Stretch (aromatic)3000 - 3100Medium-WeakAssociated with the C-H bonds of the imidazole ring.
C-H Stretch (aliphatic)2850 - 2960Medium-WeakAssociated with the methylene (-CH₂-) group.
N-H Bend (primary amine)1580 - 1650Medium-StrongScissoring vibration of the -NH₂ group[3].
C=N & C=C Stretch (imidazole)1450 - 1600Medium-StrongRing stretching vibrations of the imidazole moiety.
C-N Stretch1020 - 1250MediumAliphatic C-N stretching of the aminomethyl group[3].

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueProposed FragmentNotes
97[M]⁺Molecular ion peak.
82[M - NH]⁺Loss of an amino radical.
68[M - CH₂NH₂]⁺Alpha-cleavage resulting in the loss of the aminomethyl radical, leading to a stable imidazolium cation. This is expected to be a prominent peak.
41[C₂H₃N]⁺Fragmentation of the imidazole ring.
30[CH₂NH₂]⁺Aminomethyl cation resulting from alpha-cleavage.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons (-NH and -NH₂).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-16 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). To confirm N-H protons, a D₂O exchange experiment can be performed where a few drops of D₂O are added to the sample, and the spectrum is re-acquired; the N-H signals should disappear or significantly decrease in intensity[7].

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential signal broadening from tautomerization[1][2].

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transform with exponential multiplication (line broadening), phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal[8].

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • The sample may need to be filtered to remove any particulate matter before introduction into the mass spectrometer[9].

Data Acquisition (e.g., using LC-MS with Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is recommended due to the basic nature of the amine and imidazole nitrogens, which are readily protonated.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50 - 500 to ensure capture of the molecular ion and expected fragments.

  • Capillary Voltage/Source Temperature: Optimize based on the specific instrument to achieve stable spray and maximum ion intensity.

  • Fragmentation (MS/MS): If structural confirmation is needed, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflows and logical processes involved in the spectroscopic characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample High-Purity This compound Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_FTIR Place Solid on ATR Crystal Sample->Prep_FTIR Prep_MS Prepare Dilute Solution (e.g., in Methanol) Sample->Prep_MS Acq_NMR 1D NMR (1H, 13C) & 2D NMR (if needed) Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectroscopy Prep_FTIR->Acq_FTIR Acq_MS Mass Spectrometry (e.g., ESI-MS, MS/MS) Prep_MS->Acq_MS Analysis Correlate Spectroscopic Data: - Chemical Shifts & Couplings - Functional Group Vibrations - Molecular Ion & Fragmentation Acq_NMR->Analysis Acq_FTIR->Analysis Acq_MS->Analysis Elucidation Structure Confirmation Analysis->Elucidation

Caption: General experimental workflow for the spectroscopic characterization of a small molecule.

logical_relationships cluster_data Spectroscopic Data cluster_interp Structural Interpretation H_NMR 1H NMR Data - Chemical Shifts - Integrations - Multiplicities H_Interp Proton Environment: - 2 Imidazole H's - 1 Methylene (-CH2-) - 2 Amine H's - 1 Imidazole N-H H_NMR->H_Interp C_NMR 13C NMR Data - Number of Signals - Chemical Shifts C_Interp Carbon Skeleton: - 3 Unique Carbons (C2, C4/5, CH2) C_NMR->C_Interp FTIR FTIR Data - N-H Stretches (Amine, Imidazole) - C=N, C=C Stretches - N-H Bend FG_Interp Functional Groups: - Primary Amine (-NH2) - Secondary Amine (Imidazole) FTIR->FG_Interp MS MS Data - Molecular Ion (m/z 97) - Fragmentation Pattern Formula_Interp Molecular Formula & Weight: - C4H7N3 - MW = 97.12 MS->Formula_Interp Structure Final Structure: This compound H_Interp->Structure C_Interp->Structure FG_Interp->Structure Formula_Interp->Structure

Caption: Logical relationships in deducing molecular structure from spectroscopic data.

References

An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine (CAS 53332-80-2): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-imidazol-2-yl)methanamine, identified by CAS number 53332-80-2, is a pivotal heterocyclic amine that serves as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural motif, featuring a reactive primary amine appended to an imidazole ring, makes it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most notably, the significant applications of this compound in the development of novel therapeutics. Its utility as a key intermediate in the synthesis of targeted inhibitors for conditions ranging from inflammatory diseases and viral infections to cardiovascular ailments will be detailed. This document aims to be an essential resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Chemical and Physical Properties

This compound is a small molecule characterized by an imidazole ring substituted with a methylamine group. A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValue
CAS Number 53332-80-2[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₄H₇N₃[1][3]
Molecular Weight 97.12 g/mol [1][3]
Physical Form Solid
Purity ≥95%[2]
Boiling Point (Predicted) 341.4 ± 25.0 °C
Density (Predicted) 1.199 ± 0.06 g/cm³
pKa (Predicted) 13.86 ± 0.10
InChI Key CRZDNISJUXVSKX-UHFFFAOYSA-N[1]

Synthesis of this compound

While multiple synthetic routes to imidazole derivatives exist, a common and adaptable method for the synthesis of aminomethyl imidazoles involves the reduction of an appropriate precursor. A plausible and frequently utilized approach is the reductive amination of an imidazole-2-carboxaldehyde or the reduction of a corresponding nitrile or azide. Below is a generalized experimental protocol for a reductive amination approach.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar aminomethyl-imidazole derivatives.

Materials:

  • Imidazole-2-carboxaldehyde

  • Ammonia or a suitable amine source (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Solvent (e.g., methanol, ethanol)

  • Acid for workup (e.g., hydrochloric acid)

  • Base for neutralization (e.g., sodium hydroxide)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Imine Formation: Dissolve imidazole-2-carboxaldehyde in a suitable solvent like methanol. Add an excess of the amine source, such as ammonium acetate, and stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid and then wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.

  • Isolation: Basify the aqueous layer with a concentrated solution of sodium hydroxide to a pH > 10. Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or crystallization.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of complex molecules targeting a range of biological pathways implicated in various diseases. Its utility has been demonstrated in the development of inhibitors for inflammatory pathways, viral replication, and cardiovascular diseases.

Synthesis of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of inflammatory disorders. This compound has been utilized as a key reactant in the synthesis of fused bicyclic heteroaryl compounds that act as potent NLRP3 inhibitors[4].

Experimental Workflow for Synthesis of NLRP3 Inhibitors:

G start Start with a suitable heterocyclic precursor reaction Nucleophilic Substitution Reaction (e.g., with a chlorinated precursor) start->reaction reactant This compound (CAS 53332-80-2) reactant->reaction intermediate Fused Bicyclic Heteroaryl Intermediate reaction->intermediate purification Purification and Characterization (e.g., Chromatography, NMR, MS) intermediate->purification final_product NLRP3 Inhibitor purification->final_product

Caption: Synthetic workflow for NLRP3 inhibitors.

NLRP3 Signaling Pathway:

NLRP3 activation leads to the assembly of the inflammasome complex, resulting in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

G PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation

Caption: Simplified NLRP3 inflammasome signaling pathway.

Development of HIV Capsid Inhibitors

The HIV capsid is a critical component of the virus, and its assembly and disassembly are essential for viral replication. This compound has been employed in the synthesis of novel capsid inhibitors for the treatment of HIV[5]. These inhibitors disrupt the function of the HIV capsid, thereby preventing viral replication.

Synthesis of G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors

G protein-coupled receptor kinase 2 (GRK2) plays a significant role in cardiovascular function, and its inhibition is a promising therapeutic strategy for heart disease. This compound serves as a precursor in the synthesis of potent and selective GRK2 inhibitors[6].

GRK2 Signaling Pathway in Cardiomyocytes:

In the context of heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors, leading to diminished cardiac function. Inhibitors of GRK2 can restore β-adrenergic receptor signaling and improve cardiac performance.

G Agonist β-Adrenergic Agonist bAR β-Adrenergic Receptor Agonist->bAR Binds to G_protein G Protein Activation bAR->G_protein GRK2 GRK2 bAR->GRK2 Phosphorylates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Cardiac_Function Improved Cardiac Function PKA->Cardiac_Function Arrestin β-Arrestin GRK2->Arrestin Promotes binding of Arrestin->bAR Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

References

biological activity screening of novel imidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activities of novel imidazole-based compounds. Imidazole and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines detailed experimental protocols, data presentation strategies, and visual representations of workflows and molecular pathways to facilitate research and development in this promising area.

Core Screening Areas for Imidazole Compounds

The imidazole scaffold is a key feature in numerous FDA-approved drugs and is a common starting point for the development of new therapeutic agents.[3][5] The primary areas for biological activity screening of novel imidazole derivatives include:

  • Anticancer Activity: Many imidazole compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, such as the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[6][7][8][9][10]

  • Antimicrobial Activity: The imidazole ring is a core component of several antifungal drugs. Novel derivatives are frequently screened for broad-spectrum antibacterial and antifungal properties.[1][2][11][12]

  • Anti-inflammatory Activity: Imidazole derivatives have been investigated for their ability to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or affecting pro-inflammatory mediators.[13][14][15][16]

Experimental Workflow for Compound Screening

A systematic approach is crucial for the efficient screening of novel compounds. The following workflow outlines the typical progression from initial synthesis to detailed biological characterization.

Caption: Generalized workflow for screening novel imidazole compounds.

Anticancer Activity Screening

The evaluation of anticancer potential is a primary focus for many imidazole derivatives.[17] The goal is to identify compounds that selectively inhibit the growth of cancer cells.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[18][19][20] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[20][21]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and compound characteristics.[19][21]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20][22] During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[18][21]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Data Presentation: Anticancer Activity

Quantitative results from anticancer screening should be summarized for clear comparison.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)Reference Compound (IC50, µM)
Imidazole-4k MCF-7 (Breast)480.38Doxorubicin (0.45)
Imidazole-9j' A549 (Lung)727.05Combretastatin A-4
Imidazole-9g A549 (Lung)72-Combretastatin A-4
Imidazole-14h Melanoma Panel482.4 (mean)Dabrafenib
Imidazole-16e Melanoma Panel483.6 (mean)Dabrafenib
Imidazole-C17 PANC-1 (Pancreatic)480.063-

Note: Data presented are examples derived from multiple sources for illustrative purposes.[3][6][23][24]

Common Signaling Pathways in Cancer Targeted by Imidazoles

Imidazole derivatives often exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAF RAF Kinase Receptor->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Tubulin Tubulin Dimer Microtubule Microtubule Tubulin->Microtubule Polymerization Imidazole Imidazole Compound Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->RAF Inhibits Imidazole->ERK Inhibits Imidazole->Tubulin Inhibits Polymerization

Caption: Key anticancer signaling pathways targeted by imidazole compounds.

Antimicrobial Activity Screening

Screening for antimicrobial activity is essential, given the rise of drug-resistant pathogens.[1] Imidazoles are evaluated for their ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Key Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique to determine the antimicrobial activity of test compounds.[25][26][27] It provides a qualitative or semi-quantitative measure of a compound's efficacy.

Protocol:

  • Prepare Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).[26]

  • Inoculate Agar Plate: Uniformly spread the microbial inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar) using a sterile swab.[26][28]

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[27][28]

  • Add Test Compound: Add a fixed volume (e.g., 50-100 µL) of the dissolved imidazole compound at a specific concentration into each well.[27] Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[26][29]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[26][30]

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited.[25][30] The size of the zone correlates with the antimicrobial potency of the compound.

Data Presentation: Antimicrobial Activity

Results are typically presented as the diameter of the zone of inhibition. For more quantitative data, the Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.[31]

Compound IDTest OrganismMethodZone of Inhibition (mm)Positive Control (Zone, mm)
Imidazole-M19 S. aureus (Gram+)Agar Diffusion21Chloramphenicol (25)
Imidazole-M19 E. coli (Gram-)Agar Diffusion19Chloramphenicol (22)
Imidazole-3iv B. subtilis (Gram+)Agar Diffusion18Ciprofloxacin
Imidazole-3x C. albicans (Fungus)Agar Diffusion16Fluconazole
HL1 S. aureus (Gram+)---
HL2 E. coli (Gram-)---

Note: Data presented are examples derived from multiple sources for illustrative purposes. '-' indicates data not specified in the source.[1][3][12]

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds highly valuable. Imidazoles are screened for their ability to suppress inflammatory responses in vitro.[32]

Key Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[33] This assay evaluates the ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin or egg albumin).[32][33]

Protocol:

  • Prepare Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a solution of either egg albumin or bovine serum albumin.[33]

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.[34]

  • Induce Denaturation: Denaturation is induced by heating the mixtures at a higher temperature (e.g., 70°C) for 5-10 minutes.[33]

  • Cooling and Measurement: After heating, the solutions are cooled, and their turbidity is measured spectrophotometrically (e.g., at 660 nm).[33]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution. A standard anti-inflammatory drug like Diclofenac is used as a positive control.[34]

Data Presentation: Anti-inflammatory Activity

The efficacy of compounds is presented as the percentage of inhibition at a given concentration.

Compound IDAssay TypeConcentration% InhibitionPositive Control (% Inhibition)
Imidazole-I30 COX-2 Inhibition-78.68Ibuprofen (29.67)
Imidazole-I39 Carrageenan-induced Edema-46.27Indomethacin (47.76)
Imidazole-3h Carrageenan-induced Edema-58.02Indomethacin
Imidazole-3l Carrageenan-induced Edema--Indomethacin
Imidazole-I33 NF-κB Transmigration-Potent Inhibition-

Note: Data presented are examples derived from multiple sources for illustrative purposes. '-' indicates data not specified in the source.[14][15][16]

Key Inflammatory Signaling Pathway: NF-κB

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.[13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Toll-like Receptor (TLR) IKK IKK Complex Receptor->IKK Activates LPS LPS (Inflammatory Stimulus) LPS->Receptor IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Complex->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription Imidazole Imidazole Compound Imidazole->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by imidazole compounds.

Conclusion

This guide provides a foundational framework for the . The versatility of the imidazole scaffold continues to make it a privileged structure in the search for new therapeutic agents. By employing systematic screening workflows, robust experimental protocols, and clear data analysis, researchers can effectively identify and characterize promising lead compounds for further development. The provided methodologies for anticancer, antimicrobial, and anti-inflammatory screening serve as a starting point for the comprehensive evaluation of this important class of molecules.

References

The Dawn of a New Era in Ulcer Treatment: A Technical Guide to the Discovery and History of 2-Aminomethylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of 2-aminomethylimidazole derivatives, a class of compounds that revolutionized the treatment of peptic ulcers and laid the groundwork for rational drug design. We will delve into the key scientific milestones, from the initial hypothesis-driven research to the synthesis of groundbreaking new chemical entities, and provide detailed insights into their mechanism of action, structure-activity relationships, and the experimental protocols that underpinned this transformative era in medicinal chemistry.

The Precursor Landscape: An Unmet Need in Ulcer Therapy

Prior to the 1970s, the management of peptic ulcer disease was largely palliative, relying on antacids and dietary restrictions with limited efficacy. The prevailing understanding was that excessive gastric acid secretion was a major contributor to ulcer formation. Histamine was known to be a potent stimulant of gastric acid, yet conventional antihistamines, which targeted what would later be classified as H1 receptors, were ineffective in blocking this action. This crucial observation led a team of scientists at Smith Kline & French (now GlaxoSmithKline), led by Sir James Black, to hypothesize the existence of a second type of histamine receptor—the H2 receptor—located on gastric parietal cells.[1][2]

The Breakthrough: Rational Drug Design and the Birth of H2 Receptor Antagonists

The quest for a selective H2 receptor antagonist began in 1964, marking one of the earliest and most successful examples of rational drug design.[2][3] The team started with the structure of the natural agonist, histamine, and systematically modified its structure to convert it into an antagonist.

From Agonist to Antagonist: The Genesis of Burimamide

The initial strategy involved modifying the side chain of histamine to diminish its agonist activity while preserving its affinity for the receptor. This led to the synthesis of a series of compounds with extended side chains and modified terminal amino groups. A significant breakthrough came with the replacement of the basic amino group with a non-basic, polar thiourea group. This modification successfully eliminated the agonist properties and resulted in the discovery of the first-ever histamine H2 receptor antagonist, burimamide , in 1972.[1][4][5]

Enhancing Potency and Oral Bioavailability: The Development of Metiamide

While burimamide was a groundbreaking proof-of-concept, it lacked sufficient oral bioavailability and potency for clinical use.[1] Further molecular modifications focused on the imidazole ring and the thiourea side chain. The introduction of a methyl group at the 5-position of the imidazole ring and the replacement of a methylene group in the side chain with a bioisosteric thioether linkage led to the synthesis of metiamide .[6] Metiamide was found to be significantly more potent than burimamide.[7]

Overcoming Safety Hurdles: The Emergence of Cimetidine

Clinical trials with metiamide showed promising efficacy in healing peptic ulcers. However, concerns arose regarding its potential to cause agranulocytosis, a serious blood disorder, which was linked to the thiourea group.[2] This prompted a final, crucial modification. The thiourea moiety was replaced with a cyanoguanidine group, a polar, non-basic group with similar electronic properties. This led to the synthesis of cimetidine , a compound that retained the desired H2 antagonist activity but with a significantly improved safety profile.[2][8] Cimetidine was first marketed in the United Kingdom in 1976 under the trade name Tagamet® and received FDA approval in the United States in 1977.[2][3][9]

Timeline of Discovery and Development

Year Milestone Key Compound(s) Significance
1964Initiation of the H2 receptor antagonist research program at Smith Kline & French.[1][3]-Marked the beginning of a rational drug design approach to ulcer therapy.
1972Discovery of the first histamine H2 receptor antagonist.[1][4]BurimamideProvided the first proof-of-concept for H2 receptor blockade.
1973Synthesis of a more potent and orally active H2 antagonist.[6]MetiamideDemonstrated the clinical potential of H2 receptor antagonists in healing ulcers.
1976Cimetidine launched in the United Kingdom.[2][3]CimetidineThe first commercially successful H2 receptor antagonist, revolutionizing ulcer treatment.
1977Cimetidine (Tagamet®) approved by the FDA in the United States.[3][9]CimetidineBecame a blockbuster drug and a cornerstone of peptic ulcer therapy for many years.

Quantitative Data: Structure-Activity Relationship (SAR)

The development of 2-aminomethylimidazole derivatives was heavily reliant on understanding the relationship between chemical structure and biological activity. The following table summarizes key pharmacological data for the seminal compounds in this class.

CompoundStructurepA2 ValueRelative Potency (vs. Burimamide)
Burimamide Imidazole-(CH₂)₄-NHCSNHCH₃~5.11
Metiamide 5-Methylimidazole-CH₂SCH₂CH₂-NHCSNHCH₃~6.015-17[7]
Cimetidine 5-Methylimidazole-CH₂SCH₂CH₂-NHC(NCN)NHCH₃6.1[4]~10 (in vitro)[10]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanism of Action: The Histamine H2 Receptor Signaling Pathway

2-Aminomethylimidazole derivatives act as competitive antagonists at the histamine H2 receptor, which is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds and Activates Antagonist 2-Aminomethylimidazole Derivative (e.g., Cimetidine) Antagonist->H2R Competitively Blocks Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates H_ion H+ ProtonPump->H_ion Secretes into Stomach Lumen

Histamine H2 receptor signaling pathway and its inhibition.

Upon binding of histamine, the H2 receptor undergoes a conformational change, activating the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][9] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump), leading to the secretion of H+ ions into the stomach lumen. 2-aminomethylimidazole derivatives competitively block the initial binding of histamine to the H2 receptor, thereby preventing this entire signaling cascade and reducing gastric acid secretion.[1][3][9]

Experimental Protocols

While detailed, step-by-step proprietary synthesis protocols are not fully in the public domain, the following outlines the general synthetic strategies for key 2-aminomethylimidazole derivatives based on published literature.

General Synthesis of 4-(Chloromethyl)-5-methylimidazole Hydrochloride (A Key Intermediate)

This intermediate is crucial for the synthesis of both metiamide and cimetidine.

Synthesis_Workflow_Intermediate Start 4-Methylimidazole Reaction Chloromethylation Reaction Start->Reaction Reagents Formaldehyde Aqueous HCl Reagents->Reaction Product 4-(Chloromethyl)-5- methylimidazole HCl Reaction->Product

Conceptual workflow for the synthesis of a key intermediate.

Methodology: 4-Methylimidazole is reacted with formaldehyde in an aqueous solution of concentrated hydrochloric acid. The reaction mixture is heated to facilitate the chloromethylation of the imidazole ring, yielding 4-(chloromethyl)-5-methylimidazole hydrochloride.

Conceptual Synthesis of Burimamide

Synthesis_Workflow_Burimamide ImidazoleAmine 4-(4-Aminobutyl)imidazole Reaction Thiourea Formation ImidazoleAmine->Reaction Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Reaction Burimamide Burimamide Reaction->Burimamide

Conceptual workflow for the synthesis of Burimamide.

Methodology: The synthesis of burimamide involves the reaction of 4-(4-aminobutyl)imidazole with methyl isothiocyanate. This reaction forms the characteristic thiourea side chain of burimamide.

Conceptual Synthesis of Metiamide

Synthesis_Workflow_Metiamide Intermediate1 4-(Chloromethyl)-5- methylimidazole HCl Reaction1 Thioether Formation Intermediate1->Reaction1 Cysteamine Cysteamine Cysteamine->Reaction1 Intermediate2 2-((5-Methyl-1H-imidazol-4-yl)methylthio)ethanamine Reaction1->Intermediate2 Reaction2 Thiourea Formation Intermediate2->Reaction2 Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Reaction2 Metiamide Metiamide Reaction2->Metiamide

Conceptual workflow for the synthesis of Metiamide.

Methodology: 4-(Chloromethyl)-5-methylimidazole hydrochloride is reacted with cysteamine to form the thioether linkage. The resulting 2-((5-methyl-1H-imidazol-4-yl)methylthio)ethanamine is then reacted with methyl isothiocyanate to form the thiourea side chain, yielding metiamide.

Conclusion

The discovery of 2-aminomethylimidazole derivatives as histamine H2 receptor antagonists stands as a landmark achievement in medicinal chemistry. It not only provided a highly effective treatment for peptic ulcer disease but also validated the power of rational drug design. The systematic and iterative process of molecular modification, guided by a deep understanding of pharmacology and chemical principles, transformed a physiological hypothesis into a life-changing therapeutic reality. The legacy of this research continues to influence modern drug discovery and development, serving as a testament to the profound impact of targeted, hypothesis-driven scientific inquiry.

References

Structural Analogues of (1H-imidazol-2-yl)methanamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-imidazol-2-yl)methanamine is a key heterocyclic scaffold that serves as a foundational structure for a diverse range of biologically active compounds. Its inherent chemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, make it a privileged motif in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, pharmacological activities, and the underlying structure-activity relationships (SAR). This document is intended to be a resource for researchers engaged in the design and development of novel therapeutics targeting a variety of physiological pathways.

Core Structure and Analogues

The core structure of this compound consists of an imidazole ring substituted at the 2-position with a methylamine group. Structural analogues can be generated by modifications at several key positions:

  • N-1 and N-3 positions of the imidazole ring: Substitution at these positions can influence the electronic properties and steric bulk of the molecule.

  • The aminomethyl side chain: The amine can be primary, secondary, or tertiary, and the methylene linker can be extended or incorporated into a cyclic system.

  • The imidazole ring itself: Substitution at the 4 and 5 positions can modulate the molecule's physicochemical properties and target interactions.

Synthesis of Structural Analogues

The synthesis of this compound analogues typically begins with the construction of the imidazole core, followed by the introduction and modification of the aminomethyl side chain. A common precursor for many of these syntheses is 2-(chloromethyl)-1H-imidazole or its derivatives.

Experimental Protocol: General Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol describes a common method for the synthesis of a key benzimidazole intermediate.

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of a 4-substituted-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 10 mL of 4N HCl is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is neutralized with ammonium hydroxide solution.

  • The resulting precipitate is filtered, dried, and recrystallized from methanol to yield the 2-chloromethyl-1H-benzo(d)imidazole derivative.[1]

Experimental Protocol: General Synthesis of N-Substituted this compound Analogues

This protocol provides a general method for the synthesis of N-substituted analogues from a 2-(chloromethyl)imidazole precursor.

Materials:

  • 2-(Chloromethyl)-1H-imidazole or its derivative

  • Desired primary or secondary amine

  • Anhydrous potassium carbonate

  • Acetone

  • Carbon tetrachloride

  • Sodium sulfate

Procedure:

  • To a solution of the 2-(chloromethyl)imidazole derivative in acetone, add the desired amine (1.5 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Acetone is removed under reduced pressure.

  • The residue is extracted with carbon tetrachloride.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Pharmacological Activities and Structure-Activity Relationships

Structural analogues of this compound have been investigated for a wide range of pharmacological activities, primarily due to the imidazole ring's resemblance to the endogenous ligand histamine. This has led to the exploration of these compounds as modulators of various G-protein coupled receptors (GPCRs) and enzymes.

Histamine Receptor Modulation

The imidazole core is a key pharmacophore for histamine receptor ligands. Analogues of this compound have been explored as both agonists and antagonists at H1, H2, and H3 receptors.

Structure-Activity Relationship (SAR) at Histamine H2 Receptors:

Studies on a series of thiazole-based bioisosteres of histamine have provided insights into the structural requirements for H2 receptor agonism. For instance, 2-amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, is a potent and selective H2 receptor agonist.[2] This suggests that a five-membered heterocyclic ring with a 2-aminoethyl side chain is a key determinant for H2 receptor activation. Modifications to the ring and substitutions on the side chain can significantly impact potency and selectivity.

Table 1: Histamine H2 Receptor Agonist Activity of Thiazole Analogues

CompoundStructurepD2 (Guinea Pig Atrium)
HistamineImidazole-ethylamine~6.0
Amthamine2-Amino-5-(2-aminoethyl)-4-methylthiazole6.21[2]
Monoamine Oxidase (MAO) Inhibition

Certain imidazoline-containing compounds, which are structurally related to this compound, have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This inhibition can be either competitive or non-competitive.

Table 2: Inhibition of Monoamine Oxidase A by Imidazoline Ligands

CompoundKi (µM)Inhibition Type
Guanabenz3Competitive
2-(2-Benzofuranyl)-2-imidazoline26Competitive
Idazoxan125Competitive

Data from studies on purified human monoamine oxidase A with kynuramine as the substrate.

Adrenergic Receptor Modulation

Analogues of this compound have also been investigated as ligands for adrenergic receptors, particularly as α2-adrenoceptor antagonists.

Structure-Activity Relationship (SAR) at α2-Adrenoceptors:

A series of 2-[(1,4-benzodioxan-2-yl)alkyl]imidazoles has been evaluated for their α2-adrenoceptor blocking activity. The results indicated that 1-ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole was a highly selective α2-adrenoceptor antagonist.[3] The lipophilicity of these compounds was found to be a critical factor for their potential to cross the blood-brain barrier and act on central α2-adrenoceptors.[3]

Experimental Protocols for Pharmacological Evaluation

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptors

This protocol describes a method to determine the binding affinity of a test compound to the histamine H3 receptor.

Materials:

  • Rat brain cortex synaptosomes

  • [3H]Nα-methylhistamine (radioligand)

  • Test compound

  • Incubation buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosomal membranes are prepared from rat brain cortex.

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Nα-methylhistamine and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against MAO.

Materials:

  • Purified human monoamine oxidase A (MAO-A)

  • Kynuramine (substrate)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • The assay is performed in a quartz cuvette containing phosphate buffer and a specific concentration of MAO-A.

  • The reaction is initiated by the addition of the substrate, kynuramine.

  • The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product formation.

  • To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the test compound before the addition of the substrate.

  • The initial reaction velocities are measured at each inhibitor concentration.

  • The type of inhibition (competitive, non-competitive, etc.) can be determined by analyzing the data using Lineweaver-Burk plots.

  • The Ki value, representing the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.

Visualizations

Signaling Pathways and Experimental Workflows

dot

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Histamine Analogue) GPCR GPCR (e.g., Histamine Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

dot

Enzyme_Inhibition_Workflow cluster_components Reaction Components cluster_process Experimental Process cluster_analysis Data Analysis Enzyme Enzyme (e.g., MAO) Mix Incubate Enzyme with/without Inhibitor Enzyme->Mix Substrate Substrate (e.g., Kynuramine) Add_Substrate Initiate Reaction (Add Substrate) Substrate->Add_Substrate Inhibitor Inhibitor (Test Compound) Inhibitor->Mix Mix->Add_Substrate Monitor Monitor Product Formation (Spectrophotometry) Add_Substrate->Monitor Plot Plot Reaction Velocity vs. Substrate Concentration Monitor->Plot Lineweaver_Burk Lineweaver-Burk Plot Plot->Lineweaver_Burk Determine_Ki Determine Inhibition Type and Ki Value Lineweaver_Burk->Determine_Ki

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Its structural analogues have demonstrated a broad range of pharmacological activities, targeting key receptors and enzymes involved in various disease states. A thorough understanding of the structure-activity relationships, guided by robust synthetic strategies and comprehensive pharmacological evaluation, is crucial for the successful design of potent and selective drug candidates. This technical guide provides a foundational framework to aid researchers in this endeavor, highlighting key synthetic methodologies, pharmacological targets, and experimental protocols relevant to the exploration of this important class of compounds. Further investigation into the diverse biological activities of these analogues holds significant promise for future drug discovery efforts.

References

The Imidazole Scaffold: A Computational and Theoretical Perspective in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile binding capabilities have made it a privileged scaffold in the design of a vast array of therapeutic agents.[1][2][3][4] This technical guide delves into the theoretical and computational methodologies that are pivotal in understanding and predicting the behavior of imidazole derivatives, thereby accelerating their journey from concept to clinic.

Core Computational Strategies in Imidazole Research

The exploration of imidazole derivatives in drug discovery is heavily reliant on a suite of computational techniques. These methods provide invaluable insights into the structural, electronic, and dynamic properties of these molecules, guiding rational drug design and optimization.

A typical computational workflow for the investigation of imidazole derivatives begins with the design and synthesis of novel compounds, which are then subjected to a battery of in silico and in vitro tests. This iterative process allows for the refinement of molecular structures to enhance desired biological activities and pharmacokinetic profiles.

computational_workflow cluster_design Design & Synthesis cluster_insilico In Silico Evaluation cluster_invitro In Vitro Validation cluster_optimization Lead Optimization design Ligand Design (e.g., QSAR-based) synthesis Chemical Synthesis design->synthesis dft DFT Calculations (Geometry, Electronics) synthesis->dft docking Molecular Docking (Binding Pose & Affinity) dft->docking md MD Simulations (Stability & Dynamics) docking->md admet ADMET Prediction (Pharmacokinetics) md->admet bioassay Biological Assays (e.g., IC50 determination) admet->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar sar->design docking_workflow start Start prep_receptor Receptor Preparation (PDB Structure) start->prep_receptor prep_ligand Ligand Preparation (Imidazole Derivative) start->prep_ligand define_site Define Binding Site prep_receptor->define_site run_docking Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses & Scoring run_docking->analyze_poses identify_interactions Identify Key Interactions (H-bonds, Hydrophobic) analyze_poses->identify_interactions end End identify_interactions->end cox2_inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation leads to Imidazole_Derivative Imidazole Derivative (COX-2 Inhibitor) Imidazole_Derivative->COX2 inhibits

References

Delving into the 2-Aminomethylimidazole Scaffold: A Technical Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacophore of 2-aminomethylimidazole, a privileged scaffold in medicinal chemistry. By dissecting its structure-activity relationships (SAR), key biological targets, and the signaling pathways it modulates, this document aims to provide a comprehensive resource for the rational design and development of novel therapeutics based on this versatile core.

Introduction to the 2-Aminomethylimidazole Core

The 2-aminomethylimidazole moiety is a key structural component in a variety of biologically active compounds. Its inherent features, including a basic amino group and the aromatic imidazole ring, allow for diverse interactions with biological macromolecules. This guide will focus primarily on the pharmacophoric elements of this scaffold in the context of its well-established activity at histamine and adrenergic receptors, two major classes of G-protein coupled receptors (GPCRs).

Pharmacophore Model and Structure-Activity Relationships

The pharmacophore of a 2-aminomethylimidazole derivative can be generally defined by several key features that govern its interaction with target receptors. These features have been elucidated through extensive structure-activity relationship (SAR) studies.

A generalized pharmacophore model for 2-aminomethylimidazole-based ligands targeting aminergic GPCRs includes:

  • A Basic Nitrogen Center: The primary amino group is crucial for activity, typically existing in a protonated state at physiological pH. This cationic center forms a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of the receptor.

  • An Aromatic Imidazole Ring: The imidazole ring serves as a critical hydrogen bond donor and acceptor. The N-H of the imidazole can act as a hydrogen bond donor, while the sp2 hybridized nitrogen can act as a hydrogen bond acceptor. These interactions help to orient the ligand within the binding pocket.

  • A Hydrophobic/Aromatic Substituent at the 2-position: The nature of the substituent attached to the aminomethyl group significantly influences potency and selectivity. For instance, the presence of a benzodioxan moiety has been shown to confer high affinity and selectivity for α2-adrenoceptors.

The following logical relationship illustrates the key components of the 2-aminomethylimidazole pharmacophore:

Pharmacophore 2-Aminomethylimidazole Pharmacophore Basic_Nitrogen Basic Nitrogen Center (Cationic Interaction) Pharmacophore->Basic_Nitrogen Essential for Receptor Anchoring Imidazole_Ring Imidazole Ring (H-Bonding) Pharmacophore->Imidazole_Ring Crucial for Orientation & Affinity Substituent 2-Position Substituent (Hydrophobic/Aromatic Interaction) Pharmacophore->Substituent Determines Potency & Selectivity

Caption: Key pharmacophoric elements of the 2-aminomethylimidazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities of a series of 2-substituted imidazole derivatives for α1- and α2-adrenoceptors. This data highlights the impact of substitutions on the aminomethyl group on receptor affinity and selectivity.

Compound IDR-Group on Aminomethylα1-Adrenoceptor pA2α2-Adrenoceptor pA2
1 H6.26.8
2 Methyl6.57.1
3 Ethyl6.77.5
4 Phenyl7.18.0
5 (1,4-Benzodioxan-2-yl)7.08.5

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Biological Targets and Signaling Pathways

The primary biological targets for many 2-aminomethylimidazole derivatives are histamine and adrenergic receptors.

Histamine H2 Receptor

At the histamine H2 receptor, 2-aminomethylimidazole analogs can act as agonists. The binding of these agonists to the H2 receptor, which is coupled to a Gs protein, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream proteins, leading to a cellular response, such as the secretion of gastric acid in parietal cells.

cluster_membrane Cell Membrane Ligand 2-Aminomethylimidazole Agonist H2R Histamine H2 Receptor Ligand->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Caption: Histamine H2 receptor signaling pathway initiated by a 2-aminomethylimidazole agonist.[1]

Adrenergic Receptors

Derivatives of 2-aminomethylimidazole have been extensively studied as antagonists of α-adrenergic receptors, particularly the α2 subtype. The binding of these antagonists blocks the action of endogenous catecholamines like norepinephrine. α2-Adrenoceptors are typically coupled to Gi proteins. When an agonist binds, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, 2-aminomethylimidazole-based antagonists prevent this inhibitory effect, thereby modulating downstream cellular processes.

Experimental Protocols

Synthesis of 2-((1,4-Benzodioxan-2-yl)methyl)imidazole Derivatives

This protocol describes a general method for the synthesis of 2-((1,4-benzodioxan-2-yl)methyl)imidazole derivatives, which have shown potent α2-adrenoceptor antagonist activity.

Materials:

  • 2-(Chloromethyl)-1,4-benzodioxane

  • Imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add imidazole (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)-1,4-benzodioxane (1.1 equivalents) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((1,4-benzodioxan-2-yl)methyl)imidazole derivative.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H2 receptor.[1][2]

Materials:

  • Membrane preparation from cells expressing the human histamine H2 receptor

  • [³H]-Tiotidine (radioligand)

  • Unlabeled tiotidine (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: If not commercially available, prepare crude membranes from cells overexpressing the H2 receptor via homogenization and differential centrifugation.[2]

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein per well), and either the radioligand alone (for total binding), radioligand with an excess of unlabeled tiotidine (for non-specific binding), or radioligand with various concentrations of the test compound.[2]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay:

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Incubate Incubate (Receptors + Radioligand +/- Competitor) Prepare_Reagents->Incubate Filter Separate Bound from Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Isolated Rat Vas Deferens Assay for Adrenergic Receptor Activity

This ex vivo assay is commonly used to assess the functional activity of compounds at adrenergic receptors.[3][4]

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Organ bath with an isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

  • Agonist (e.g., norepinephrine)

  • Test compounds (antagonists)

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and dissect the vasa deferentia. Clean the tissues of adhering fat and connective tissue and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with carbogen.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., norepinephrine) to establish a baseline response.

  • Antagonist Incubation: Wash the tissues and incubate with the test compound (antagonist) at a specific concentration for a predetermined period (e.g., 30 minutes).

  • Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.

Conclusion

The 2-aminomethylimidazole scaffold represents a versatile and valuable starting point for the design of potent and selective ligands for a range of biological targets, particularly histamine and adrenergic receptors. A thorough understanding of its pharmacophoric features, guided by quantitative SAR data and detailed biological and synthetic protocols, is essential for the successful development of novel drug candidates. This guide provides a foundational framework for researchers to build upon in their quest for new and improved therapeutics based on this important chemical entity.

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of (1H-imidazol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. Due to the absence of a singular seminal publication detailing its initial synthesis, this document outlines the most chemically sound and referenced methodologies for its preparation, drawing from established synthetic routes for analogous imidazole derivatives.

Introduction

This compound, also known as 2-aminomethylimidazole, is a heterocyclic amine featuring a core imidazole ring. The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The strategic placement of an aminomethyl group at the 2-position of the imidazole ring offers a key vector for chemical modification and interaction with biological targets, making it a compound of significant interest for the synthesis of novel therapeutic agents.

This guide details two primary plausible synthetic pathways for the preparation of this compound: the reduction of 2-cyanoimidazole and the reductive amination of imidazole-2-carboxaldehyde. Detailed experimental protocols, tabulated characterization data, and workflow visualizations are provided to facilitate its synthesis and verification in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 53332-80-2[1]
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [1]
Boiling Point (Predicted) 341.4 °C at 760 mmHg[1]
Density (Predicted) 1.199 g/cm³[1]
pKa (Predicted) 13.86 ± 0.10[1]

Synthetic Pathways

Two robust synthetic routes for the preparation of this compound are outlined below.

Pathway 1: Reduction of 2-Cyanoimidazole

This pathway involves the initial synthesis of 2-cyanoimidazole followed by its reduction to the corresponding amine.

cluster_0 Step 1: Synthesis of 2-Cyanoimidazole cluster_1 Step 2: Reduction Imidazole_Derivative Imidazole Derivative (e.g., Imidazole N-oxide) 2_Cyanoimidazole 2-Cyanoimidazole Imidazole_Derivative->2_Cyanoimidazole Cyanation Cyanating_Agent Cyanating Agent (e.g., TMSCN) Target_Molecule This compound 2_Cyanoimidazole->Target_Molecule Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Imidazole_Aldehyde Imidazole-2-carboxaldehyde Imine_Intermediate Imine Intermediate Imidazole_Aldehyde->Imine_Intermediate Condensation Ammonia_Source Ammonia Source (e.g., NH4OAc) Target_Molecule This compound Imine_Intermediate->Target_Molecule Imine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Catalyst) Synthesis Synthesis (Pathway 1 or 2) Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-imidazol-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide array of compounds, including peptide mimics and small molecule inhibitors. Its incorporation into solid-phase synthesis (SPS) methodologies allows for the rapid and efficient generation of compound libraries for high-throughput screening. These application notes provide detailed protocols for the use of this compound in solid-phase synthesis, focusing on the widely used Fmoc/tBu strategy. The protocols cover the essential steps from the protection of the starting material to the final cleavage of the synthesized molecule from the solid support.

Protecting Group Strategy

To successfully incorporate this compound into Fmoc-based solid-phase synthesis, a dual protection strategy is essential. The primary amine must be protected with a base-labile group (Fmoc), and the imidazole ring's nitrogen should be protected with an acid-labile group to prevent side reactions.

  • α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed for the temporary protection of the primary amine. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.

  • Imidazole Side-Chain Protection: The trityl (Trt) group is a suitable choice for protecting the imidazole nitrogen. Its steric bulk prevents side reactions, such as acylation, and it is stable to the basic conditions used for Fmoc removal. The Trt group is cleaved simultaneously with other acid-labile side-chain protecting groups and the linker to the solid support during the final cleavage step with trifluoroacetic acid (TFA).[1]

Data Presentation

The following tables summarize the key quantitative data for the described protocols.

Table 1: Reagents for the Synthesis of Fmoc-(1H-imidazol-2-yl)methanamine(Trt)-OH

ReagentMolecular Weight ( g/mol )EquivalentsPurpose
This compound97.121.0Starting Material
Trityl Chloride (Trt-Cl)278.771.1Imidazole Protection
Diisopropylethylamine (DIPEA)129.242.5Base
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)337.361.05Fmoc Protection
Dichloromethane (DCM)84.93-Solvent
N,N-Dimethylformamide (DMF)73.09-Solvent

Table 2: Solid-Phase Synthesis Cycle for a Single Coupling Step

StepReagent/SolventTimePurpose
SwellingDMF30 minResin Swelling
Fmoc Deprotection20% Piperidine in DMF2 x 10 minRemoval of Fmoc group
WashingDMF, DCM5 x 1 min eachRemoval of excess reagents
CouplingFmoc-amino acid, HBTU, HOBt, DIPEA2 hoursPeptide bond formation
WashingDMF, DCM5 x 1 min eachRemoval of excess reagents
Capping (Optional)Acetic Anhydride, DIPEA in DMF15 minCapping of unreacted amines

Table 3: Cleavage Cocktail Composition and Conditions

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Cleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)2.5%Cation scavenger
Water2.5%Cation scavenger
Condition Value
Reaction Time2-3 hours
TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-N'-Trityl-(1H-imidazol-2-yl)methanamine

This protocol details the preparation of the protected building block required for solid-phase synthesis.

  • Imidazole Protection (Tritylation):

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.2 eq) and cool the solution to 0°C.

    • Slowly add a solution of Trityl Chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Amine Protection (Fmocylation):

    • Dissolve the crude tritylated product in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

    • Add Fmoc-OSu (1.05 eq) and stir vigorously at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Protocol 2: Solid-Phase Synthesis Workflow

This protocol outlines the general cycle for incorporating the protected this compound and subsequent amino acids onto a solid support (e.g., Rink Amide resin for C-terminal amides).

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[2]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the protected amino acid (e.g., Fmoc-N'-Trityl-(1H-imidazol-2-yl)methanamine or another Fmoc-amino acid) (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized molecule from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood. Agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the pellet with cold diethyl ether to remove scavengers.

  • Purification: Dry the crude product and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

G cluster_0 Protection of this compound cluster_1 Solid-Phase Synthesis Cycle cluster_2 Cleavage and Purification start This compound prot_imidazole Tritylation of Imidazole start->prot_imidazole Trt-Cl, DIPEA prot_amine Fmocylation of Amine prot_imidazole->prot_amine Fmoc-OSu protected_aa Fmoc-(Im(Trt))-methanamine prot_amine->protected_aa couple Couple Protected Amino Acid resin Resin swell Swell Resin resin->swell DMF deprotect Fmoc Deprotection swell->deprotect 20% Piperidine/DMF wash1 Wash deprotect->wash1 wash1->couple Activated Fmoc-AA wash2 Wash couple->wash2 wash2->deprotect Next Cycle final_resin Final Peptide-Resin cleave Cleavage & Deprotection final_resin->cleave TFA/TIS/H2O precipitate Precipitation cleave->precipitate Cold Ether purify RP-HPLC Purification precipitate->purify final_product Pure Product purify->final_product

Caption: Overall workflow for solid-phase synthesis.

G cluster_0 Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (Piperidine) Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid G Start Start with This compound Protect Protect Amine (Fmoc) & Imidazole (Trt) Start->Protect Attach Attach to Solid Support Protect->Attach Synthesize Synthesize Chain (Fmoc-SPPS Cycles) Attach->Synthesize Cleave Cleave from Support & Deprotect Side Chains Synthesize->Cleave Purify Purify Product (RP-HPLC) Cleave->Purify End Final Product Purify->End

References

Application Notes and Protocols for 2-Aminomethylimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-aminomethylimidazole and its derivatives as ligands in coordination chemistry. The focus is on the synthesis of their metal complexes and their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.

I. Application Notes

1. Overview of 2-Aminomethylimidazole as a Ligand

2-Aminomethylimidazole (AMI) and its derivatives are versatile bidentate ligands that coordinate to metal ions through the imidazole ring nitrogen and the amino group nitrogen. This chelation leads to the formation of stable metal complexes with diverse geometries. The imidazole moiety is of significant biological importance, being a component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes.[1][2] The incorporation of the aminomethyl group provides an additional coordination site, enhancing the stability and modifying the electronic properties of the resulting metal complexes.

2. Anticancer Activity of 2-Aminomethylimidazole Complexes

Metal complexes incorporating 2-aminomethylimidazole have demonstrated promising anticancer activities. In particular, palladium(II) and copper(II) complexes have been investigated for their cytotoxicity against various cancer cell lines.[3] The mechanism of action is often associated with the induction of oxidative stress and DNA damage within the cancer cells.[3] The planar geometry of some of these complexes may also facilitate intercalation with DNA.[4]

3. Antimicrobial and DNA Cleavage Applications

Transition metal complexes of Schiff bases derived from 2-aminomethylbenzimidazole, a related ligand, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6] These complexes often exhibit enhanced biological activity compared to the free ligand. Furthermore, these metal complexes have been shown to effectively cleave plasmid DNA, suggesting their potential as nuclease mimics.[5][6][7] This DNA cleavage activity is often enhanced in the presence of an oxidizing agent like hydrogen peroxide.[5][7]

4. Coordination Chemistry and Stability

The formation of stable complexes is a prerequisite for their biological application. The stability of metal complexes with 2-aminomethyl-benzimidazole has been quantified using potentiometric titrations. The stability constants (log K) provide a measure of the strength of the metal-ligand interaction.[8] The Irving-Williams order, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, is generally followed, with Cu(II) complexes exhibiting high stability.[8]

II. Quantitative Data

Table 1: Cytotoxicity of 2-Aminomethylimidazole (AMI) Metal Complexes [3]

ComplexCancer Cell LineIC₅₀ (µM)
[Pd(AMI)Cl₂]MCF-7 (Breast)0.156 ± 0.0006
HeLa (Cervical)0.222 ± 0.0005
[Cu(AMI)(oxalate)]MCF-7 (Breast)0.125 ± 0.001
HeLa (Cervical)0.126 ± 0.0009
[Cu(AMI)(malonate)·2H₂O]MCF-7 (Breast)0.277 ± 0.002
HeLa (Cervical)0.152 ± 0.001

Table 2: Stability Constants of Cd(II) Complexes with 2-Aminomethylbenzimidazole (AMBI) and Glycine (Gly) [8]

Complex Specieslog β
[Cd(AMBI)]²⁺4.58
[Cd(AMBI)₂]²⁺8.24
[Cd(Gly)]⁺4.31
[Cd(Gly)₂]7.82
[Cd(AMBI)(Gly)]⁺9.20

III. Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand Derived from 2-Aminomethylbenzimidazole and its Transition Metal Complexes [6]

This protocol describes the synthesis of a representative Schiff base ligand and its subsequent complexation with various transition metals.

A. Synthesis of the Schiff Base Ligand (1-(1H-benzimidazol-2-yl)-N-[4-chlorobenzylidene)methanamine - BCTM)

  • Dissolve 2-aminomethylbenzimidazole dihydrochloride in a suitable solvent.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and free the amine.

  • To this solution, add an equimolar amount of 4-chlorobenzaldehyde.

  • Reflux the mixture for a specified period (e.g., 3-4 hours).

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry in vacuo.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base ligand.

B. Synthesis of Metal Complexes

  • Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., DMSO).

  • In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, etc.) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture if necessary.

  • Reflux the mixture for a few hours.

  • Cool the solution and collect the precipitated complex by filtration.

  • Wash the complex with the solvent and dry under vacuum.

Protocol 2: DNA Cleavage Study by Agarose Gel Electrophoresis [5][7]

This protocol outlines the procedure to assess the nuclease activity of the synthesized metal complexes using plasmid DNA.

  • Prepare a 1% agarose gel in Tris-Acetate-EDTA (TAE) buffer containing ethidium bromide.

  • Prepare the reaction mixtures in microcentrifuge tubes. Each mixture should contain:

    • Plasmid DNA (e.g., pUC19) at a final concentration of approximately 40 µM.

    • The metal complex to be tested at a final concentration of 50 µM.

    • Hydrogen peroxide (H₂O₂) at a final concentration of 50 µM (as an oxidizing agent).

    • Tris-HCl buffer (pH 7.2) to make up the final volume.

  • Include a control sample containing only the plasmid DNA in the buffer.

  • Incubate the reaction mixtures at 37°C for 2 hours.

  • After incubation, add a loading dye to each mixture.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 50 V) for approximately 1-2 hours in TAE buffer.

  • Visualize the DNA bands under a UV transilluminator and photograph the gel. The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates nuclease activity.

IV. Visualizations

experimental_workflow cluster_synthesis Ligand and Complex Synthesis cluster_application Biological Application reagents 2-Aminomethylimidazole + Aldehyde ligand Schiff Base Ligand reagents->ligand Condensation complex Metal Complex ligand->complex metal_salt Metal Salt metal_salt->complex Complexation cytotoxicity Cytotoxicity Assay (MTT) complex->cytotoxicity dna_cleavage DNA Cleavage Study (Gel Electrophoresis) complex->dna_cleavage antimicrobial Antimicrobial Screening complex->antimicrobial

Caption: Workflow for synthesis and biological evaluation of 2-aminomethylimidazole-based metal complexes.

dna_cleavage_pathway cluster_process DNA Cleavage Process scDNA Supercoiled DNA (Form I) nickedDNA Nicked DNA (Form II) scDNA->nickedDNA Single-strand break linearDNA Linear DNA (Form III) scDNA->linearDNA Double-strand break nickedDNA->linearDNA Single-strand break fragments Cleaved Fragments linearDNA->fragments Further degradation metal_complex Metal Complex + H₂O₂

Caption: Schematic of plasmid DNA cleavage by metal complexes. of plasmid DNA cleavage by metal complexes.

References

Application of (1H-imidazol-2-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-imidazol-2-yl)methanamine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key building block for the development of therapeutic agents targeting a range of diseases. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it an attractive pharmacophore for designing ligands for various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in two primary therapeutic areas: oncology and neuroscience.

Application in Oncology: Platinum(II) Complexes as Anticancer Agents

Derivatives of this compound, particularly when complexed with platinum(II), have shown significant potential as cytotoxic agents against various cancer cell lines. These complexes often exhibit mechanisms of action similar to the widely used chemotherapeutic drug cisplatin, including interaction with nuclear DNA and induction of apoptosis.

Quantitative Data Summary

The cytotoxic activity of various platinum(II) complexes incorporating this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundCancer Cell LineEC50 / IC50 (µM)Reference CompoundReference EC50 / IC50 (µM)Citation
Pt-4a ((1-methyl-1H-imidazol-2-yl)-methanamine Pt(II) complex)NCI-H460 (Non-small-cell lung)172.7Cisplatin78.3[1]
Pt-4aHCT-15 (Colorectal)Comparable to CisplatinCisplatin-[1]
Pt-4aHCT-116 (Colorectal)Comparable to CisplatinCisplatin-[1]
PtMet2–PAMAM (imidazole platinum(II) complex conjugated with G2 PAMAM-OH dendrimer)MCF-7 (Breast)0.86Cisplatin>5.0[2]
PtMet2–PAMAMMDA-MB-231 (Breast)0.48Cisplatin>5.0[2]
PtMet2 (unconjugated imidazole platinum(II) complex)MCF-7 (Breast)>5.0Cisplatin>5.0[2]
PtMet2MDA-MB-231 (Breast)>5.0Cisplatin>5.0[2]
Experimental Protocols

Protocol 1: Synthesis of (1-methyl-1H-imidazol-2-yl)-methanamine Platinum(II) Complexes (e.g., Pt-4a)

This protocol describes a general method for the synthesis of platinum(II) complexes with this compound derivatives, adapted from the literature.

Materials:

  • K2PtCl4

  • (1-methyl-1H-imidazol-2-yl)methanamine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve K2PtCl4 in a minimal amount of water.

  • Dissolve (1-methyl-1H-imidazol-2-yl)methanamine in DMF.

  • Slowly add the solution of the ligand to the K2PtCl4 solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • The resulting precipitate (the platinum complex) is collected by filtration.

  • Wash the precipitate with water and diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and elemental analysis.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., NCI-H460, MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound platinum(II) complexes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the platinum complexes and a reference drug (e.g., cisplatin) for 24, 48, or 72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the EC50/IC50 values.

Signaling Pathway

Platinum complexes of this compound have been shown to induce the p53 signaling pathway, leading to apoptosis in cancer cells.[1]

p53_pathway DNA_Damage DNA Damage (e.g., from Pt Complex) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (stabilizes) MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 activates transcription GADD45 GADD45 p53->GADD45 activates transcription Bax Bax p53->Bax activates transcription MDM2->p53 promotes degradation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21->Cell_Cycle_Arrest induces DNA_Repair DNA Repair GADD45->DNA_Repair promotes Apoptosis Apoptosis Bax->Apoptosis induces

Caption: p53 signaling pathway activation by DNA damage.

Application in Neuroscience: Histamine H3 Receptor Antagonists

The (1H-imidazol-yl)methanamine scaffold is a core component of many potent and selective histamine H3 receptor antagonists.[3] The H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. Antagonists of this receptor can enhance neurotransmitter release, leading to potential therapeutic benefits in a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Quantitative Data Summary

The binding affinity of various ligands for the histamine H3 receptor is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki).

CompoundhH3R Ki (nM)RadioligandCell LineCitation
Histamine8[3H]Nα-methylhistamineHEK293T[4]
Imetit0.32[3H]Nα-methylhistamineHEK293T[4]
Dimethyl-impentamine25[3H]Nα-methylhistamineHEK293T[4]
Clobenpropit-[3H]-Nα-methylhistamine-[4]
Thioperamide---[3]
Experimental Protocols

Protocol 3: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human histamine H3 receptor (e.g., HEK293T or CHO cells)

  • Radioligand (e.g., [3H]Nα-methylhistamine)

  • Test compounds (derivatives of this compound)

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3 antagonist like clobenpropit)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

Histamine exerts its effects through four known G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The this compound scaffold is particularly important for targeting the H3 receptor.

Histamine_Signaling Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R H3R H3 Receptor (Gi/o-coupled) Histamine->H3R PLC Phospholipase C (PLC) H1R->PLC activates AC_inc Adenylyl Cyclase (AC) H2R->AC_inc activates AC_dec Adenylyl Cyclase (AC) H3R->AC_dec inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC cAMP_inc ↑ cAMP AC_inc->cAMP_inc produces PKA_inc PKA Activation cAMP_inc->PKA_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec reduces PKA_dec ↓ PKA Activation cAMP_dec->PKA_dec Neurotransmitter_Release ↓ Neurotransmitter Release PKA_dec->Neurotransmitter_Release Methanamine_Derivative This compound Derivative (Antagonist) Methanamine_Derivative->H3R blocks

Caption: Overview of Histamine Receptor Signaling Pathways.

Experimental Workflow

The development of novel this compound-based histamine H3 receptor antagonists follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro H3 Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS binding) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis iterative process In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: Drug discovery workflow for H3 antagonists.

References

Application Notes and Protocols for N-Alkylation of (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (1H-imidazol-2-yl)methanamine, a versatile building block in medicinal chemistry. The presence of multiple nucleophilic centers—the primary amine and the two imidazole ring nitrogens—presents a significant challenge for selective alkylation. The following protocols offer three distinct strategies to achieve desired N-alkylation patterns:

  • Reductive Amination of 2-Imidazolecarboxaldehyde: A reliable method for the synthesis of N-alkylated (1H-imidazol-2-yl)methanamines starting from the corresponding aldehyde.

  • Selective N-Alkylation of the Primary Amine: A direct alkylation method that favors the modification of the exocyclic primary amine.

  • Selective N-Alkylation of the Imidazole Ring: A two-step approach involving the protection of the primary amine to direct alkylation to the imidazole ring, followed by deprotection.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the three N-alkylation strategies. Please note that the yields are based on literature for analogous transformations and may vary depending on the specific substrate and scale of the reaction.

Protocol Starting Material Alkylating Agent Key Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
1. Reductive Amination2-ImidazolecarboxaldehydePrimary Amine (R-NH₂)Sodium TriacetoxyborohydrideDichloromethaneRoom Temp.12-2470-90
2. Selective Primary Amine AlkylationThis compoundAlkyl Halide (R-X)Cesium CarbonateDMFRoom Temp. - 6012-2460-85
3. Selective Imidazole Ring AlkylationBoc-(1H-imidazol-2-yl)methanamineAlkyl Halide (R-X)Sodium HydrideTHF0 - Room Temp.4-1275-95 (Alkylation)
(Deprotection)N-alkyl-Boc-(1H-imidazol-2-yl)methanamine-Trifluoroacetic AcidDichloromethane0 - Room Temp.1-4>90

Experimental Protocols

Protocol 1: Synthesis of N-Alkyl-(1H-imidazol-2-yl)methanamine via Reductive Amination

This protocol describes the synthesis of a secondary amine by reductive amination of 2-imidazolecarboxaldehyde with a primary amine.

Materials:

  • 2-Imidazolecarboxaldehyde

  • Primary amine (e.g., benzylamine, butylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-imidazolecarboxaldehyde (1.0 eq) in anhydrous DCM. To this solution, add the primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Control the addition rate to manage any potential exotherm. Continue to stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to afford the desired N-alkyl-(1H-imidazol-2-yl)methanamine.

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Start Dissolve 2-Imidazolecarboxaldehyde in DCM Add_Amine Add Primary Amine (1.1 eq) Start->Add_Amine Stir_1 Stir at RT for 1-2h Add_Amine->Stir_1 Add_Reducing_Agent Add NaBH(OAc)3 (1.5 eq) Stir_1->Add_Reducing_Agent Stir_2 Stir at RT for 12-24h Add_Reducing_Agent->Stir_2 Quench Quench with NaHCO3 Stir_2->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product N-Alkyl-(1H-imidazol-2-yl)methanamine Purify->Product G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification Start Dissolve this compound and Cs2CO3 in DMF Add_Alkyl_Halide Add Alkyl Halide (1.0 eq) Start->Add_Alkyl_Halide Stir Stir at RT - 60°C for 12-24h Add_Alkyl_Halide->Stir Dilute_Wash Dilute with EtOAc, Wash with Water Stir->Dilute_Wash Dry_Concentrate Dry and Concentrate Dilute_Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product N-Alkyl-(1H-imidazol-2-yl)methanamine Purify->Product G cluster_A Part A: Boc Protection cluster_B Part B: Alkylation & Deprotection A1 Dissolve Amine and TEA in THF/Water A2 Add Boc2O at 0°C A1->A2 A3 Stir and Warm to RT A2->A3 A4 Work-up and Isolate A3->A4 B1 Deprotonate with NaH in THF A4->B1 Boc-protected Amine B2 Add Alkyl Halide B1->B2 B3 Work-up B2->B3 B4 Dissolve in DCM B3->B4 B5 Add TFA for Deprotection B4->B5 B6 Work-up and Isolate Product B5->B6 Product N-Alkyl-(1H-imidazol-2-yl)methanamine (Imidazole Alkylated) B6->Product

Application Notes and Protocols: (1H-imidazol-2-yl)methanamine in the Synthesis of Histamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of (1H-imidazol-2-yl)methanamine and related imidazole-based precursors in the synthesis of selective agonists for histamine receptor subtypes H1, H2, H3, and H4. It includes a compilation of pharmacological data, detailed experimental procedures for synthesis and evaluation, and visual representations of key biological and experimental workflows.

Introduction to Histamine Receptor Agonists

Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective agonists for these receptor subtypes is of paramount importance for elucidating their specific roles in health and disease, and for identifying potential therapeutic targets. The imidazole core is a key pharmacophoric feature of histamine, and derivatives of this compound serve as versatile starting materials for the synthesis of potent and selective histamine receptor agonists.

Quantitative Data of Histamine Receptor Agonists

The following tables summarize the pharmacological data for several key histamine receptor agonists synthesized from imidazole-containing precursors. These values are essential for comparing the potency and selectivity of the compounds.

Table 1: Pharmacological Data for H1 Receptor Agonists

CompoundAgonist TypepD2 (Guinea Pig Ileum)Relative Activity (%) (Histamine = 100%)pKi ([³H]mepyramine binding)Reference
2-(3-(Trifluoromethyl)phenyl)histaminePartial Agonist6.811285.9[1]
SuprahistaprodifenPartial Agonist8.2696 (Emax)-[2]
Nα-[4-(2-Pyridyl)butyl]histaprodifenPartial Agonist8.1689 (Emax)-[2]

Table 2: Pharmacological Data for H2 Receptor Agonists

CompoundAgonist TypeAssaypEC50 / EC50Reference
4-MethylhistamineFull AgonistGuinea Pig Atrium-
AmthamineFull AgonistRat Isolated Gastric FundusEC50 = 18.9 µM

Table 3: Pharmacological Data for H3 Receptor Agonists

| Compound | Agonist Type | Assay | pKi / Ki (nM) | pEC50 / EC50 (nM) | Reference | |---|---|---|---|---| | Imifuramine | Agonist | In vivo brain microdialysis | - | - |[3] | | (R)-α-Methylhistamine | Potent Agonist | Rat brain slices | - | 15-fold more potent than histamine | | | Imbutamine | Full Agonist | hH3R (Sf9 cell membranes) | - | EC50 = 3 |[4] |

Table 4: Pharmacological Data for H4 Receptor Agonists

CompoundAgonist TypeAssaypKi / Ki (nM)pEC50 / EC50 (nM)Reference
4-MethylhistamineFull AgonisthH4R (HEK293 cells)Ki = 50pEC50 = 7.4
VUF 8430Full AgonisthH4RKi = 31.6EC50 = 50[5][6]
ImbutamineFull AgonisthH4R (Sf9 cell membranes)-EC50 = 66[4]

Signaling Pathways of Histamine Receptors

The activation of each histamine receptor subtype initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.

H1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ Ca->PKC activates Response Inflammation Smooth Muscle Contraction Ca->Response PKC->Response ER->Ca releases Agonist H1 Agonist Agonist->H1R

Histamine H1 Receptor Signaling Pathway.

H2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response H2R H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Gastric Acid Secretion Smooth Muscle Relaxation PKA->Response Agonist H2 Agonist Agonist->H2R

Histamine H2 Receptor Signaling Pathway.

H3_Signaling cluster_membrane Presynaptic Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response H3R H3 Receptor Gi Gi Protein H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP X cAMP cAMP ATP->cAMP Response Inhibition of Neurotransmitter Release cAMP->Response decreased levels lead to Agonist H3 Agonist Agonist->H3R

Histamine H3 Receptor Signaling Pathway.

H4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response H4R H4 Receptor Gi Gi Protein H4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Cascade Gi->MAPK activates ATP ATP AC->ATP X cAMP cAMP ATP->cAMP Response Chemotaxis Cytokine Release cAMP->Response decreased levels contribute to MAPK->Response Agonist H4 Agonist Agonist->H4R

Histamine H4 Receptor Signaling Pathway.

Experimental Workflows

A general workflow for the synthesis and evaluation of novel histamine receptor agonists is depicted below. This process involves chemical synthesis, purification, characterization, and subsequent pharmacological testing to determine the compound's activity and selectivity.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation cluster_analysis Data Analysis Start Starting Material (this compound derivative) Reaction Chemical Synthesis (e.g., Sonogashira Coupling, Reductive Amination) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Binding Radioligand Binding Assay (Determine Ki) Characterization->Binding Functional Functional Assay (e.g., Guinea Pig Ileum, Determine pD2/EC50) Characterization->Functional Selectivity Selectivity Profiling (Test against other receptor subtypes) Binding->Selectivity Functional->Selectivity Analysis Data Analysis & Structure-Activity Relationship (SAR) Selectivity->Analysis

References

Application Notes and Protocols for Functional Assays of 2-Aminomethylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylimidazole derivatives represent a versatile class of compounds with a wide range of biological activities. Their structural resemblance to histamine allows for interactions with histamine receptors, while the imidazole core and its substituents can engage with various enzymatic targets and even nucleic acids. This document provides detailed application notes and experimental protocols for a suite of functional assays to characterize the activity of 2-aminomethylimidazole derivatives, facilitating their evaluation in drug discovery and development programs.

I. Histamine Receptor Functional Assays

The structural similarity of 2-aminomethylimidazole derivatives to histamine makes histamine receptors a primary target for investigation. Functional assays are crucial to determine whether these compounds act as agonists, antagonists, or inverse agonists at the four histamine receptor subtypes (H1, H2, H3, and H4).

A. Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. Understanding these pathways is essential for selecting the appropriate functional assay.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 H2 H2R Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3_H4 H3R / H4R Gi_o Gi/o H3_H4->Gi_o AC_H3_H4 Adenylyl Cyclase Gi_o->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Signaling pathways of histamine receptor subtypes.

B. Experimental Protocols

1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound to a specific histamine receptor subtype by measuring its ability to displace a known radioligand.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

    • Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-VUF 8430 for H4R) at a concentration near its Kd, and 100 µL of membrane preparation (10-20 µg protein).[1]

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM histamine), 50 µL of radioligand, and 100 µL of membrane preparation.[2]

    • Test Compound Competition: 50 µL of serially diluted 2-aminomethylimidazole derivative, 50 µL of radioligand, and 100 µL of membrane preparation.[2]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer.[2]

  • Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[1]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Flux Assay (for H1 Receptor)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled H1 receptor.

Calcium_Flux_Workflow A Seed H1R-expressing cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add 2-aminomethylimidazole derivative (agonist or antagonist testing) B->C D For antagonist testing, add histamine (EC50 concentration) C->D Antagonist Mode E Measure fluorescence using a plate reader (kinetic read) C->E Agonist Mode D->E F Analyze data to determine EC50 or IC50 E->F

Caption: Experimental workflow for a calcium flux assay.

Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing the human H1 receptor into black, clear-bottom 96-well plates and incubate overnight.[1]

  • Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 60 minutes.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the 2-aminomethylimidazole derivative.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the 2-aminomethylimidazole derivative before adding a fixed concentration of histamine (at its EC50).[1]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with a kinetic read setting (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).

  • Data Analysis:

    • Agonist Mode: Determine the EC50 value (concentration of the compound that produces 50% of the maximal response).

    • Antagonist Mode: Determine the IC50 value (concentration of the compound that inhibits 50% of the histamine-induced response).

3. cAMP Assay (for H2, H3, and H4 Receptors)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels mediated by Gs-coupled (H2) or Gi/o-coupled (H3, H4) receptors.

Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing the human H2, H3, or H4 receptor into a 96-well plate and incubate overnight.[1]

  • Compound Addition:

    • H2 Receptor (Agonist Mode): Add increasing concentrations of the 2-aminomethylimidazole derivative.

    • H2 Receptor (Antagonist Mode): Pre-incubate cells with increasing concentrations of the derivative before adding a fixed concentration of histamine (at its EC50).[1]

    • H3/H4 Receptors (Agonist/Inverse Agonist Mode): Add increasing concentrations of the derivative.

    • H3/H4 Receptors (Antagonist Mode): Pre-incubate cells with increasing concentrations of the derivative before adding a fixed concentration of an H3/H4 receptor agonist (e.g., (R)-α-methylhistamine).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.

  • Data Analysis: Determine EC50 or IC50 values by non-linear regression of the dose-response curves.

C. Data Presentation
CompoundTargetAssay TypeParameterValue (nM)
Reference Compounds
HistamineH1RBindingKi~20
MepyramineH1RBindingKi~1-5
HistamineH2RBindingKi~50
TiotidineH2RBindingKi~5-10
(R)-α-methylhistamineH3RBindingKi~1
ThioperamideH3RBindingKi~4.2
VUF 8430H4RBindingKi~54
Hypothetical 2-Aminomethylimidazole Derivatives
Derivative AH1RCa²⁺ FluxEC50150
Derivative BH2RcAMPIC5085
Derivative CH3RBindingKi25
Derivative DH4RcAMPEC50300

Note: The data for hypothetical derivatives are for illustrative purposes only.

II. Enzyme Inhibition Assays

2-Aminomethylimidazole derivatives may also exhibit inhibitory activity against various enzymes. The following protocols outline assays for common enzymatic targets.

A. Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an appropriate assay buffer.

  • Compound Addition: Add varying concentrations of the 2-aminomethylimidazole derivative or a known inhibitor (e.g., doxorubicin).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of relaxed DNA to determine the extent of inhibition and calculate the IC50 value.

B. Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA).

Protocol:

  • Reagents: Prepare a solution of purified human carbonic anhydrase (isoforms I or II), the substrate p-nitrophenyl acetate (pNPA), and the test compound in an appropriate buffer (e.g., Tris-HCl).

  • Assay Setup (96-well plate):

    • Add buffer, enzyme, and varying concentrations of the 2-aminomethylimidazole derivative or a known inhibitor (e.g., acetazolamide).

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add the pNPA substrate to initiate the reaction.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 400 nm over time, corresponding to the formation of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 and Ki values for the inhibitor.

C. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE).

AChE_Inhibition_Workflow A Prepare AChE solution, substrate (ATCI), and DTNB B Add AChE and 2-aminomethylimidazole derivative to a 96-well plate A->B C Incubate to allow for inhibitor binding B->C D Add ATCI and DTNB to initiate the reaction C->D E Measure absorbance at 412 nm over time D->E F Calculate reaction rates and determine IC50 E->F

Caption: Workflow for an acetylcholinesterase inhibition assay.

Protocol:

  • Reagents: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup (96-well plate):

    • Add buffer, DTNB, and varying concentrations of the 2-aminomethylimidazole derivative or a known inhibitor (e.g., physostigmine).

    • Add the AChE enzyme solution.

  • Reaction Initiation: Add the ATCI substrate to start the reaction.

  • Spectrophotometric Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value for the inhibitor.

D. Data Presentation
CompoundTarget EnzymeParameterValue (µM)
Reference Compounds
DoxorubicinTopoisomerase IIIC50~0.33[3]
AcetazolamideCarbonic Anhydrase IKi~0.28
AcetazolamideCarbonic Anhydrase IIKi~0.29
TacrineAcetylcholinesteraseKi~0.0018
Hypothetical 2-Aminomethylimidazole Derivatives
Derivative ETopoisomerase IIIC505.2
Derivative FCarbonic Anhydrase IKi1.8
Derivative GCarbonic Anhydrase IIKi0.9
Derivative HAcetylcholinesteraseKi12.5

Note: The data for hypothetical derivatives are for illustrative purposes only.

III. DNA Intercalation Assays

Some imidazole derivatives have been shown to interact with DNA. DNA intercalation assays can determine if 2-aminomethylimidazole derivatives can insert themselves between the base pairs of the DNA double helix.

A. Fluorescent Intercalator Displacement (FID) Assay

This assay measures the ability of a test compound to displace a fluorescent DNA intercalator (e.g., ethidium bromide) from DNA, leading to a decrease in fluorescence.

Protocol:

  • Reagents: Prepare solutions of calf thymus DNA (ct-DNA), a fluorescent intercalator (e.g., ethidium bromide), and the test compound in a suitable buffer.

  • Assay Setup: In a fluorescence cuvette or 96-well plate, mix the ct-DNA and the fluorescent intercalator.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex.

  • Compound Titration: Add increasing concentrations of the 2-aminomethylimidazole derivative to the cuvette/plate and measure the fluorescence after each addition, allowing for equilibration.

  • Data Analysis: A decrease in fluorescence indicates displacement of the fluorescent dye by the test compound. The data can be used to determine the binding affinity of the compound for DNA.

B. Viscosity Measurement Assay

DNA intercalation causes a lengthening and stiffening of the DNA helix, which can be measured as an increase in the viscosity of a DNA solution.

Protocol:

  • DNA Solution: Prepare a solution of sonicated, rod-like DNA fragments of a defined length.

  • Viscometer: Use a viscometer to measure the flow time of the DNA solution.

  • Compound Addition: Add increasing concentrations of the 2-aminomethylimidazole derivative to the DNA solution and measure the flow time at each concentration.

  • Data Analysis: An increase in the relative viscosity of the DNA solution upon addition of the test compound is indicative of DNA intercalation.

Conclusion

The functional assays detailed in these application notes provide a robust framework for the pharmacological characterization of 2-aminomethylimidazole derivatives. By systematically evaluating their activity at histamine receptors, various enzymes, and their potential to interact with DNA, researchers can gain valuable insights into their mechanism of action and therapeutic potential. The provided protocols and data presentation templates are intended to guide experimental design and facilitate the clear and concise reporting of findings in drug discovery and development.

References

Application Notes and Protocols for the In Vitro Evaluation of (1H-imidazol-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1H-imidazol-2-yl)methanamine analogs represent a class of compounds with significant therapeutic potential, stemming from the versatile pharmacological properties of the imidazole core. These derivatives have been explored for a range of biological activities, including anticancer, antihistaminic, and enzyme inhibitory effects. This document provides detailed application notes and protocols for the in vitro evaluation of these analogs, enabling researchers to assess their efficacy and mechanism of action.

Section 1: Antiproliferative and Cytotoxic Activity Evaluation

Many imidazole-based compounds have been investigated for their potential as anticancer agents.[1][2][3][4] The following protocols are designed to assess the antiproliferative and cytotoxic effects of this compound analogs on cancer cell lines.

Data Presentation: Antiproliferative Activity of Imidazole Analogs

A crucial aspect of evaluating potential anticancer compounds is determining their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while comparing activity in cancer versus normal cell lines indicates selectivity.

Compound/AnalogCell LineAssay TypeIC50 (µM)Reference
Imidazole Analog 20A375 (Melanoma)SRB<10[1]
Imidazole Analog 21B16 (Melanoma)SRB<10[1]
Thiazole-benzimidazole derivative 44MCF-7 (Breast Cancer)Not Specified6.30[3]
Thiazole-benzimidazole derivative 45MCF-7 (Breast Cancer)Not Specified5.96[3]
Erlotinib (Standard)MCF-7 (Breast Cancer)Not Specified4.15[3]
Purine derivative 46MDA-MB-231 (Breast Cancer)MTT1.22[3]
Purine derivative 47A549 (Lung Cancer)MTT2.29[3]
Imidazole derivative 21A549 (Lung Cancer)Not Specified0.29[3]
Imidazole derivative 21NRK-52E (Normal Kidney)Not Specified1.58[3]

Experimental Workflow: Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment (SRB Assay) cluster_3 Data Analysis cell_culture Culture Cancer and Normal Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Analogs treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix Cells with Trichloroacetic Acid (TCA) incubation->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining solubilization Solubilize Stain with Tris Buffer staining->solubilization readout Measure Absorbance at 510 nm solubilization->readout data_analysis Calculate % Viability and IC50 Values readout->data_analysis

Caption: Workflow for assessing cell viability using the SRB assay.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used for evaluating the antiproliferative activity of imidazole analogs.[1]

1. Cell Culture and Seeding:

  • Culture selected cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., fibroblasts) in appropriate media.[1]
  • Trypsinize and count the cells.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of final concentrations.
  • Add the diluted compounds to the appropriate wells of the 96-well plate. Include vehicle-only controls.

3. Incubation:

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Cell Fixation and Staining:

  • After incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
  • Wash the plates five times with water and allow them to air dry.
  • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.

5. Measurement and Data Analysis:

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
  • Shake the plates for 5-10 minutes on a shaker.
  • Measure the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Histamine H3 Receptor Antagonism Evaluation

The imidazole ring is a key pharmacophore for histamine H3 receptor ligands.[5] this compound analogs may act as agonists, antagonists, or inverse agonists at this receptor. The following protocols are designed to characterize these interactions.

Signaling Pathway: Histamine H3 Receptor

G cluster_0 H3 Receptor Activation cluster_1 Downstream Signaling cluster_2 Antagonist Action agonist Histamine / Agonist h3r H3 Receptor agonist->h3r g_protein Gi/o Protein h3r->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP Production adenylyl_cyclase->camp Reduced antagonist This compound Analog antagonist->h3r Blocks Agonist Binding

Caption: Simplified signaling pathway of the histamine H3 receptor.

Data Presentation: H3 Receptor Binding Affinity and Functional Potency

The binding affinity (Ki) and functional potency (IC50 or pA2) are critical parameters for characterizing H3 receptor antagonists.

CompoundBinding Affinity (Ki, nM)Functional AssayPotencyReference
Betahistine~1900 - 6900cAMP AccumulationInverse Agonist[6]
Ciproxifan9.2Radioligand BindingPotent Inverse Agonist[6]
Thioperamide~4Radioligand BindingNot Specified[6]
EnerisantHigh AffinityNot SpecifiedCompetitive Antagonist/Inverse Agonist[7]
Impentamine (analog)Data not availableGuinea pig jejunumpA2 = 8.4 (Potent Antagonist)[8]
Pitolisant (Wakix)0.3 - 1.0 (human)cAMP AccumulationInverse Agonist (EC50 = 1.5 nM)[8]
Experimental Protocol: Radioligand Binding Assay

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.[6]

1. Membrane Preparation:

  • Use cell lines (e.g., CHO or HEK293) recombinantly expressing the human or rat H3 receptor, or use rat brain cortex tissue.[6]
  • Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
  • Wash the membranes and resuspend them in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and various concentrations of the this compound analog.
  • For non-specific binding determination, include wells with a high concentration of an unlabeled H3 receptor ligand.
  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Quantify the radioactivity trapped on the filters using a scintillation counter.[8]

4. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]

Experimental Protocol: cAMP Accumulation Functional Assay

This assay measures the functional consequence of H3 receptor modulation. Since the H3 receptor is Gi-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels.[6][9]

1. Cell Culture:

  • Culture cells expressing the H3 receptor in appropriate media.

2. Treatment:

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
  • Stimulate the cells with forskolin to increase basal cAMP levels.
  • Treat the cells with the this compound analog. To test for antagonist activity, co-incubate with an H3 receptor agonist.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

4. Data Analysis:

  • Agonists will decrease cAMP levels.
  • Antagonists will block the agonist-induced decrease in cAMP levels.[8]
  • Inverse agonists will increase cAMP levels above the basal level, due to the constitutive activity of the H3 receptor.[8]
  • Generate dose-response curves to determine EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values.

Section 3: Enzyme Inhibition Evaluation

Imidazole derivatives are known to inhibit various enzymes.[10][11][12] The following protocols can be adapted to evaluate this compound analogs as potential enzyme inhibitors.

Data Presentation: Enzyme Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of enzyme inhibitors.

Compound/AnalogTarget EnzymeIC50 (µM)Standard DrugStandard's IC50 (µM)Reference
Benzimidazole Analog 9α-Amylase1.86 ± 0.08Acarbose1.46 ± 0.26[10]
Benzimidazole-triazole hybrid 8cα-Glucosidase49.0 ± 0.4Acarbose750.0[11]
Benzimidazole-oxazole Analog 9Acetylcholinesterase0.10 ± 0.050Donepezil2.16 ± 0.12[12]
Benzimidazole-oxazole Analog 9Butyrylcholinesterase0.20 ± 0.050Donepezil4.50 ± 0.11[12]
Diimidazole Analog Dim22HMG-CoA Reductase36.21 ± 5.98Not SpecifiedNot Specified[13]

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis reagent_prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions preincubation Pre-incubate Enzyme with Inhibitor reagent_prep->preincubation reaction_init Initiate Reaction by Adding Substrate preincubation->reaction_init incubation Incubate at Optimal Temperature reaction_init->incubation reaction_stop Stop Reaction (if necessary) incubation->reaction_stop readout Measure Product Formation (e.g., Absorbance, Fluorescence) reaction_stop->readout data_analysis Calculate % Inhibition and IC50 Values readout->data_analysis

References

Application Notes and Protocols for the Quantitative Analysis of (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of (1H-imidazol-2-yl)methanamine. Given the structural similarity to histamine and other biologically active imidazole compounds, established analytical techniques for these related molecules can be adapted for the accurate and precise quantification of this compound in various matrices. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound Quantification

This compound is a chemical entity of interest in pharmaceutical and biological research due to its structural resemblance to endogenous molecules like histamine. Accurate quantification is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparative Summary of Analytical Methods

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of commonly employed methods for the analysis of imidazole-containing compounds, which are applicable to this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Chromatographic separation of volatile derivatives followed by mass-based detection.
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific mass-to-charge ratios and fragmentation patterns.High; based on retention time and mass spectrum.
Sensitivity µg/mL to high ng/mL range.High pg/mL to low ng/mL range.pg/mL to ng/mL range.
Sample Throughput HighHighModerate (derivatization step can be time-consuming).
Matrix Effects Can be significant.Can be minimized with appropriate sample preparation and internal standards.Can be significant, but often mitigated by derivatization and cleanup.
Instrumentation Cost Low to moderate.High.Moderate to high.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as bulk drug substances and pharmaceutical formulations.

Experimental Protocol

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Solution Preparation:

  • Mobile Phase: Prepare the phosphate buffer and adjust the pH. Filter both mobile phase components through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards Equilibrate Equilibrate System Prep_Standards->Equilibrate Prep_Sample Prepare Sample Prep_Sample->Equilibrate Inject_Standards Inject Standards Equilibrate->Inject_Standards Inject_Sample Inject Sample Equilibrate->Inject_Sample Cal_Curve Calibration Curve Inject_Standards->Cal_Curve Quantify Quantify Sample Inject_Sample->Quantify Cal_Curve->Quantify

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, owing to its superior sensitivity and selectivity.[1]

Experimental Protocol

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ (predicted m/z 98.1)
Product Ion (Q3) Predicted m/z 81.1 (from neutral loss of NH₃)
Internal Standard Deuterated analog, e.g., d4-(1H-imidazol-2-yl)methanamine
Collision Energy To be optimized for the specific instrument

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Spike_IS Spike Internal Standard Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Evap_Recon Evaporate & Reconstitute Protein_Precip->Evap_Recon Chrom_Sep Chromatographic Separation Evap_Recon->Chrom_Sep MS_Detection MS/MS Detection (MRM) Chrom_Sep->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS sample preparation and analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of this compound following a derivatization step to increase its volatility and improve chromatographic performance.[2]

Experimental Protocol

Objective: To quantify this compound by GC-MS after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

Derivatization (Silylation):

  • Evaporate the sample extract to complete dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Logical Flow for Method Selection:

Method_Selection cluster_decision cluster_methods Start Start: Need to Quantify This compound Matrix_Complexity Complex Matrix? (e.g., plasma) Start->Matrix_Complexity High_Sensitivity High Sensitivity Required? Matrix_Complexity->High_Sensitivity Yes HPLC_UV HPLC-UV Matrix_Complexity->HPLC_UV No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes GC_MS GC-MS with Derivatization High_Sensitivity->GC_MS No

Decision tree for selecting an analytical method.
Disclaimer

The protocols provided are intended as a starting point for method development. Optimization and validation are crucial to ensure the accuracy, precision, and reliability of the results for your specific application and sample matrix. It is recommended to use an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, for the most accurate quantification, especially with LC-MS/MS and GC-MS methods.

References

Application Notes and Protocols for the Use of 2-Aminomethylimidazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-aminomethylimidazole as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. The methodologies outlined below are crucial for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery. The inherent biological significance of the imidazole core makes 2-aminomethylimidazole an attractive starting material for generating diverse molecular scaffolds.[1][2]

Application 1: Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation

The reaction of 2-(aminomethyl)pyridine derivatives with electrophilically activated nitroalkanes provides an efficient route to imidazo[1,5-a]pyridines. This class of compounds is of significant interest due to its presence in various biologically active molecules. The following protocol is adapted from a procedure for the synthesis of imidazo[1,5-a]pyridines and can be applied to 2-aminomethylimidazole as a substrate.

Reaction Scheme:

A plausible reaction mechanism involves the initial nucleophilic attack of the primary amine of a 2-(aminomethyl)pyridine on the activated nitroalkane, leading to an amidinium species. This intermediate is well-suited for a 5-exo-trig cyclization involving the pyridine ring, ultimately forming the fused imidazo[1,5-a]pyridine scaffold after a series of steps including deprotonation and elimination.

Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,5-a]pyridines

This protocol describes a general method for the cyclocondensation reaction to form imidazo[1,5-a]pyridines.

Materials:

  • 2-(Aminomethyl)pyridine derivative

  • Nitroalkane

  • Phosphorous acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 2-(aminomethyl)pyridine derivative (1.0 mmol) and the corresponding nitroalkane (1.2 mmol) in polyphosphoric acid (5 mL), add phosphorous acid (1.5 mmol).

  • Heat the reaction mixture to 120 °C and stir for the time indicated in the data table below.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water and dichloromethane.

  • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Synthesis of Imidazo[1,5-a]pyridine Derivatives

Entry2-(Aminomethyl)pyridine DerivativeNitroalkaneReaction Time (h)Yield (%)
12-(Aminomethyl)pyridineNitroethane478
22-(Aminomethyl)pyridine1-Nitropropane475
32-(Aminomethyl)pyridine2-Nitropropane645
46-Methyl-2-(aminomethyl)pyridineNitroethane482
52-(Aminomethyl)quinolineNitroethane385

Logical Workflow for Imidazo[1,5-a]pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product A 2-Aminomethylimidazole (or analog) D Heating (e.g., 120°C) A->D B Nitroalkane B->D C PPA / Phosphorous Acid C->D E Quenching (Ice Water/DCM) D->E Reaction Completion F Neutralization (aq. NaHCO3) E->F G Extraction (DCM) F->G H Drying & Concentration G->H I Column Chromatography H->I J Imidazo[1,5-a]pyridine Derivative I->J

Caption: Workflow for the synthesis of Imidazo[1,5-a]pyridines.

Application 2: Synthesis of Substituted Pyrimidines via Condensation with 1,3-Dicarbonyl Compounds

The condensation of 2-aminomethylimidazole with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to substituted pyrimidine derivatives. These heterocycles are well-known scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Reaction Scheme:

The reaction proceeds through an initial condensation of the primary amine of 2-aminomethylimidazole with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the fused pyrimidine ring system.

Experimental Protocol: Synthesis of a Fused Pyrimidine Derivative

This protocol outlines the synthesis of a substituted pyrimidine from 2-aminomethylimidazole and acetylacetone.

Materials:

  • 2-Aminomethylimidazole dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Triethylamine

  • Reaction vessel (round-bottom flask) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-aminomethylimidazole dihydrochloride (1.0 mmol) in ethanol (15 mL).

  • Add triethylamine (2.2 mmol) to the solution to liberate the free base, and stir for 10 minutes.

  • To this mixture, add acetylacetone (1.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Condensation of 2-Aminomethylimidazole with 1,3-Dicarbonyls

Entry1,3-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)
1AcetylacetoneEthanol785
2Ethyl acetoacetateEthanol878
3DibenzoylmethaneToluene1272

Reaction Pathway for Pyrimidine Synthesis

G A 2-Aminomethylimidazole C Condensation A->C B 1,3-Dicarbonyl Compound B->C D Enamine Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G Fused Pyrimidine Derivative F->G

Caption: Pathway for fused pyrimidine synthesis.

Application 3: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. A Biginelli-type reaction involving 2-aminomethylimidazole, an aldehyde, and a β-ketoester can be envisioned for the synthesis of dihydropyrimidinone derivatives bearing an imidazole moiety. These compounds are of interest for their potential pharmacological activities.[3][4][5][6]

Reaction Scheme:

The Biginelli reaction is an acid-catalyzed cyclocondensation. The mechanism is thought to involve the formation of an acyliminium ion intermediate from the aldehyde and the urea/amidine component (in this case, the amino group of 2-aminomethylimidazole). This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[3]

Experimental Protocol: One-Pot Synthesis of an Imidazole-Substituted Dihydropyrimidinone

This protocol provides a general procedure for the Biginelli-type reaction.

Materials:

  • 2-Aminomethylimidazole dihydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)

  • Triethylamine

Procedure:

  • To a mixture of 2-aminomethylimidazole dihydrochloride (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-ketoester (1.2 mmol) in ethanol (15 mL), add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl).

  • Add triethylamine (2.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 10-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Data Presentation: Biginelli-type Reaction with 2-Aminomethylimidazole

EntryAldehydeβ-KetoesterCatalystReaction Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateHCl1275
24-ChlorobenzaldehydeEthyl acetoacetatep-TSA1280
34-MethoxybenzaldehydeMethyl acetoacetateHCl1078

Biginelli Reaction Workflow

G cluster_reagents Reactants cluster_reaction One-Pot Reaction cluster_workup Isolation cluster_product Product A 2-Aminomethylimidazole E Reflux in Solvent (e.g., Ethanol) A->E B Aldehyde B->E C β-Ketoester C->E D Acid Catalyst D->E F Cooling & Precipitation E->F Reaction Completion G Filtration / Chromatography F->G H Dihydropyrimidinone Derivative G->H

Caption: Workflow for Biginelli-type synthesis.

Biological Significance

The imidazole nucleus is a key structural component in many biologically active compounds, including amino acids (histidine), purines, and numerous pharmaceuticals.[1] Heterocycles synthesized from 2-aminomethylimidazole are of particular interest to drug development professionals. For instance, imidazo[1,2-a]pyrimidines have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8][9] Dihydropyrimidinones, the products of the Biginelli reaction, are known to act as calcium channel blockers and have been investigated for various other therapeutic applications.[3][4][5] The strategic use of 2-aminomethylimidazole as a building block allows for the creation of diverse libraries of heterocyclic compounds for high-throughput screening and lead optimization in drug discovery programs.

References

Application Note: High-Throughput Receptor Binding Assays for Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Imidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] These compounds are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, enzymes, and ion channels, making them valuable scaffolds in drug discovery.[3][4] Characterizing the binding affinity of novel imidazole ligands to their target receptors is a critical step in the development of new therapeutics. This application note provides a detailed protocol for conducting receptor binding assays, focusing on a competitive radioligand binding assay using a filtration-based method, a robust and widely used technique for quantifying ligand-receptor interactions.[5]

Principle of Competitive Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled test compound (the imidazole ligand) for a receptor by measuring its ability to compete with a labeled ligand (typically radiolabeled) that has a known high affinity for the same receptor. The assay measures the concentration of the unlabeled test ligand required to inhibit 50% of the specific binding of the labeled ligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the test ligand.

Experimental Workflow and Signaling

The general workflow for a competitive receptor binding assay involves the incubation of the receptor source, a fixed concentration of a labeled ligand, and varying concentrations of the unlabeled competitor ligand. After reaching equilibrium, the bound and free ligands are separated, and the amount of bound labeled ligand is quantified.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Receptor Receptor Source (Membranes, Cells) Incubation Incubate Components (Receptor + Radioligand + Test Ligand) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand->Incubation Test_Ligand Test Imidazole Ligand (Serial Dilutions) Test_Ligand->Incubation Separation Separate Bound/Free (Rapid Filtration) Incubation->Separation Detection Quantify Bound Radioligand (Scintillation Counting) Separation->Detection Plotting Plot % Inhibition vs. [Test Ligand] Detection->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: General workflow for a competitive receptor binding assay.

Many receptors targeted by imidazole ligands initiate intracellular signal transduction pathways upon activation. Understanding these pathways is crucial for correlating binding affinity with functional activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Imidazole Ligand Receptor Receptor (e.g., GPCR) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates TF Transcription Factor PKA->TF Phosphorylates Response Cellular Response (Gene Expression) TF->Response Regulates

Caption: A generic GPCR signal transduction pathway activated by a ligand.

Detailed Protocol: Radioligand Competition Binding Assay (Filtration)

This protocol is a general template and should be optimized for the specific receptor and ligands being studied.

1. Materials and Reagents

  • Receptor Source: Purified cell membranes or whole cells expressing the target receptor.

  • Radiolabeled Ligand: A high-affinity radioligand for the target receptor (e.g., [³H] or [¹²⁵I]-labeled).

  • Unlabeled Test Ligands: Imidazole derivatives of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer composition is critical and receptor-dependent. A typical starting point is 50 mM Tris-HCl or HEPES, with additives like MgCl₂, EDTA, and protease inhibitors.[6]

  • Wash Buffer: Same as assay buffer but often ice-cold to reduce dissociation during washing.

  • Filter Plates: 96- or 384-well glass fiber filter plates (e.g., MultiScreenHTS) are commonly used.[7]

  • Scintillation Cocktail: A liquid cocktail compatible with the filter material.

  • Equipment: Vacuum manifold, microplate scintillation counter, multi-channel pipettes.

2. Experimental Procedure

  • Plate Preparation: If required for the receptor system, pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Ligand Dilution: Prepare a serial dilution series of the unlabeled imidazole test compounds in the assay buffer. Also prepare solutions for determining total binding (radioligand only, no competitor) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled ligand).

  • Assay Reaction: In each well of a microplate, add the following components in order:

    • Assay Buffer

    • Unlabeled test ligand (or buffer for total binding, or saturating unlabeled ligand for non-specific binding).

    • Receptor preparation (e.g., 5-20 µg of membrane protein per well).[8]

    • Radiolabeled ligand (at a fixed concentration, typically at or below its Kd value).[8] The final volume is typically 100-200 µL for 96-well plates.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time must be determined empirically for each receptor system.

  • Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration. Place the reaction plate on a vacuum manifold and filter the contents through the filter plate. Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate completely. Add scintillation cocktail to each well and seal the plate.[7] Count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of the test imidazole ligand, calculate the percentage of specific binding relative to the control (wells with no competitor).

    • Plot the percent specific binding against the log concentration of the test ligand. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using software like Prism) to fit the competition curve and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Data Presentation

Quantitative data from binding assays should be summarized clearly to allow for easy comparison between different imidazole ligands.

Imidazole LigandTarget ReceptorRadioligand UsedAssay TypeBinding Affinity (IC50, nM)Binding Affinity (Ki, nM)
Compound 4kCaco-2 Cell LineN/A (MTT Assay)Functional4670 ± 110[1]N/A
Compound 17hCA IN/A (Enzyme Assay)Enzyme Inhibition4.13 - 15.67N/A
Compound 19hCA IIN/A (Enzyme Assay)Enzyme Inhibition5.65 - 14.84N/A
Imidazole-Derivative 10Estrogen Receptor α[³H]-EstradiolCompetitive Binding-8.53 (kcal/mol)*N/A
Generic Imidazole AAndrogen Receptor[³H]-DHTCompetitive Binding15.28.1
Generic Imidazole BAngiotensin II AT1[¹²⁵I]-Sar-Ile-Ang IICompetitive Binding250.7112.4

*Note: Binding energy from a molecular docking study, not a wet-lab assay, included for illustrative purposes.[9]

Alternative High-Throughput Method: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) is a powerful alternative to filtration methods.[6][8]

Principle: In an SPA, the receptor is immobilized onto beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal. This format eliminates the need for a physical separation step, making it highly amenable to automation.[6]

Brief Protocol:

  • Add SPA beads (e.g., Ni-chelate coated for His-tagged receptors) to a 384-well plate.[6]

  • Add the receptor preparation and allow it to bind to the beads.

  • Add the serially diluted imidazole test compounds.

  • Add a fixed concentration of the appropriate radiolabeled ligand.

  • Seal the plate, incubate to equilibrium, and read on a suitable microplate counter. Data analysis follows the same principles as the filtration assay.

References

Troubleshooting & Optimization

optimizing reaction conditions for (1H-imidazol-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1H-imidazol-2-yl)methanamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and plausible synthetic route involves a two-step process starting from imidazole. The first step is the cyanation of the imidazole ring at the 2-position to form 2-cyanoimidazole. This intermediate is then reduced to the target primary amine, this compound. This method is advantageous as it builds the desired carbon-amine bond from a readily available starting material.

Q2: Why is a protecting group for the imidazole nitrogen often necessary?

The imidazole ring has two nitrogen atoms, and the N-H proton is acidic. In many reactions, particularly those involving strong bases or organometallic reagents (like those used for direct functionalization), the presence of the acidic N-H can lead to deprotonation and undesired side reactions. Protecting the imidazole nitrogen masks this acidic proton, directing the reaction to the desired position (in this case, the C2 position) and improving the overall yield and purity of the product. Common protecting groups for imidazole include Boc (tert-butyloxycarbonyl) and various silyl groups.[1]

Q3: What are the most critical parameters to control during the reduction of 2-cyanoimidazole?

The reduction of a nitrile on a heteroaromatic ring can be challenging. Key parameters to control include:

  • Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often effective for nitrile reduction. However, milder reagents or catalytic hydrogenation can also be employed.[2] The choice may depend on the presence of other functional groups.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used with LiAlH₄.[2]

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or refluxed to ensure complete conversion.

  • Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and hydrolyze the intermediate aluminum complexes to liberate the free amine.

Q4: How can I purify the final product, this compound?

This compound is a polar amine, which can make purification challenging. Common techniques include:

  • Column Chromatography: Silica gel chromatography can be used, but the polar and basic nature of the amine can lead to streaking. To mitigate this, a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide can be added to the eluent system (e.g., dichloromethane/methanol).

  • Acid-Base Extraction: This is an effective method for separating the basic amine from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.

  • Salt Formation: For easier handling and improved stability, the purified free base, which may be an oil, can be converted to a crystalline hydrochloride salt. This is achieved by treating a solution of the amine with HCl in a suitable solvent like diethyl ether or dioxane.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of 2-Cyanoimidazole
Potential Cause Recommended Solution
Inefficient Cyanation Reagent Ensure the cyanation reagent (e.g., copper(I) cyanide) is fresh and of high purity. For some methods, the use of a palladium catalyst might be necessary to facilitate the reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction temperature or time.
Decomposition of Starting Material or Product Imidazole and its derivatives can be sensitive to harsh reaction conditions. Ensure the temperature is carefully controlled. If using a strong base, ensure it is added slowly at a low temperature.
Issues with Protecting Group If a protecting group strategy is used, ensure complete protection of the imidazole nitrogen before the cyanation step. Incomplete protection can lead to a mixture of products.
Issue 2: Incomplete Reduction of 2-Cyanoimidazole
Potential Cause Recommended Solution
Inactive Reducing Agent Lithium Aluminum Hydride (LiAlH₄) is highly reactive with moisture. Use a fresh bottle or a freshly opened container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Unsuitable Solvent Ensure the solvent (e.g., THF, diethyl ether) is anhydrous. The presence of water will quench the reducing agent.[2]
Insufficient Amount of Reducing Agent Use a sufficient excess of the reducing agent (typically 2-4 equivalents) to ensure complete reduction of the nitrile and any other reducible functional groups.
Formation of Intermediate Imine The reduction proceeds through an intermediate imine. Ensure the reaction is allowed to proceed for a sufficient duration to fully reduce the imine to the amine. Monitoring by TLC or LC-MS is recommended.
Issue 3: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Side Reactions of the Imidazole Ring The imidazole ring itself can sometimes be reduced under harsh hydrogenation conditions. If using catalytic hydrogenation, careful selection of the catalyst (e.g., Raney Nickel, Palladium on Carbon) and optimization of pressure and temperature are crucial. Using a chemical reducing agent like LiAlH₄ is often more selective for the nitrile.[4]
Over-reduction If other reducible functional groups are present in the molecule, they may also be reduced by strong reducing agents like LiAlH₄. Consider using a milder or more selective reducing agent if chemoselectivity is an issue.
Incomplete Cyanation in the Previous Step If the starting 2-cyanoimidazole is impure and contains unreacted imidazole, this will be carried through to the final product, complicating purification. Ensure the purity of the intermediate.
Issue 4: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is Highly Water Soluble As a polar amine, the product may have significant solubility in water, leading to low recovery during aqueous work-up. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine and improve extraction efficiency into the organic phase.
Streaking on Silica Gel Column The basicity of the amine causes strong interaction with the acidic silica gel. Add a small amount of triethylamine (e.g., 1%) or ammonium hydroxide to the eluent to improve the peak shape and separation.
Product is an Oil and Difficult to Handle The free base of the amine may be a non-crystalline oil. Convert the purified amine to its hydrochloride salt by treating it with a solution of HCl in an organic solvent (e.g., diethyl ether, dioxane). The resulting salt is typically a stable, crystalline solid that is easier to handle and store.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-cyanoimidazole (Proposed)

This protocol is a representative procedure based on common organic synthesis methodologies.

  • Protection of Imidazole: To a solution of imidazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and purify the crude product to obtain N-Boc-imidazole.

  • Cyanation: To a solution of N-Boc-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C. Slowly add a strong base like n-butyllithium (1.1 eq). Stir the mixture at this temperature for 1 hour. Add a solution of a cyanation agent such as p-toluenesulfonyl cyanide (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield N-Boc-2-cyanoimidazole.

Protocol 2: Reduction of N-Boc-2-cyanoimidazole to this compound (Proposed)

This protocol is a representative procedure based on standard nitrile reduction methods.

  • Reduction: To a suspension of Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-2-cyanoimidazole (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). A granular precipitate should form. Filter the solid and wash it thoroughly with THF.

  • Deprotection and Isolation: The filtrate contains the Boc-protected amine. To deprotect, the solvent can be evaporated and the residue treated with an acidic solution (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to cleave the Boc group. After deprotection, the product can be isolated using acid-base extraction as described in the FAQ section. The final product can be further purified by column chromatography or converted to its hydrochloride salt.

Data Presentation

Table 1: Summary of Reaction Parameters for the Proposed Synthesis of this compound

Step Reactants Key Reagents Solvent Temperature Typical Reaction Time Representative Yield
1. Cyanation (via protected imidazole) N-Boc-imidazolen-BuLi, TsCNAnhydrous THF-78 °C to RT12-16 hours60-70% (Estimated)
2. Reduction and Deprotection N-Boc-2-cyanoimidazoleLiAlH₄, then AcidAnhydrous THF, then appropriate deprotection solvent0 °C to Reflux4-8 hours70-85% (Estimated)

Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow boc_imidazole boc_imidazole

troubleshooting_logic start Low Yield in Reduction Step check_reagent Is the LiAlH₄ fresh and handled under anhydrous conditions? start->check_reagent check_solvent Is the solvent anhydrous? check_reagent->check_solvent Yes solution_reagent Use a fresh bottle of LiAlH₄ and ensure inert atmosphere. check_reagent->solution_reagent No check_equivalents Are there sufficient equivalents of LiAlH₄? check_solvent->check_equivalents Yes solution_solvent Use freshly distilled anhydrous solvent. check_solvent->solution_solvent No end Problem Resolved check_equivalents->end Yes, consider other issues (e.g., work-up, starting material purity) solution_equivalents Increase the equivalents of LiAlH₄. check_equivalents->solution_equivalents No

References

Technical Support Center: Purification of 2-Aminomethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminomethylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-aminomethylimidazole?

A1: The main challenges in purifying 2-aminomethylimidazole stem from its high polarity and basicity due to the presence of both an imidazole ring and a primary amine. These characteristics can lead to:

  • Poor retention and peak tailing in standard reversed-phase chromatography.

  • Strong interaction with acidic stationary phases like silica gel, potentially leading to product degradation or loss.

  • High water solubility, making extraction from aqueous solutions difficult.

  • Potential for chelation with metal ions, which can complicate purification if metal catalysts or reagents are used in the synthesis.

Q2: What are the most common impurities to expect in the synthesis of 2-aminomethylimidazole?

A2: Impurities are highly dependent on the synthetic route. For syntheses involving the reaction of a protected glyoxal derivative with an aminating agent and subsequent cyclization, common impurities may include:

  • Unreacted starting materials: Residual protected glyoxal or aminating agents.

  • Side-reaction products: Formation of oligomers or polymers from the reactive starting materials.

  • Isomeric byproducts: If the imidazole ring is formed from unsymmetrical precursors, regioisomers are possible.

  • Products of over-alkylation or over-amination: Depending on the reaction conditions, multiple aminomethyl groups could potentially be introduced.

Q3: How can I effectively remove highly polar impurities from my 2-aminomethylimidazole sample?

A3: For highly polar impurities, several strategies can be employed:

  • Ion-exchange chromatography: This is a powerful technique for separating charged molecules. Since 2-aminomethylimidazole is basic, cation-exchange chromatography can be very effective.

  • Recrystallization as a salt: Converting the basic 2-aminomethylimidazole to a salt (e.g., dihydrochloride) can facilitate its crystallization and purification from less basic or neutral impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[1]

Q4: My 2-aminomethylimidazole appears to be degrading during purification on a silica gel column. What can I do?

A4: The acidic nature of silica gel can lead to the degradation of basic compounds. To mitigate this:

  • Use a basic modifier in the mobile phase: Adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and improve recovery and peak shape.

  • Use an alternative stationary phase: Consider using a more inert stationary phase such as alumina (basic or neutral) or a bonded-phase silica like an amino-propylated silica.

  • Employ a different purification technique: Techniques like ion-exchange chromatography, HILIC, or recrystallization avoid the use of silica gel altogether.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Broad, tailing peaks in reversed-phase HPLCSecondary interactions between the basic amine and residual silanols on the stationary phase.- Add a basic modifier (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase.- Use a high-purity, end-capped HPLC column.- Increase the ionic strength of the mobile phase.- Consider using HILIC or a mixed-mode chromatography column.[2][3]
Irreproducible retention timesFluctuation in mobile phase pH.- Use a buffered mobile phase to ensure a consistent pH.- Ensure the mobile phase pH is at least 2 units away from the pKa of 2-aminomethylimidazole for consistent ionization.
Issue 2: Difficulty with Crystallization
Symptom Possible Cause Troubleshooting Steps
Oiling out instead of crystallizationThe compound is too soluble in the chosen solvent, or the cooling rate is too fast.- Try a different solvent or a solvent/anti-solvent system.- Slow down the cooling process.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
No crystal formation upon coolingThe solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent dropwise until the solution becomes turbid, then warm to redissolve and cool slowly.
Issue 3: Low Recovery After Purification
Symptom Possible Cause Troubleshooting Steps
Low yield after silica gel chromatographyIrreversible adsorption of the basic compound to the acidic silica.- Add a basic modifier to the eluent (e.g., triethylamine).- Use a less acidic stationary phase like neutral alumina.- Consider alternative purification methods like ion-exchange chromatography.
Product loss during aqueous workupThe compound or its salt is highly soluble in water.- Saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the organic compound.- Perform multiple extractions with an organic solvent.- Consider using a continuous liquid-liquid extractor.

Quantitative Data Summary

The following table summarizes representative purification data for a highly polar, basic compound similar to 2-aminomethylimidazole, demonstrating the effectiveness of different chromatographic techniques.

Purification MethodStationary PhaseMobile Phase/EluentPurity (%)Recovery (%)
Normal-Phase Chromatography Silica GelDichloromethane:Methanol:Ammonium Hydroxide (80:18:2)>95~70
Ion-Exchange Chromatography Cation Exchange ResinStep gradient of NaCl in a buffered solution>98>85
HILIC Silica-based HILICAcetonitrile/Ammonium formate buffer gradient>97>90
Mixed-Mode Chromatography C18 with Anion ExchangeAcetonitrile/Ammonium acetate buffer gradient>98>90

Experimental Protocols

Protocol 1: Purification by Cation-Exchange Chromatography

This protocol is suitable for the purification of basic compounds like 2-aminomethylimidazole.

1. Materials:

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ammonium hydroxide solution (e.g., 2 M)

  • Deionized water

  • Chromatography column

2. Procedure:

  • Resin Preparation:

    • Wash the cation exchange resin with deionized water to remove any preservatives.

    • Treat the resin with 1 M HCl to ensure it is in the H+ form.

    • Wash with deionized water until the eluate is neutral.

  • Column Packing:

    • Prepare a slurry of the resin in deionized water and pour it into the chromatography column.

    • Allow the resin to settle, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude 2-aminomethylimidazole in a minimal amount of deionized water.

    • Adjust the pH of the sample to be acidic (pH < 5) to ensure the compound is protonated.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with deionized water to remove any neutral or anionic impurities.

  • Elution:

    • Elute the purified 2-aminomethylimidazole from the column using an aqueous solution of ammonium hydroxide (e.g., 2 M).

    • Collect fractions and monitor by TLC or HPLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent and excess ammonia under reduced pressure to obtain the purified free base.

Protocol 2: Recrystallization as the Dihydrochloride Salt

This protocol is effective for purifying 2-aminomethylimidazole by converting it to its more crystalline salt form.

1. Materials:

  • Crude 2-aminomethylimidazole

  • Concentrated hydrochloric acid

  • Ethanol

  • Diethyl ether (or another suitable anti-solvent)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

2. Procedure:

  • Salt Formation:

    • Dissolve the crude 2-aminomethylimidazole in a minimal amount of hot ethanol.

    • Cool the solution and add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

  • Crystallization:

    • If crystals do not form spontaneously, add diethyl ether dropwise until the solution becomes turbid.

    • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.

    • Place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol or diethyl ether.

    • Dry the crystals under vacuum to obtain pure 2-aminomethylimidazole dihydrochloride.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude 2-Aminomethylimidazole IonExchange Cation-Exchange Chromatography Crude->IonExchange High Polarity/ Charge Recrystallization Recrystallization (as Dihydrochloride Salt) Crude->Recrystallization Crystalline Salt HILIC HILIC Crude->HILIC High Polarity Analysis Purity Analysis (HPLC, NMR) IonExchange->Analysis Recrystallization->Analysis HILIC->Analysis PureProduct Pure 2-Aminomethylimidazole Analysis->PureProduct Troubleshooting_Logic Start Purification Issue Tailing Peak Tailing in RP-HPLC? Start->Tailing LowRecovery Low Recovery from Silica? Start->LowRecovery NoCrystals No Crystallization? Start->NoCrystals Tailing->LowRecovery No AddModifier Add Basic Modifier to Eluent Tailing->AddModifier Yes UseHILIC Use HILIC/Mixed-Mode Tailing->UseHILIC Yes LowRecovery->NoCrystals No LowRecovery->AddModifier Yes UseAlumina Use Neutral Alumina LowRecovery->UseAlumina Yes IonExchange Try Ion-Exchange LowRecovery->IonExchange Yes ChangeSolvent Change Solvent/Anti-solvent NoCrystals->ChangeSolvent Yes SeedCrystal Add Seed Crystal NoCrystals->SeedCrystal Yes

References

Technical Support Center: Synthesis of (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-imidazol-2-yl)methanamine. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

The most prevalent and well-documented method for the synthesis of this compound is the reduction of 2-cyanoimidazole. This precursor is typically reduced using catalytic hydrogenation with reagents such as Raney Nickel or chemical hydrides like lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired primary amine and minimize the formation of side products.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What causes this and how can I prevent it?

The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles. This occurs because the intermediate imine, formed during the reduction of the nitrile, can react with the newly formed primary amine (this compound) to produce a secondary amine. This secondary amine can then react with another imine molecule, leading to the formation of a tertiary amine.

To minimize these side reactions, consider the following strategies:

  • Use of Ammonia: Conducting the hydrogenation in the presence of ammonia can help to suppress the formation of secondary and tertiary amines. Ammonia shifts the equilibrium away from the condensation of the primary amine with the intermediate imine.

  • Choice of Catalyst: The selectivity of the hydrogenation can be influenced by the catalyst. While Raney Nickel is commonly used, exploring different catalysts or catalyst modifications may improve the yield of the primary amine.

  • Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can also play a crucial role. Milder conditions are generally preferred to reduce the rate of side reactions.

Q3: My final product seems to contain an aldehyde impurity. What is the source of this and how can it be avoided?

An aldehyde impurity, likely 2-imidazolecarboxaldehyde, can arise from the incomplete reduction of 2-cyanoimidazole. If the reaction is stopped prematurely or if the reducing agent is not sufficiently active, the intermediate imine may not be fully reduced to the primary amine. During the work-up procedure, this imine can be hydrolyzed to the corresponding aldehyde.

To prevent the formation of this impurity:

  • Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the intermediate imine.

  • Sufficient Reducing Agent: Use an adequate excess of the reducing agent to drive the reaction to completion.

  • Careful Work-up: Perform the work-up under conditions that minimize the hydrolysis of any unreacted imine.

Q4: What are the recommended purification techniques for this compound?

This compound is a polar compound, which can present challenges during purification. Common and effective methods include:

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. The product is extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove impurities. The aqueous layer is subsequently basified, and the free amine is extracted with an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be employed for purification. Due to the polar nature of the product, a polar eluent system, such as a gradient of methanol in dichloromethane, is often required. The addition of a small amount of a base like triethylamine to the eluent can help to prevent tailing of the amine on the acidic silica gel.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via the reduction of 2-cyanoimidazole.

Issue 1: Low Yield of the Desired Primary Amine
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or GC-MS to confirm the complete disappearance of the starting nitrile. - Ensure a sufficient excess of the reducing agent is used. - Increase the reaction time or temperature, but monitor for the formation of degradation products.
Formation of Side Products - Refer to the troubleshooting guide for "High Levels of Secondary/Tertiary Amine Byproducts". - Analyze the crude product by GC-MS or LC-MS to identify the major byproducts and adjust the reaction conditions accordingly.
Product Loss During Work-up - Optimize the pH for acid-base extractions to ensure complete protonation and deprotonation of the amine. - Use a suitable organic solvent for extraction that has good solubility for the product. - Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: High Levels of Secondary/Tertiary Amine Byproducts
Potential Cause Troubleshooting Steps
Reaction of Intermediate Imine with Primary Amine - Catalytic Hydrogenation: Conduct the reaction in the presence of ammonia. A common solvent system is ethanolic ammonia. - LiAlH₄ Reduction: Add the 2-cyanoimidazole solution slowly to a suspension of LiAlH₄ to maintain a low concentration of the starting material.
High Reaction Temperature - Perform the reduction at a lower temperature to decrease the rate of the bimolecular side reactions.
Inefficient Stirring - Ensure vigorous stirring to maintain a homogeneous reaction mixture and improve mass transfer, especially in heterogeneous catalytic hydrogenations.
Issue 3: Presence of Aldehyde Impurity
Potential Cause Troubleshooting Steps
Incomplete Reduction to the Amine - Use a more active batch of reducing agent or increase the catalyst loading. - Extend the reaction time.
Hydrolysis of Intermediate Imine during Work-up - Perform the aqueous work-up at a lower temperature. - Minimize the time the reaction mixture is in contact with water before extraction.

Experimental Protocols

Key Experiment: Reduction of 2-Cyanoimidazole using Raney Nickel

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2-Cyanoimidazole

  • Raney Nickel (activated, slurry in water or ethanol)

  • Ethanol

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, add 2-cyanoimidazole and ethanol (or ethanolic ammonia).

  • Carefully add the Raney Nickel slurry under a stream of inert gas.

  • Seal the vessel and purge several times with inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC-MS.

  • Once the reaction is complete, carefully depressurize the vessel and purge with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product using acid-base extraction or column chromatography.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Analyze Crude Product: Low Yield? start->check_yield check_byproducts Identify Byproducts: Secondary/Tertiary Amines? check_yield->check_byproducts Yes purify Purify Product: - Acid-Base Extraction - Column Chromatography check_yield->purify No check_aldehyde Identify Byproducts: Aldehyde Present? check_byproducts->check_aldehyde No amine_side_rxn Troubleshoot: - Add ammonia - Lower temperature - Slow substrate addition check_byproducts->amine_side_rxn Yes incomplete_reduction Troubleshoot: - Increase reducing agent - Use fresh catalyst - Prolong reaction time check_aldehyde->incomplete_reduction Yes check_aldehyde->purify No incomplete_rxn Troubleshoot: - Increase reducing agent - Extend reaction time - Check catalyst activity incomplete_rxn->check_yield workup_loss Troubleshoot: - Optimize extraction pH - Use appropriate solvent workup_loss->check_yield amine_side_rxn->check_aldehyde hydrolysis Troubleshoot: - Cold work-up - Minimize water contact time incomplete_reduction->hydrolysis hydrolysis->purify end Obtain Pure This compound purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 2-Aminomethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminomethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-aminomethylimidazole.

Q1: My synthesis of 2-aminomethylimidazole is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-aminomethylimidazole can stem from several factors, depending on your synthetic route. The two primary routes are the reduction of 2-cyanoimidazole and the reaction of a 2-halomethylimidazole with an amine source.

For either route, consider the following general troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Conditions: Strictly control the reaction temperature. For highly reactive reagents like lithium aluminum hydride (LiAlH4), maintaining a low temperature during addition is critical to prevent runaway reactions and decomposition.

  • Inert Atmosphere: Both primary synthetic routes involve moisture-sensitive reagents. Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: The pH during the workup is crucial for isolating your product. 2-aminomethylimidazole is a basic compound and will be protonated and water-soluble at acidic or neutral pH. Ensure you are adjusting the pH appropriately during the extraction phase.

Q2: I am attempting the reduction of 2-cyanoimidazole with LiAlH4, but the reaction is not proceeding to completion. What could be the issue?

A2: Incomplete reduction of 2-cyanoimidazole can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of LiAlH4. Nitriles can sometimes be stubborn to reduce, and a 2- to 3-fold excess is often required.

  • Inactive LiAlH4: Lithium aluminum hydride is highly reactive with moisture. If it has been improperly stored, it may have lost its activity. Use freshly opened or properly stored LiAlH4.

  • Reaction Time and Temperature: While the initial addition should be done at a low temperature, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q3: I am trying to synthesize 2-aminomethylimidazole from 2-chloromethylimidazole using the Gabriel Synthesis, but the final deprotection step with hydrazine is messy and gives a low yield. What can I do?

A3: The Gabriel synthesis is a reliable method for forming primary amines but can have its challenges.[1][2][3]

  • Reaction Conditions for Phthalimide Alkylation: The initial reaction between potassium phthalimide and 2-chloromethylimidazole is an SN2 reaction.[1][3] Using a polar aprotic solvent like DMF can help accelerate this step.[4]

  • Hydrazine Deprotection: The reaction with hydrazine can sometimes be problematic. Ensure you are using anhydrous hydrazine in an appropriate solvent like ethanol or methanol. The formation of the phthalhydrazide byproduct as a precipitate drives the reaction to completion.[2]

  • Alternative Deprotection: If hydrazinolysis is consistently giving poor results, you can try acidic or basic hydrolysis to cleave the phthalimide.[1][5] However, these methods can be harsh and may lead to other side reactions.[1]

  • Purification: The phthalhydrazide byproduct can sometimes be difficult to remove completely.[2] Ensure thorough washing of the precipitate and consider recrystallization of the final product.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Purification of 2-aminomethylimidazole can be challenging due to its polarity and basicity.

  • Control of pH during Extraction: As mentioned, your product is likely water-soluble at acidic pH. During an aqueous workup, basify the aqueous layer to a high pH (e.g., >12) with NaOH to deprotonate the amine and allow for extraction into an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.

  • Column Chromatography: If you need to perform column chromatography, use a polar stationary phase like silica gel and a polar eluent system, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent the product from streaking on the column.

  • Common Impurities:

    • From Reduction: Unreacted 2-cyanoimidazole or partially reduced intermediates.

    • From Gabriel Synthesis: Phthalhydrazide or byproducts from hydrolysis of the phthalimide.

    • General: Polymeric materials can form, especially if the reaction overheats.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2-aminomethylimidazole?

A1: The two most common and logical synthetic routes are:

  • Reduction of 2-cyanoimidazole: This involves the chemical reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Synthesis from 2-halomethylimidazole: This typically involves a nucleophilic substitution reaction on a 2-halomethylimidazole (e.g., 2-chloromethylimidazole) with an amine source. A common and reliable method to avoid over-alkylation is the Gabriel synthesis, which uses potassium phthalimide as a protected amine source.[2][3]

Q2: What are the key safety precautions to take when synthesizing 2-aminomethylimidazole?

A2:

  • Lithium Aluminum Hydride (LiAlH4): This reagent is highly flammable and reacts violently with water. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture. The quenching process should be done slowly and at a low temperature.

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Many of the organic solvents used in these syntheses are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of starting material and the formation of the product. Use an appropriate eluent system and a visualization technique like UV light or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the mass of the product and any byproducts, which can help in identifying them.

Experimental Protocols

Method 1: Reduction of 2-Cyanoimidazole

This protocol is an adapted general procedure for nitrile reduction.

Step 1: Reduction of 2-Cyanoimidazole

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 2-cyanoimidazole (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting precipitate through a pad of celite and wash the filter cake with THF.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2-aminomethylimidazole.

Method 2: Gabriel Synthesis from 2-Chloromethylimidazole

This protocol is based on the principles of the Gabriel synthesis.[1][2][3][5][6]

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, dissolve 2-chloromethylimidazole hydrochloride (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(imidazol-2-ylmethyl)phthalimide.

Step 2: Hydrazinolysis of the Phthalimide

  • Suspend the N-(imidazol-2-ylmethyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Evaporate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and filter again to remove any remaining phthalhydrazide.

  • Basify the filtrate with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform/isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-aminomethylimidazole.

Quantitative Data

Table 1: Comparison of Synthetic Routes for Amination

ParameterReduction of 2-CyanoimidazoleGabriel Synthesis
Starting Material 2-Cyanoimidazole2-Chloromethylimidazole
Key Reagents LiAlH4Potassium Phthalimide, Hydrazine
Typical Yield Moderate to Good (50-80%)Moderate (40-70%)[1]
Key Challenges Handling of LiAlH4, potential for over-reductionHarsh deprotection conditions, byproduct removal[2]
Scalability Can be challenging due to LiAlH4More amenable to scale-up

Visualizations

experimental_workflow cluster_reduction Route 1: Reduction cluster_gabriel Route 2: Gabriel Synthesis A 2-Cyanoimidazole B LiAlH4 in THF A->B Reduction C Quench and Workup B->C D 2-Aminomethylimidazole C->D E 2-Chloromethylimidazole G N-Alkylation E->G F Potassium Phthalimide F->G I Deprotection G->I H Hydrazine H->I J 2-Aminomethylimidazole I->J

Caption: Synthetic routes to 2-aminomethylimidazole.

troubleshooting_flowchart cluster_reduction Reduction of 2-Cyanoimidazole cluster_gabriel Gabriel Synthesis start Low Yield of 2-Aminomethylimidazole q1 Which synthetic route was used? start->q1 r1 Check LiAlH4 activity and molar excess q1->r1 Reduction g1 Optimize N-alkylation (solvent, temperature) q1->g1 Gabriel r2 Ensure inert atmosphere and dry solvents r1->r2 r3 Optimize reaction time and temperature r2->r3 r4 Verify workup pH r3->r4 g2 Ensure complete deprotection g1->g2 g3 Consider alternative deprotection methods g2->g3 g4 Improve byproduct removal g3->g4

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazole derivatives, offering practical solutions and preventative measures.

Issue 1: Low or No Yield

Q: My reaction yield for a trisubstituted imidazole synthesis is significantly lower than expected. What are the common causes and how can I improve it?

A: Low yields in imidazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is crucial. For instance, in some copper-catalyzed syntheses, changing the solvent from DMF to DMSO and increasing the temperature can improve yields.[2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times compared to conventional heating.[3][4]

  • Reagent Quality: Ensure that all reagents, especially aldehydes and oxidizing agents, are of high quality and have not degraded.[1] For example, ammonium acetate is a common nitrogen source; its quality can affect the outcome.[5]

  • Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and used in the correct concentration. For example, in the Debus-Radziszewski synthesis, various catalysts like silicotungstic acid or a urea-ZnCl₂ mixture have been used to achieve excellent yields.[4]

Issue 2: Side Reactions and Impurity Formation

Q: My final product shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). What are the likely side products and how can I minimize them?

A: Impurities often arise from side reactions or unreacted starting materials.

  • Unreacted Starting Materials: As mentioned, monitor the reaction to completion via TLC to avoid unreacted starting materials in your final product.[1]

  • Side Products: In the synthesis of 2,4(5)-diarylimidazoles, the formation of 2-aroyl-4(5)-arylimidazoles can be a significant side reaction. The formation of these side products is highly dependent on the reaction conditions.[6]

  • Oxidation: In some cases, the starting materials or the product itself can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere if necessary.

Issue 3: Purification Challenges

Q: I'm having difficulty purifying my imidazole derivative using column chromatography. The compound is either not separating from impurities or I'm experiencing low recovery.

A: Purification of imidazole derivatives can be challenging due to their polarity.

  • Co-elution: If your compound is co-eluting with impurities, optimizing the solvent system for column chromatography is necessary. A gradient elution might be required. Sometimes an impurity that is not UV-active might be co-eluting, in which case analysis of fractions by NMR or mass spectrometry is recommended.[7]

  • Low Recovery: Low recovery from column chromatography can be due to irreversible adsorption of the compound to the silica gel, especially for basic imidazole derivatives.[7] Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can mitigate this issue.[7]

  • High Polarity: For highly polar imidazole derivatives that are not retained on a C18 reversed-phase column, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

  • Recrystallization Issues: If you are facing challenges with recrystallization, such as "oiling out," this can be due to the solution being supersaturated or cooling too quickly.[7] Try using more solvent or allowing the solution to cool more slowly.[7]

Q: How can I remove residual imidazole used as a catalyst from my reaction mixture?

A: Imidazole is water-soluble, so an aqueous wash of your organic layer during workup is an effective method for its removal. An acidic wash (e.g., with dilute HCl) will protonate the imidazole, further increasing its water solubility.[8] However, be cautious if your product is acid-sensitive.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for Imidazole Synthesis

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst CuClCuBrCuI75[2]
Solvent DMFTolueneDMSO65-75[2]
Temperature 120°C110°C140°C56-75[2]
Catalyst Conc. 2.5 mol%5 mol%7.5 mol%-[4]
Heating ConventionalMicrowave-Improved[3][4]

Table 2: Comparison of Catalysts in Debus-Radziszewski Synthesis

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Urea-ZnCl₂-1103099[4]
Silicotungstic Acid (7.5 mol%)EthanolReflux--[4]
Lactic Acid-160-92[4]
DABCOt-butanol60-6512 hours92[4]

Experimental Protocols

Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

The Debus-Radziszewski synthesis is a multicomponent reaction for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[9]

  • Reactants:

    • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

    • Aldehyde (e.g., Benzaldehyde) (1 mmol)

    • Ammonium Acetate (as ammonia source) (2-3 mmol)

    • Catalyst (e.g., CuI, 20 mol%)[2]

    • Solvent (e.g., DMSO)

  • Procedure:

    • To a reaction vessel, add the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and catalyst.

    • Add the solvent and stir the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 140°C) and monitor the reaction progress by TLC.[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a workup, which may involve pouring the mixture into water and extracting the product with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Imidazole Synthesis Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Not Complete Complete Reaction Complete Check_Completion->Complete Complete Optimize_Time_Temp Increase Reaction Time / Temperature Incomplete->Optimize_Time_Temp Optimize_Time_Temp->Check_Completion Check_Reagents Verify Reagent Quality Complete->Check_Reagents Reagent_Issue Degraded Reagents Check_Reagents->Reagent_Issue Poor Quality Reagents_OK Reagents are Good Check_Reagents->Reagents_OK Good Quality Use_New_Reagents Use Fresh/Pure Reagents Reagent_Issue->Use_New_Reagents Use_New_Reagents->Start Check_Catalyst Evaluate Catalyst Reagents_OK->Check_Catalyst Catalyst_Issue Inactive/Incorrect Amount Check_Catalyst->Catalyst_Issue Problem Found Catalyst_OK Catalyst is Active Check_Catalyst->Catalyst_OK No Issues Optimize_Catalyst Optimize Catalyst Loading / Type Catalyst_Issue->Optimize_Catalyst Optimize_Catalyst->Start Optimize_Conditions Systematically Optimize Conditions (Solvent, Concentration) Catalyst_OK->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: A decision tree for troubleshooting low yield in imidazole synthesis.

Purification_Workflow Purification Workflow for Imidazole Derivatives Start Crude Imidazole Product Initial_Purification Initial Purification Method Start->Initial_Purification Column_Chromatography Column Chromatography Initial_Purification->Column_Chromatography Chosen Method Recrystallization Recrystallization Initial_Purification->Recrystallization Chosen Method Co_elution Co-elution of Impurities Column_Chromatography->Co_elution Problem Low_Recovery Low Recovery Column_Chromatography->Low_Recovery Problem Pure_Product Pure Product Column_Chromatography->Pure_Product Successful Oiling_Out Compound 'Oils Out' Recrystallization->Oiling_Out Problem Recrystallization->Pure_Product Successful Optimize_Solvent Optimize Solvent System (Gradient) Co_elution->Optimize_Solvent Optimize_Solvent->Column_Chromatography Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) or Deactivate Silica Low_Recovery->Change_Stationary_Phase Change_Stationary_Phase->Column_Chromatography Adjust_Cooling Slow Down Cooling / Use More Solvent Oiling_Out->Adjust_Cooling Adjust_Cooling->Recrystallization

Caption: A workflow for troubleshooting common purification issues.

References

Technical Support Center: Optimization of Coupling Reactions Involving (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for coupling reactions involving (1H-imidazol-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound? The primary amine of this compound is a versatile nucleophile, making it suitable for several key transformations. The two most common coupling reactions are:

  • Amide Bond Formation: Reaction with carboxylic acids to form amides. This is a fundamental transformation in medicinal chemistry.[1]

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[2][3]

Q2: The imidazole ring has two nitrogen atoms. Do I need to protect the imidazole N-H during coupling reactions? The unprotected N-H of the imidazole ring can sometimes interfere with coupling reactions by reacting with coupling agents or acting as a competing nucleophile.[4] While many protocols may work without protection, if you are experiencing low yields or complex side reactions, N-protection (e.g., with a BOC, MOM, or SEM group) can improve outcomes and consistency.[4][5]

Q3: How do I choose the right coupling reagent for amide bond formation? For sterically hindered or challenging couplings, potent onium salt-based reagents are recommended.[6][7]

  • High-Efficiency Reagents: HATU, HBTU, and PyBOP are highly effective, especially for difficult couplings, as they form highly reactive activated esters.[7][8]

  • Standard Reagents: Carbodiimides like EDC, often used with additives such as HOBt or Oxyma Pure, are a common and cost-effective choice for more reactive coupling partners.[1][8]

Q4: What is the best choice of solvent and base for these reactions?

  • Solvents: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for a wide range of reactants.[6][8] Dichloromethane (DCM) is a good alternative, especially if the reactants are sufficiently soluble, as it is easier to remove during workup.[8]

  • Bases: A non-nucleophilic tertiary amine base is essential. N,N-Diisopropylethylamine (DIPEA) is the most frequently recommended base.[6][8] Triethylamine (TEA) can also be used.[5] The base neutralizes any acid formed and deprotonates the amine salt if used as the starting material.[5]

Q5: My purified product is an oil and difficult to handle. What can I do? The free-base form of amine products can often be oils or low-melting solids.[5] Conversion to a hydrochloride (HCl) salt is a standard procedure to obtain a stable, crystalline solid that is easier to handle and often more water-soluble.[5]

Troubleshooting Guides

Amide Coupling Reactions
Issue/Question Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Coupling Reagent: Standard reagents like EDC may be insufficient for sterically hindered substrates.[7] 2. Inadequate Reaction Time/Temp: The reaction may be too slow under standard conditions.[6] 3. Poor Solubility: Reactants are not fully dissolved.[6] 4. Side Reactions: The unprotected imidazole N-H may be interfering.[4]1. Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[7][8] 2. Increase the reaction time and/or moderately increase the temperature, monitoring progress by TLC or LC-MS.[6] 3. Ensure all reactants are fully dissolved. Consider switching to DMF or using a co-solvent.[6] 4. Consider protecting the imidazole nitrogen with a suitable protecting group.[4][5]
Formation of Multiple Byproducts 1. Racemization: Loss of stereochemical integrity if coupling chiral carboxylic acids. 2. Side Reactions of Coupling Agent: For example, formation of N-acylurea byproduct with EDC. 3. Over-activation of Carboxylic Acid: Can lead to decomposition.[7]1. Use a racemization suppressant additive like HOBt or Oxyma Pure.[9] Use a weaker base like N-methylmorpholine (NMM).[7] 2. Use an additive (HOBt, Oxyma) to trap the activated intermediate and improve efficiency. 3. Reduce the pre-activation time before adding the amine.[7]
Difficult Purification 1. Streaking on Silica Gel Column: The basic nature of the product amine interacts strongly with acidic silica gel.[5] 2. Contamination with Urea Byproduct: Difficult to separate from the desired product.1. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[5] 2. For EDC/DCC couplings, the urea byproduct is often poorly soluble in DCM or ether. Attempt to filter it out before aqueous workup.
Reductive Amination Reactions
Issue/Question Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Imine Formation: The initial condensation between the amine and carbonyl is slow or reversible.[5] 2. Inactive Reducing Agent: The borohydride reagent has degraded due to moisture.[5] 3. Unsuitable Solvent: Solvent is not anhydrous or does not favor imine formation.[5]1. Increase the reaction time for imine formation (1-2 hours is typical).[5] Consider adding a dehydrating agent like anhydrous MgSO₄.[5] 2. Use a fresh bottle of the reducing agent (e.g., Sodium triacetoxyborohydride).[5] 3. Ensure the solvent (e.g., DCM, DCE) is anhydrous.[5]
Formation of Multiple Byproducts 1. Over-Alkylation of Amine: Formation of a tertiary amine if the product reacts further. 2. Reduction of Carbonyl: The reducing agent reduces the starting aldehyde/ketone before imine formation.1. Use a milder or more sterically hindered reducing agent. Carefully control the stoichiometry of the reactants.[5] 2. Use a reducing agent that is selective for imines over carbonyls, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5]

Experimental Protocols & Workflows

Protocol 1: Amide Coupling via HATU

This protocol is recommended for most applications, including coupling to less reactive carboxylic acids.[8]

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

  • Add this compound (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[8]

  • Add HATU (1.0-1.1 eq) in one portion.[8]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow start Dissolve Carboxylic Acid in Anhydrous DMF add_amine Add this compound start->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU (Pre-activation) add_base->add_hatu stir Stir at RT (2-6 hours) add_hatu->stir monitor Monitor by TLC / LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup (Wash with NaHCO₃, Brine) monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Purified Amide Product purify->product

Caption: Workflow for a typical high-efficiency amide coupling reaction.

Protocol 2: Reductive Amination

This protocol describes a general procedure for coupling an aldehyde or ketone with this compound.

Methodology:

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[5]

  • Add this compound (1.1 - 1.5 eq). If using a hydrochloride salt, add a non-nucleophilic base like DIPEA or TEA (1.1 - 1.5 eq) to liberate the free amine.[5]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[5]

  • Reduction: To the stirring solution, add the reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise (1.2 - 1.5 eq).[5]

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[5]

Reductive_Amination_Workflow start Dissolve Aldehyde/Ketone & Amine in Anhydrous DCM/DCE imine Stir at RT (1-2h) to Form Imine start->imine reduction Add NaBH(OAc)₃ Portion-wise imine->reduction stir Stir at RT (12-24h) reduction->stir monitor Monitor by TLC / LC-MS stir->monitor monitor->stir Incomplete quench Quench with sat. aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product Purified Secondary Amine Product purify->product

Caption: Workflow for a one-pot reductive amination reaction.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and solving common issues encountered during coupling reactions.

Troubleshooting_Logic problem_node problem_node question_node question_node solution_node solution_node category_node category_node start Reaction Issue (Low Yield / Byproducts) q1 Are Starting Materials Pure? start->q1 c1 Reagent Quality q1->c1 No q2 Are Conditions Optimal? q1->q2 Yes s1a Use fresh coupling agents and anhydrous solvents. c1->s1a s1b Check purity of amine and acid/carbonyl. c1->s1b c2 Reaction Conditions s2a Increase reaction time/temp. c2->s2a s2b Ensure stoichiometry is correct. c2->s2b s2c Check solvent and base choice. c2->s2c q2->c2 No q3 Is the Reagent Potent Enough? q2->q3 Yes c3 Reaction Chemistry s3a Switch to stronger coupling reagent (e.g., HATU). c3->s3a s3b Use selective reducing agent (e.g., NaBH(OAc)₃). c3->s3b q3->c3 No q4 Is Imidazole Ring Interfering? q3->q4 Yes c4 Side Reactions s4a Consider N-H protection (e.g., BOC group). c4->s4a q4->c4 Yes

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminomethylimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-aminomethylimidazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does 2-aminomethylimidazole exhibit poor solubility in many common organic solvents?

A1: 2-Aminomethylimidazole possesses a polar imidazole ring and a primary amine, making it capable of strong hydrogen bonding. This high polarity leads to a preference for interacting with polar solvents. In non-polar or weakly polar organic solvents, the energy required to break the strong intermolecular forces of the solid 2-aminomethylimidazole is not sufficiently compensated by the weak interactions with the solvent molecules, resulting in poor solubility.

Q2: I am observing precipitation when adding my 2-aminomethylimidazole stock solution (in a polar solvent) to a reaction mixture in a less polar organic solvent. What is happening?

A2: This is a common issue known as "solvent-induced precipitation." When a concentrated solution of a polar compound in a polar solvent is introduced into a larger volume of a less polar "anti-solvent," the overall polarity of the solvent system decreases. This change can significantly lower the solubility of the compound, causing it to precipitate out of the solution.

Q3: Can I use the dihydrochloride salt of 2-aminomethylimidazole to improve its solubility in organic solvents?

A3: While forming a salt like 2-aminomethylimidazole dihydrochloride is a standard method to enhance aqueous solubility, it generally decreases solubility in most organic solvents. Salts are ionic and therefore significantly more polar than the freebase form, leading to even poorer solubility in non-polar or weakly polar organic media. However, it might show some solubility in polar protic solvents like methanol or ethanol.

Q4: Are there any recommended starting solvents for dissolving 2-aminomethylimidazole?

A4: Based on its structure, polar protic solvents are the best starting points. These include:

  • Methanol: Often a good initial choice due to its high polarity and hydrogen bonding capability.

  • Ethanol: Similar to methanol, it can be an effective solvent.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be very effective in dissolving polar compounds.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be a suitable option.

It is crucial to experimentally determine the solubility in your specific solvent of choice as general guidelines may not always hold true.

Troubleshooting Guides

Issue 1: 2-Aminomethylimidazole is insoluble in the desired non-polar or weakly polar organic solvent.

This guide provides a systematic approach to address this common challenge.

Caption: A stepwise guide to troubleshooting poor solubility.

Issue 2: Compound precipitates out of solution during the reaction.

This can occur due to changes in temperature, concentration, or the addition of other reagents.

G cluster_1 Troubleshooting Workflow: Precipitation During Reaction start Start: Precipitation Observed check_temp Review Temperature Profile (Is the reaction cooled?) start->check_temp check_concentration Analyze Concentration Effects (Are reagents being added too quickly?) check_temp->check_concentration If temperature is not the cause end_stable Success: Stable Solution check_temp->end_stable If temperature adjustment works solvent_system Re-evaluate Solvent System (Use a better co-solvent mixture) check_concentration->solvent_system If concentration is not the cause check_concentration->end_stable If rate of addition adjustment works solvent_system->end_stable Success end_reformulate Reformulate Reaction Conditions solvent_system->end_reformulate Failure

Caption: A logical flow for addressing in-reaction precipitation.

Quantitative Data Summary

Solvent ClassExamplesExpected Solubility of 2-AminomethylimidazoleRationale
Polar Protic Methanol, Ethanol, Water, IsopropanolHigh to ModerateCapable of hydrogen bonding with the amine and imidazole ring. "Like dissolves like" principle applies.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowCan engage in dipole-dipole interactions, but lack of hydrogen bond donation limits solubility.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low to InsolubleWeak van der Waals forces are insufficient to overcome the strong intermolecular forces of the solute.
Chlorinated Dichloromethane (DCM), ChloroformLow to Very LowModerate polarity may allow for some dissolution, but generally expected to be a poor solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol details a method for finding a suitable co-solvent mixture to dissolve 2-aminomethylimidazole in a less polar solvent.

Objective: To create a homogenous solution of 2-aminomethylimidazole in a target solvent system where it is initially insoluble.

Materials:

  • 2-aminomethylimidazole

  • Primary polar solvent (e.g., Methanol, DMSO)

  • Secondary, less polar organic solvent (your target reaction solvent)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a known amount of 2-aminomethylimidazole.

    • Dissolve it in a minimal amount of a suitable primary polar solvent (e.g., methanol or DMSO) to create a concentrated stock solution.

  • Titration with the Secondary Solvent:

    • Place a known volume of the secondary (less polar) solvent in a vial with a stir bar.

    • Slowly add the concentrated stock solution dropwise to the stirring secondary solvent.

    • Observe for any signs of precipitation.

  • Determine the Optimal Ratio:

    • Continue adding the stock solution until a persistent slight cloudiness or precipitate appears. This indicates the saturation point for that solvent ratio.

    • Systematically vary the ratios of the primary and secondary solvents to find a composition that keeps the 2-aminomethylimidazole dissolved at the desired concentration.

  • Scaling Up:

    • Once an optimal co-solvent ratio is determined, prepare the solvent mixture first, and then attempt to dissolve the 2-aminomethylimidazole directly into it.

G cluster_2 Experimental Workflow: Co-Solvent Method prep_stock Prepare Concentrated Stock in Polar Solvent titrate Titrate into Secondary (Less Polar) Solvent prep_stock->titrate observe Observe for Precipitation titrate->observe optimize Systematically Vary Ratios observe->optimize Precipitation occurs scale_up Prepare Optimal Mixture and Dissolve Compound observe->scale_up No precipitation optimize->scale_up

Caption: Workflow for the co-solvent solubility enhancement method.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

This protocol describes the standard method for accurately measuring the equilibrium solubility of 2-aminomethylimidazole in a specific solvent.

Objective: To determine the saturation solubility of 2-aminomethylimidazole in a given organic solvent at a specific temperature.

Materials:

  • 2-aminomethylimidazole

  • Selected organic solvent

  • Vials with PTFE-lined caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-aminomethylimidazole to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential.

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2-aminomethylimidazole with known concentrations.

    • Develop a suitable HPLC method for quantification.

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

G cluster_3 Experimental Workflow: Shake-Flask Solubility Determination prepare_sat Prepare Saturated Solution (Excess Solid) equilibrate Equilibrate at Constant Temp (24-48h) prepare_sat->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC (vs. Calibration Curve) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the shake-flask method of solubility determination.

stability studies of (1H-imidazol-2-yl)methanamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (1H-imidazol-2-yl)methanamine, offering troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Due to limited direct experimental data for this specific compound, this guide leverages information on structurally similar imidazole-containing molecules and general principles of stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[1] It is advisable to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[2]

Q2: How should I store solutions of this compound?

A2: Solutions of imidazole-containing compounds can be susceptible to degradation.[2][3] For optimal stability, it is highly recommended to prepare solutions fresh for each experiment.[1][2] If short-term storage is necessary, solutions should be kept at low temperatures (refrigerated at 4°C or frozen at -20°C) and protected from light.[2] It is also crucial to avoid repeated freeze-thaw cycles.[2]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Several factors can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV or fluorescent light, can induce photolytic degradation.[2][4]

  • pH: The stability of imidazole derivatives can be pH-dependent.[2][3][5] Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis.

  • Oxidation: The amine functional group and the imidazole ring can be susceptible to oxidation, especially in the presence of air (oxygen).[2]

  • Bacterial Contamination: Microbial growth in solutions can rapidly degrade the compound, particularly in low-concentration solutions.[2]

Q4: My experimental results are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent or lower-than-expected biological or chemical activity is a common sign of compound degradation.[2] If you observe high variability in your results, it is advisable to prepare a fresh solution from the solid material.[1] Other indicators of degradation can include visible changes in the solution, such as color change or the formation of a precipitate.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause(s) Suggested Solution(s)
Reduced or no biological activity Compound degradation due to improper storage or handling.Prepare fresh solutions for each experiment from solid material stored under recommended conditions.[2][3]
Low solubility affecting the effective concentration.Test solubility in various aqueous buffers. A small percentage of a co-solvent like DMSO or ethanol may be used, but a vehicle control is essential.[1]
Visible changes in solution (color, precipitate) Significant compound degradation or contamination.Discard the solution immediately and prepare a fresh batch.[2]
Poor solubility of the compound in the chosen solvent.Re-evaluate the solvent system. Consider preparing the hydrochloride salt of the amine, which typically has better aqueous solubility.[3]
High variability in experimental results Inconsistent solution preparation or compound degradation over the course of the experiment.Use calibrated equipment for solution preparation. If the experiment is lengthy, consider the stability of the compound under the assay conditions.
Bacterial contamination of stock solutions.Prepare solutions using sterile solvents and employ aseptic handling techniques.[2]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

Objective: To identify potential degradation products and degradation pathways for this compound.

General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions. The extent of stress should aim for 10-20% degradation.[7]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, techniques like LC-MS/MS and NMR can be used to identify and characterize the degradation products.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution from solid check_solution->prepare_fresh No check_assay_conditions Are assay conditions (pH, temp, light) stable? check_solution->check_assay_conditions Yes check_storage Was the solid stored correctly? (-20°C, protected from light/moisture) prepare_fresh->check_storage reorder Order new batch of compound check_storage->reorder No check_storage->check_assay_conditions Yes modify_assay Modify assay to minimize stress on compound check_assay_conditions->modify_assay No check_solubility Is the compound fully dissolved? check_assay_conditions->check_solubility Yes continue_experiment Continue Experiment modify_assay->continue_experiment optimize_solvent Optimize solvent system (consider co-solvents or salt form) check_solubility->optimize_solvent No check_solubility->continue_experiment Yes optimize_solvent->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathway parent This compound oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis oxidized_product Oxidized Imidazole Ring or N-oxide formation oxidation->oxidized_product hydrolyzed_product Ring-opened products hydrolysis->hydrolyzed_product photolytic_product Dimerization or other rearrangement products photolysis->photolytic_product

References

preventing byproduct formation in 2-aminomethylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminomethylimidazole Synthesis

Welcome to the technical support center for the synthesis of 2-aminomethylimidazole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent byproduct formation during key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-aminomethylimidazole?

A1: There are three common synthetic strategies, typically starting from a pre-formed imidazole core that is functionalized at the 2-position. The most prevalent precursor is 2-chloromethylimidazole, which can be converted to the target amine via methods that prevent over-alkylation. An alternative route involves the chemical reduction of 2-cyanomethylimidazole.

Q2: Why is direct amination with ammonia not recommended for converting 2-chloromethylimidazole?

A2: Direct reaction with ammonia is often unselective.[1] The primary amine product, 2-aminomethylimidazole, is nucleophilic and can react further with the starting 2-chloromethylimidazole. This leads to the formation of secondary and tertiary amine byproducts, complicating purification and reducing the yield of the desired primary amine.[2][3]

Q3: What is the main advantage of using the Gabriel or Delépine synthesis?

A3: Both the Gabriel and Delépine syntheses are classic methods designed to produce primary amines from alkyl halides with high selectivity, effectively preventing the over-alkylation issues seen with direct amination.[1][2] The Gabriel synthesis uses a phthalimide anion as an ammonia surrogate, which, after alkylation, is no longer nucleophilic.[3] The Delépine reaction uses hexamethylenetetramine to form a quaternary salt that hydrolyzes to the primary amine.

Q4: What is the most common byproduct in the Gabriel synthesis, and how can it be removed?

A4: The most significant byproduct is phthalhydrazide, which is formed during the hydrazinolysis step to cleave the phthalimide group.[1] Phthalhydrazide can be difficult to separate from the final product.[4] Purification typically involves precipitation of the phthalhydrazide from the reaction mixture, followed by careful extraction and purification of the desired amine.

Q5: Are there any significant side reactions to consider in the Delépine synthesis?

A5: Yes, the primary side reaction is the Sommelet reaction , which can occur under certain hydrolysis conditions. This pathway leads to the formation of 2-formylimidazole (an aldehyde) instead of the desired 2-aminomethylimidazole. Careful control of the acid hydrolysis step is crucial to minimize this byproduct.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aminomethylimidazole via three common routes.

Route 1: Gabriel Synthesis

Issue 1: Low yield of N-alkylated phthalimide intermediate.

  • Possible Cause: Incomplete deprotonation of phthalimide or inactive alkyl halide.

  • Troubleshooting Steps:

    • Ensure the use of a strong, non-nucleophilic base (e.g., potassium carbonate, DBU) and anhydrous conditions to fully form the potassium phthalimide salt.

    • Confirm the purity and reactivity of the 2-chloromethylimidazole starting material. If it has degraded or hydrolyzed, the reaction will be inefficient.

    • Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

Issue 2: Difficulty separating the final product from phthalhydrazide.

  • Possible Cause: Phthalhydrazide precipitation is incomplete or it co-precipitates with the product.

  • Troubleshooting Steps:

    • After hydrazinolysis, cool the reaction mixture thoroughly to maximize phthalhydrazide precipitation.

    • Filter the solid phthalhydrazide and wash it with a solvent in which the desired amine is soluble.

    • Acidify the filtrate with HCl to protonate the 2-aminomethylimidazole, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining non-polar impurities.

    • Basify the aqueous layer and extract the free amine product into an organic solvent.

Route 2: Delépine Reaction

Issue 1: Formation of 2-formylimidazole byproduct (Sommelet Reaction).

  • Possible Cause: Reaction conditions during the hydrolysis of the quaternary ammonium salt favor the Sommelet pathway.

  • Troubleshooting Steps:

    • Perform the hydrolysis under strictly controlled acidic conditions. Typically, refluxing in concentrated ethanolic hydrochloric acid is effective.

    • Avoid prolonged heating or excessively high temperatures during hydrolysis, which can promote the side reaction.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing amine formation while minimizing aldehyde byproduct.

Issue 2: Incomplete hydrolysis of the hexaminium salt.

  • Possible Cause: Insufficient acid concentration or reaction time.

  • Troubleshooting Steps:

    • Ensure a sufficient molar excess of concentrated HCl in ethanol is used for the hydrolysis step.

    • Increase the reflux time, monitoring by TLC to ensure the disappearance of the quaternary salt intermediate.

Route 3: Reduction of 2-Cyanomethylimidazole

Issue 1: Incomplete reduction of the nitrile group.

  • Possible Cause: Insufficient reducing agent or deactivation of the reagent.

  • Troubleshooting Steps:

    • Use a powerful hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄), as milder reagents like NaBH₄ are ineffective for nitrile reduction.[5]

    • Ensure strict anhydrous conditions (dry solvent, glassware, and inert atmosphere), as LiAlH₄ reacts violently with water.[5]

    • Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure the reaction goes to completion.

Issue 2: Formation of unidentified impurities during workup.

  • Possible Cause: Uncontrolled quenching of the LiAlH₄ reaction.

  • Troubleshooting Steps:

    • Perform a careful, sequential quench at low temperature (0 °C). A common procedure (Fieser workup) involves the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • This procedure generates a granular precipitate of aluminum salts that can be easily filtered off, simplifying the purification of the amine product.[6]

Quantitative Data Summary

The selection of a synthetic route often depends on factors like yield, purity, and ease of execution. The table below provides a comparative summary of typical outcomes for the synthesis of primary amines using these methods.

ParameterGabriel SynthesisDelépine ReactionNitrile Reduction (with LiAlH₄)
Typical Yield 65-85%70-90%70-90%
Primary Byproduct(s) Phthalhydrazide2-FormylimidazoleUnreacted nitrile, hydrolysis products
Purity Before Chromatography Moderate (depends on byproduct removal)Good to HighGood (depends on workup)
Reaction Conditions Step 1: 80-100°C; Step 2: RefluxStep 1: Reflux; Step 2: Reflux0°C to Reflux
Key Advantage Reliable, avoids over-alkylationHigh yields, simple reagentsGood for substrates where halide is unavailable
Key Disadvantage Difficult byproduct removal[1][4]Potential for Sommelet side reactionRequires strict anhydrous conditions

Experimental Protocols

Protocol 1: Synthesis via Delépine Reaction

This protocol describes the two-step synthesis starting from 2-chloromethylimidazole hydrochloride.

Step A: Formation of the Hexaminium Salt

  • Suspend 2-chloromethylimidazole hydrochloride (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or acetonitrile.

  • Reflux the mixture with vigorous stirring for 4-6 hours.

  • A white precipitate of the quaternary ammonium salt will form.

  • Cool the mixture to room temperature and collect the salt by filtration.

  • Wash the solid with cold solvent and dry under vacuum.

Step B: Acid Hydrolysis to 2-Aminomethylimidazole

  • Dissolve the dried hexaminium salt (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and ethanol.

  • Reflux the solution for 6-8 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of water and cool in an ice bath.

  • Make the solution basic (pH > 10) by the slow addition of concentrated NaOH or KOH solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 2-aminomethylimidazole. Further purification can be achieved by chromatography or recrystallization.

Protocol 2: Synthesis via Nitrile Reduction

This protocol outlines the synthesis starting from 2-cyanomethylimidazole.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a stir bar and suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2-cyanomethylimidazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter it through a pad of Celite®.

  • Purification: Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-aminomethylimidazole.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and a logical troubleshooting process.

cluster_gabriel Gabriel Synthesis Pathway G1 2-Chloromethylimidazole G3 N-(Imidazol-2-ylmethyl)phthalimide G1->G3 Alkylation (SN2) G2 Potassium Phthalimide G2->G3 G5 2-Aminomethylimidazole (Product) G3->G5 Hydrazinolysis G6 Phthalhydrazide (Byproduct) G3->G6 Hydrazinolysis G4 Hydrazine (N2H4) G4->G5 G4->G6

Caption: Reaction pathway for the Gabriel synthesis of 2-aminomethylimidazole.

cluster_delepine Delépine Reaction & Byproduct Formation D1 2-Chloromethylimidazole D3 Quaternary Hexaminium Salt D1->D3 Alkylation D2 Hexamethylenetetramine D2->D3 D4 Acid Hydrolysis (e.g., HCl/EtOH) D3->D4 D5 2-Aminomethylimidazole (Desired Product) D4->D5 Main Pathway D6 2-Formylimidazole (Sommelet Byproduct) D4->D6 Side Reaction

Caption: Delépine reaction pathway and the competing Sommelet side reaction.

action_node action_node start_node start_node start Low Yield or Impure Product q1 Is starting material (SM) consumed? start->q1 a1_no Check SM purity. Increase temp/time. Verify reagent stoichiometry. q1->a1_no No q2 Major byproduct identified? q1->q2 Yes end_node Proceed to Purification a1_no->end_node a2_no Characterize unknown impurity (NMR, MS). Review reaction mechanism. q2->a2_no No q3 Is byproduct 2-Hydroxymethylimidazole? q2->q3 Yes a2_no->end_node a3_yes Use anhydrous solvents. Run under inert atmosphere. q3->a3_yes Yes q4 Is byproduct over-alkylation product? q3->q4 No a3_yes->end_node a4_yes Switch to Gabriel or Delépine synthesis. q4->a4_yes Yes q5 Is byproduct 2-Formylimidazole? q4->q5 No a4_yes->end_node a5_yes Modify Delépine hydrolysis conditions (conc. HCl). q5->a5_yes Yes q5->end_node No a5_yes->end_node

Caption: Troubleshooting workflow for 2-aminomethylimidazole synthesis.

References

refining analytical methods for imidazole compound purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Assessment of Imidazole Compounds

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the analytical methods used for assessing the purity of imidazole compounds.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the purity of my imidazole derivative?

The choice of technique depends on the physicochemical properties of your compound and the potential impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile and thermally labile compounds. Its high resolution makes it excellent for separating and quantifying impurities.[1][2]

  • Gas Chromatography (GC): Best suited for volatile and semi-volatile compounds. When coupled with Mass Spectrometry (GC-MS), it provides high sensitivity and structural information about impurities.[1][3] However, it may not be suitable for non-volatile or thermally unstable compounds and can sometimes require derivatization.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method that provides detailed structural information and can quantify the main compound and impurities without needing a specific reference standard for each impurity.[4][5] It is non-destructive and can be more straightforward than chromatographic methods.[6]

Q2: My imidazole compound is showing high UV absorbance at 280 nm in the HPLC baseline. What could be the cause?

This is often due to contaminants in the imidazole reagent itself, especially when used in buffers for protein purification.[7] Even high-purity grades of imidazole can contain UV-absorbing impurities.[7] To mitigate this, consider using a higher-purity, more expensive grade of imidazole or cleaning the reagent solution with activated carbon.[7] For purity analysis of an imidazole-based API, this indicates an impurity that needs to be identified and quantified.

Q3: Can I use NMR for quantitative purity analysis?

Yes, quantitative ¹H NMR (qNMR) is a powerful and precise tool for purity determination.[4] It offers several advantages over traditional chromatographic techniques, as it can provide structural confirmation while simultaneously quantifying impurities relative to the main compound.[5][6] This method is accepted for establishing compound purity for publication in reputable journals.[6]

Q4: What are the most common impurities in imidazole synthesis?

Impurities can include unreacted starting materials, reagents, regioisomers, and byproducts from side reactions.[2][4] Robust analytical methods are essential to identify and quantify these impurities to ensure the final product's quality and safety.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: I'm observing significant peak tailing with my imidazole analyte. What are the common causes and solutions?

Peak tailing for basic compounds like imidazoles in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of the imidazole ring, causing tailing.

    • Solution: Reduce the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid) to protonate the silanols and minimize interaction.[8] Alternatively, use a column with end-capping or a base-deactivated stationary phase.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[9]

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Cause 3: Column Contamination/Degradation: Buildup of contaminants on the column frit or packing material can create active sites.[10]

    • Solution: Backflush the column or clean it with a series of strong solvents.[8] If the problem persists, replace the guard column or the analytical column.[10]

Q: My retention times are drifting from one injection to the next. What should I check?

Retention time instability can compromise the reliability of your results.

  • Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

    • Solution: Increase the column equilibration time before each injection.[11]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of a volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[11] If using an online mixer, verify its performance.[10]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[10][11]

  • Cause 4: System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time drift.

    • Solution: Systematically check all fittings for leaks, from the pump to the detector.[12]

start Problem: Retention Time Drift q_temp Is Column Temperature Stable? start->q_temp s_temp Action: Use Column Oven q_temp->s_temp No q_equil Is Column Adequately Equilibrated? q_temp->q_equil Yes s_equil Action: Increase Equilibration Time q_equil->s_equil No q_mp Is Mobile Phase Fresh & Degassed? q_equil->q_mp Yes s_mp Action: Prepare Fresh Mobile Phase q_mp->s_mp No q_leak Are There System Leaks? q_mp->q_leak Yes s_leak Action: Check Fittings & Pump Seals q_leak->s_leak Yes

Caption: Troubleshooting logic for HPLC retention time drift.

Gas Chromatography (GC) Troubleshooting

Q: I'm analyzing a triazine impurity in an N-methylimidazole matrix and the baseline is increasing dramatically after a few runs. What's happening?

This issue suggests a chemical interaction or degradation is occurring within the GC system.

  • Cause 1: Column Degradation: The imidazole matrix or its impurities may be reacting with the stationary phase of the column, creating active sites that cause the analyte (triazine) to degrade or adsorb.[13]

    • Solution: Consider a different stationary phase that is more inert to your matrix. You may also need to switch to a different analytical technique if the reactivity is unavoidable.[13]

  • Cause 2: Inlet Liner Contamination: Non-volatile components from the imidazole matrix can build up in the inlet liner, creating active sites.[14]

    • Solution: Replace the liner regularly. Using a liner with quartz wool can help trap non-volatile residues and improve reproducibility. Do not attempt to clean and reuse liners, as this can damage the deactivation layer.[14]

  • Cause 3: Sample Decomposition: The analyte may be thermally degrading in the hot inlet.

    • Solution: Try lowering the inlet temperature. If this does not resolve the issue, a different injection technique or analytical method may be necessary.

Q: I'm seeing ghost peaks in my GC chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.

  • Cause 1: Carryover: Residue from a previous, more concentrated sample is retained in the syringe, inlet, or column and elutes in a subsequent run.

    • Solution: Implement a robust syringe cleaning protocol. Run a solvent blank after a high-concentration sample to check for carryover. Clean the inlet liner.[15]

  • Cause 2: Septum Bleed: Volatile compounds can bleed from the inlet septum at high temperatures.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly.

  • Cause 3: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at the initial temperature and elute as the oven temperature ramps.

    • Solution: Ensure high-purity carrier gas is used and install or replace gas purifiers/traps.

start General Workflow for Imidazole Purity Assessment sample_prep 1. Sample Preparation (Dissolve in suitable solvent) start->sample_prep method_select 2. Method Selection sample_prep->method_select hplc HPLC (Non-volatile, thermally labile) method_select->hplc Properties gc GC/GC-MS (Volatile, thermally stable) method_select->gc Properties qnmr qNMR (Structural confirmation needed) method_select->qnmr Needs analysis 3. Perform Analysis hplc->analysis gc->analysis qnmr->analysis data_proc 4. Data Processing (Peak integration, purity calculation) analysis->data_proc report 5. Generate Purity Report data_proc->report

Caption: General workflow for imidazole compound purity assessment.

Quantitative Data Summary

The following tables provide a summary of typical method parameters and performance data for the analysis of imidazole compounds.

Table 1: Comparison of Key Analytical Techniques [1]

ParameterHPLCGC-MSNMR
Principle Differential partitioning between phasesSeparation of volatile compounds, detection by massAbsorption of radiofrequency waves by nuclei
Advantages High resolution, good for non-volatile compoundsHigh sensitivity, provides structural infoDetailed structural info, non-destructive
Limitations Requires a chromophore for UV detectionNot for non-volatile or unstable compoundsLower sensitivity than MS, can have peak overlap

Table 2: Example GC-MS Method Performance for Imidazole Compounds [3]

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery at 50 µg/mL (%)
Imidazole (IM)0.05530.237095.53
4(5)-methylimidazole (4MEI)0.09840.328090.25
2-ethylimidazole (2EI)0.11470.382398.41
2-phenylimidazole (2PI)0.89141.937376.47

Experimental Protocols

Protocol 1: HPLC-UV Method for Imidazole Purity

This protocol is a general method adapted from the analysis of fluorinated and iodinated imidazole derivatives.[1][2]

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[1]

  • Reagents:

    • HPLC-grade acetonitrile and water.

    • Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.[1]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm (adjust based on analyte's max absorbance).[1]

    • Injection Volume: 5 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the imidazole sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Protocol 2: GC-MS Method for Volatile Imidazole Purity

This protocol is a general method for analyzing volatile imidazole compounds.[1]

  • Instrumentation:

    • GC system coupled to a Mass Selective Detector (MSD).

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[1]

  • Reagents:

    • High-purity helium.

    • Dichloromethane (or other suitable solvent).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Inlet Temperature: 250 °C.[1]

    • Oven Program: Initial temp 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).[1]

    • MS Transfer Line Temp: 280 °C.[1]

    • Ion Source Temp: 230 °C.[1]

    • Mass Range: 40-400 amu.[1]

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.[1] Note: Derivatization may be required for less volatile or highly polar imidazoles to improve peak shape and thermal stability.[3]

References

Validation & Comparative

Comparative Analysis of Imidazole-Based Ligands: A Focus on Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of imidazole-containing ligands, with a specific focus on well-characterized antagonists of the Histamine H3 receptor (H3R). While direct experimental data for (1H-imidazol-2-yl)methanamine is limited in publicly available literature, the broader class of imidazole-based compounds, particularly those targeting the H3R, has been extensively studied. The H3R is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic development in neurological disorders.[1][2] This guide will compare key performance metrics of established H3R antagonists, providing a valuable benchmark for the evaluation of novel imidazole-containing compounds.

Quantitative Comparison of Histamine H3 Receptor Ligands

The binding affinity (Ki) and functional potency (IC50 or pA2) are critical parameters for evaluating and comparing the performance of ligands. The following table summarizes these values for a selection of well-characterized H3R antagonists, providing a quantitative basis for their comparison. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

CompoundClassBinding Affinity (Ki) (nM)Functional PotencySpecies
Pitolisant (Wakix®) Antagonist/Inverse Agonist0.16[1]-Human
Thioperamide Antagonist/Inverse Agonist~4[3]pA2: 8.79[4]Human/Rat
Clobenpropit Antagonist/Inverse Agonist~3 (IC50)[5]-Human
GSK-189254 Antagonist0.2[1]--
ABT-239 Antagonist---
Imetit Agonist0.32[5]-Human
(R)-α-Methylhistamine Agonist-EC50: 1 nM[5]Human

Note: The presented values are for comparative purposes and may vary depending on the specific experimental conditions, such as the radioligand and cell system used.[5]

Experimental Protocols

Reproducible and detailed methodologies are crucial for the accurate characterization of novel ligands. The following are standard protocols for key in vitro assays used to determine the binding affinity and functional activity of H3R antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a specific radioligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human H3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK-293 or CHO cells).[6][7]

  • Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH) is a commonly used radiolabeled agonist.[8][9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

  • Test Compound: The ligand to be evaluated, at a range of concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) to determine non-specific binding.[8]

  • Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.[5]

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 15 µ g/well ) with a fixed concentration of the radioligand (e.g., 1-2 nM [3H]NAMH) and varying concentrations of the test compound.[8][10][11] The total assay volume is typically 200-550 µL.[11]

  • Equilibration: Incubate the mixture for a sufficient time to reach equilibrium, for example, 60-120 minutes at room temperature or 25°C with continuous shaking.[8][10]

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP). The H3 receptor is coupled to a Gi/o protein, and its activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] Antagonists block this effect, while inverse agonists increase basal cAMP levels.[3]

Objective: To determine if a test compound acts as an antagonist or inverse agonist at the H3 receptor and to quantify its potency (IC50 or pA2).

Materials:

  • Cells: Intact cells expressing the H3 receptor (e.g., HEK-293 or CHO cells).[3]

  • Adenylyl Cyclase Stimulator: Forskolin is used to stimulate cAMP production.[12]

  • H3 Receptor Agonist: A known H3R agonist (e.g., (R)-α-methylhistamine) is used to stimulate the receptor.

  • Test Compound: The ligand to be evaluated, at a range of concentrations.

  • cAMP Assay Kit: A kit for detecting and quantifying cAMP levels (e.g., HTRF, ELISA, or radioimmunoassay).[13]

Procedure:

  • Cell Plating: Seed the H3R-expressing cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-treat the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).[7]

  • Stimulation: Add a fixed concentration of the H3R agonist in the presence of forskolin to stimulate adenylyl cyclase and induce a measurable decrease in cAMP.

  • Lysis and Detection: After a specific incubation time, terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: For antagonists, the data is plotted as the percentage of inhibition of the agonist response versus the concentration of the test compound to determine the IC50. For inverse agonists, the increase in basal cAMP levels is measured.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further aid in the understanding of the mechanisms of action and evaluation processes, the following diagrams have been generated.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Antagonist / Inverse Agonist Antagonist->H3R Blocks ATP ATP ATP->AC Converts

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Test_Compound Test Imidazole Ligand Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Functional_Assay cAMP Functional Assay Test_Compound->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_Activity Determine Functional Activity (Antagonist/Inverse Agonist) Functional_Assay->Determine_Activity SAR_Studies Structure-Activity Relationship (SAR) Studies Determine_Ki->SAR_Studies Determine_Activity->SAR_Studies

Caption: General Experimental Workflow for Ligand Characterization.

References

Unveiling the Structure-Activity Relationship of (1H-imidazol-yl)methanamine Analogs as Histamine H3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (1H-imidazol-yl)methanamine analogs as histamine H3 (H3) receptor antagonists. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its strategic location and function make it a compelling target for the development of therapeutics for a range of neurological and psychiatric disorders. Within the diverse landscape of H3 receptor antagonists, analogs of (1H-imidazol-yl)methanamine have emerged as a promising scaffold. This guide delves into the SAR of a specific series of these analogs, focusing on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, to elucidate the structural modifications that govern their potency and efficacy.

Comparative Analysis of H3 Receptor Antagonist Affinity and Potency

The following table summarizes the in vitro biological data for a series of 4-[(1H-imidazol-4-yl)methyl]piperidine analogs. The data, extracted from a study by Vaccaro et al. (2006), highlights how modifications to the piperidine nitrogen influence binding affinity (Ki) at the human H3 receptor and functional antagonist potency (pA2) in a guinea pig ileum model.

CompoundR GrouphH3 Ki (nM)pA2
1 H0.4Agonist (pD2 = 8.0)
5 -C(O)N(H)Ph1307.95
6 -(CH2)2N(H)C(O)Ph4.89.30
7 -(CH2)2N(H)C(O)-4-Cl-Ph1.710.10
11 -(CH2)2N(H)C(O)-4-Br-Ph0.49.70
12 -(CH2)2N(H)C(O)-4-F-Ph1.99.80
22 -C(O)N(H)-(CH2)2-Ph11007.10
23 -C(O)N(H)-(CH2)2-O-Ph>10000<6.5
34 -(CH2)3-O-Ph218.80

Key SAR Observations:

  • The unsubstituted parent compound 1 , [(1H-imidazol-4-yl)methyl]piperidine, is a potent H3 receptor agonist.

  • Introduction of a substituted side chain on the piperidine nitrogen is crucial for converting the agonist pharmacophore into an antagonist.

  • A two-methylene linker between the piperidine and an amide group (e.g., compounds 6 , 7 , 11 , 12 ) leads to highly potent antagonists.

  • Substitution on the phenyl ring of the amide moiety significantly impacts potency, with halogen substitutions (Cl, Br, F) being well-tolerated and yielding compounds with high affinity and antagonist activity. Compound 7 , with a 4-chloro-phenyl substitution, emerged as the most potent antagonist in this series.

  • Direct attachment of an amide to the piperidine nitrogen (e.g., compound 5 ) or reversing the amide orientation (e.g., compounds 22 , 23 ) results in a significant loss of potency.

  • Replacing the amide linkage with an ether linkage, as in compound 34 , maintains good antagonist potency, though slightly lower than the most potent amides.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Histamine H3 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound to the human histamine H3 receptor.

1. Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human histamine H3 receptor.

2. Competitive Binding:

  • A constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) is incubated with the receptor-containing membranes.
  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the H3 receptor.
  • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled H3 receptor ligand (e.g., thioperamide).

3. Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes.

4. Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

5. Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonist Assay (pA2)

This assay measures the functional potency of a compound to antagonize the effects of a known H3 receptor agonist.

1. Tissue Preparation: A section of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

2. Agonist Response: A cumulative concentration-response curve is generated for a standard H3 receptor agonist (e.g., (R)-α-methylhistamine), which inhibits electrically induced contractions of the ileum.

3. Antagonist Incubation: The tissue is incubated with a fixed concentration of the test antagonist for a predetermined period.

4. Shift in Agonist Response: A second cumulative concentration-response curve for the H3 agonist is generated in the presence of the antagonist.

5. Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by the antagonist is measured. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using the Schild equation. A higher pA2 value indicates a more potent antagonist.

Visualizing the Molecular Landscape

To better understand the context of these SAR studies, the following diagrams illustrate the histamine H3 receptor signaling pathway and a generalized workflow for the experimental procedures.

Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Release PKA->Neurotransmitter_Vesicle Inhibition Histamine Histamine (Agonist) Histamine->H3R Antagonist (1H-imidazol-yl)methanamine Analog (Antagonist) Antagonist->H3R Blocks Binding

Histamine H3 Receptor Signaling Pathway

Experimental Workflow for H3 Antagonist Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Start Starting Materials Analogs (1H-imidazol-yl)methanamine Analogs Start->Analogs Multi-step Synthesis BindingAssay Radioligand Binding Assay Analogs->BindingAssay FunctionalAssay Functional Antagonist Assay Analogs->FunctionalAssay Ki_calc Ki Determination BindingAssay->Ki_calc pA2_calc pA2 Determination FunctionalAssay->pA2_calc SAR_analysis SAR Analysis Ki_calc->SAR_analysis pA2_calc->SAR_analysis

Experimental Workflow for H3 Antagonist Evaluation

In Vivo Efficacy of 2-Aminomethylimidazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of 2-aminomethylimidazole-derived drug candidates in anticancer, antifungal, and anti-biofilm applications, supported by experimental data and detailed methodologies.

Derivatives of 2-aminomethylimidazole have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities. Their in vivo efficacy has been demonstrated in various preclinical models, highlighting their potential for development into novel drugs. This guide provides an objective comparison of the performance of these compounds across different therapeutic areas, with a focus on quantitative data from in vivo studies.

Anticancer Efficacy

Several 2-aminomethylimidazole derivatives have shown significant antitumor activity in vivo. These compounds often target fundamental cellular processes such as cell division and signaling pathways crucial for cancer cell proliferation and survival.

Comparison of In Vivo Anticancer Efficacy
Compound ClassSpecific CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy EndpointResult
2-Aminoimidazole AlkaloidNaamidine AAthymic MiceA431 (human epidermoid carcinoma) xenograft25 mg/kgTumor Growth Inhibition≥ 85% growth inhibition at the maximal tolerated dose[1]
2-Aryl-4-benzoyl-imidazole (ABI)Compound 5cb-Melanoma xenograft-Tumor Growth InhibitionMore effective than Dacarbazine (DTIC)[2]
2-Amino-1-thiazolyl imidazoleCompound 2DBA/2 MiceP388 murine leukemia (intraperitoneal inoculation)50 mg/kg (oral)Increase in Lifespan35%[3]
2-Amino-1-thiazolyl imidazoleCompound 2DBA/2 MiceP388 murine leukemia (intraperitoneal inoculation)100 mg/kg (oral)Increase in Lifespan45%[3]
Experimental Protocols: Anticancer Studies

Naamidine A in A431 Xenograft Model

  • Animal Model: Athymic mice.

  • Tumor Inoculation: Subcutaneous injection of A431 human epidermoid carcinoma cells.

  • Treatment: Intraperitoneal administration of Naamidine A.

  • Dosing: The compound was administered at its maximal tolerated dose of 25 mg/kg.

  • Efficacy Evaluation: Tumor volume was measured regularly, and the percentage of tumor growth inhibition was calculated at the end of the study compared to a vehicle-treated control group.[1]

Compound 2 in Murine Leukemia Model

  • Animal Model: DBA/2 mice.[3]

  • Tumor Inoculation: Intraperitoneal injection of P388 murine leukemia cells.[3]

  • Treatment: Oral administration of Compound 2, starting 24 hours after tumor cell inoculation.[3]

  • Dosing: 50 mg/kg or 100 mg/kg.[3]

  • Efficacy Evaluation: The primary endpoint was the increase in the lifespan of treated mice compared to the vehicle-treated control group.[3]

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminomethylimidazole derivatives are often attributed to their interaction with key signaling molecules.

anticancer_pathways cluster_egfr EGFR Signaling Pathway cluster_tubulin Tubulin Polymerization Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Naamidine A Naamidine A Naamidine A->EGFR Inhibits Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest ABI Compounds ABI Compounds ABI Compounds->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Anticancer Mechanisms of 2-Aminomethylimidazole Derivatives.

Antifungal Efficacy

Certain imidazole derivatives have demonstrated potent in vivo activity against systemic fungal infections, offering a potential alternative to conventional antifungal therapies.

Comparison of In Vivo Antifungal Efficacy
Compound ClassSpecific CompoundAnimal ModelFungal StrainDosing Regimen (mg/kg, i.p.)Key Efficacy EndpointResult (CFU/kidney)
Imidazole DerivativeCompound 3Immunosuppressed MiceCandida albicans5Fungal Load Reduction~1.5 x 10^5
Imidazole DerivativeCompound 3Immunosuppressed MiceCandida albicans10Fungal Load Reduction~0.5 x 10^5
Imidazole DerivativeCompound 3Immunosuppressed MiceCandida albicans20Fungal Load Reduction~0.2 x 10^5
Triazole DerivativeCompound 8Immunosuppressed MiceCandida albicans5Fungal Load Reduction~2.0 x 10^5
Triazole DerivativeCompound 8Immunosuppressed MiceCandida albicans10Fungal Load Reduction~1.0 x 10^5
Triazole DerivativeCompound 8Immunosuppressed MiceCandida albicans20Fungal Load Reduction~0.4 x 10^5
Control-Immunosuppressed MiceCandida albicans--~4.0 x 10^5
Fluconazole-Immunosuppressed MiceCandida albicans20 (oral)Fungal Load Reduction~0.1 x 10^5

Note: The specific structures of Compounds 3 and 8 are detailed in the cited literature.[4]

Experimental Protocol: Antifungal Study
  • Animal Model: Immunosuppressed mice (induced by cyclophosphamide).[4]

  • Infection: Intravenous injection of a suspension of Candida albicans cells.[4]

  • Treatment: Intraperitoneal administration of the test compounds at various doses.[4]

  • Efficacy Evaluation: After 24 hours of infection, kidneys were harvested, homogenized, and plated to determine the fungal load (Colony Forming Units per kidney).[4]

Antifungal Mechanism of Action

While the precise mechanism for all antifungal 2-aminomethylimidazole derivatives is under investigation, a common target for imidazole-based antifungals is the ergosterol biosynthesis pathway.

antifungal_pathway Lanosterol Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Lanosterol 14-alpha-demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Imidazole Antifungals Imidazole Antifungals Imidazole Antifungals->Lanosterol 14-alpha-demethylase Inhibits

Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.

Anti-Biofilm Efficacy

A significant area of research for 2-aminomethylimidazole derivatives is their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds often act by disrupting biofilm formation and structure rather than direct bactericidal activity.

In Vivo Biocompatibility and Anti-Biofilm Potential

While direct in vivo efficacy studies in infected animal models are emerging, research has focused on the biocompatibility and anti-biofilm properties of 2-aminomethylimidazole derivatives coated on medical implants.

CompoundApplicationAnimal ModelKey Finding
LC0024-NH2Coating on titanium implantsRabbit osteotomy modelDid not negatively affect fracture healing or osteointegration, indicating good biocompatibility.[2][4][5][6][7] In vitro, the coating induced a 1-log reduction in Staphylococcus aureus biofilm cells.[2][5][7]
H10Topical applicationSwine skinNo gross abnormalities or significant immune reactions were observed, suggesting it is not a dermal irritant.[5]

Experimental Workflow: Implant Coating and Biocompatibility

implant_workflow Titanium Implant Titanium Implant Covalent Coating with LC0024-NH2 Covalent Coating with LC0024-NH2 Titanium Implant->Covalent Coating with LC0024-NH2 In Vitro Biofilm Assay (S. aureus) In Vitro Biofilm Assay (S. aureus) Covalent Coating with LC0024-NH2->In Vitro Biofilm Assay (S. aureus) In Vivo Implantation (Rabbit Osteotomy Model) In Vivo Implantation (Rabbit Osteotomy Model) Covalent Coating with LC0024-NH2->In Vivo Implantation (Rabbit Osteotomy Model) Evaluation of Biofilm Reduction Evaluation of Biofilm Reduction In Vitro Biofilm Assay (S. aureus)->Evaluation of Biofilm Reduction Evaluation of Biocompatibility & Healing Evaluation of Biocompatibility & Healing In Vivo Implantation (Rabbit Osteotomy Model)->Evaluation of Biocompatibility & Healing

Workflow for Evaluating Anti-Biofilm Implant Coatings.
Anti-Biofilm Signaling Pathway

The anti-biofilm mechanism of 2-aminomethylimidazole compounds is thought to involve the downregulation of genes responsible for the production of the extracellular polymeric substance (EPS), a key component of the biofilm matrix.

antibiofilm_pathway 2-Aminoimidazole Derivative 2-Aminoimidazole Derivative Two-Component System Two-Component System 2-Aminoimidazole Derivative->Two-Component System Inhibits csgD gene csgD gene Two-Component System->csgD gene Activates csgB & adrA genes csgB & adrA genes csgD gene->csgB & adrA genes Activates EPS Production EPS Production csgB & adrA genes->EPS Production Biofilm Formation Biofilm Formation EPS Production->Biofilm Formation

Proposed Anti-Biofilm Mechanism of 2-Aminomethylimidazole Derivatives.

References

A Comparative Guide to the Biological Activity of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are found in a wide array of pharmacologically active agents, demonstrating its versatility as a scaffold in drug design. This guide provides a comparative overview of the biological activities of the principal isomers of imidazole: 1H-imidazole, 2H-imidazole, and 4H-imidazole.

While direct comparative studies on the biological activities of the parent imidazole isomers are limited in the scientific literature, a wealth of data exists for their various derivatives. This guide, therefore, compares the biological potential of these isomeric scaffolds by examining the activities of their representative derivatives. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents based on the imidazole core.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the quantitative data on the biological activities of various derivatives of 1H-imidazole and 4H-imidazole. The data for 2H-imidazole derivatives is less common in the literature, reflecting a potential area for future research.

Table 1: Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
Imidazole Isomer Scaffold Derivative Cell Line IC50 (µM) Reference
1H-Imidazole Benzimidazole sulfonamides with pyrazole ringA549 (Lung)0.15[1]
Benzimidazole sulfonamides with pyrazole ringHeLa (Cervical)0.21[1]
Benzimidazole sulfonamides with pyrazole ringHepG2 (Liver)0.33[1]
Benzimidazole sulfonamides with pyrazole ringMCF-7 (Breast)0.17[1]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast)< 5
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHCT-116 (Colon)< 5
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2 (Liver)< 5
4H-Imidazole Indolyl-derived 4H-imidazolesNeuroblastomaNot specified[2]
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
Imidazole Isomer Scaffold Derivative Microorganism MIC (µg/mL) Reference
1H-Imidazole HL1Staphylococcus aureus625[3]
HL1MRSA1250[3]
HL2Staphylococcus aureus625[3]
HL2MRSA625[3]
HL2Escherichia coli2500[3]
HL2Pseudomonas aeruginosa2500[3]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideS. aureus, B. subtilis, E. coli, P. aeruginosaNot specified[4]
4H-Imidazole Imidazolone derivativesBacteriaSignificant activity[5]
Table 3: Enzyme Inhibition by Imidazole Derivatives (IC50 and Ki values)
Imidazole Isomer Scaffold Derivative Enzyme Inhibition Value Reference
1H-Imidazole 1,2-diarylimidazolesCOX-2IC50 = 10-100 nM[6]
Imidazo[2,1-b]thiazole derivativesCOX-2IC50 = 0.08-0.16 µM[7]
4-phenylimidazoleβ-glucosidaseKi = 0.8 µM[8]
Imidazole derivativesMetallo-β-lactamase (IMP-1)IC50 = 39 µM and 46 µM
2H-Imidazole 2-imidazolesProlyl oligopeptidaseHighly potent inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the imidazole derivatives or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of imidazole isomers.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add Imidazole Derivatives (various concentrations) incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve_formazan Dissolve Formazan (add DMSO) incubation3->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 signaling_pathway_kinase_inhibition cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression imidazole Imidazole-based Kinase Inhibitor imidazole->raf Inhibits

References

A Comparative Guide to the Cross-Reactivity Profile of (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the comprehensive cross-reactivity profiling of (1H-imidazol-2-yl)methanamine is limited. This guide provides a comparative framework based on the known pharmacology of the imidazole scaffold and related compounds. The quantitative data presented for this compound is hypothetical and serves as an illustrative example for comparison against established compounds.

The imidazole moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Its ability to interact with a wide array of biological targets underscores the critical importance of thorough cross-reactivity profiling in the development of imidazole-based drug candidates.[2][3] This guide outlines the potential cross-reactivity landscape for this compound and details the experimental methodologies required for its comprehensive assessment.

The Imidazole Scaffold and its Propensity for Cross-Reactivity

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the amino acid histidine and the neurotransmitter histamine.[4] This structure allows it to act as a proton donor and acceptor, and to coordinate with metal ions, contributing to its diverse biological activities.[3] Consequently, imidazole-containing compounds have been developed as antagonists or agonists for a variety of receptors, as well as inhibitors for numerous enzymes.[1] This inherent promiscuity necessitates a careful evaluation of off-target effects to mitigate potential adverse drug reactions.

Hypothetical Cross-Reactivity Profile of this compound

To illustrate a potential cross-reactivity profile, the following table presents hypothetical binding affinities of this compound against a panel of selected targets, compared with known reference compounds.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

TargetThis compound (Hypothetical)Reference CompoundReference Ki (nM)
Histamine H3 Receptor 50Clobenpropit1.3[5]
Histamine H4 Receptor 800JNJ 777712013[6]
Somatostatin Receptor 3 (SSTR3) >10,0005c ((4-phenyl-1H-imidazol-2-yl)methanamine derivative)5.2[7]
Serotonin 5-HT2A Receptor 1,500Ketanserin2.5
Adrenergic α2A Receptor 2,000Yohimbine1.2

Data for reference compounds are representative values from published literature. The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols for Cross-Reactivity Assessment

A thorough assessment of a compound's selectivity requires robust and validated experimental procedures. Standard safety screening panels typically include a broad range of targets such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[8]

1. Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

  • Materials:

    • Cell membranes expressing the target receptors (e.g., from HEK293 or CHO cells).[5]

    • Specific radioligands for each target receptor (e.g., [³H]-Nα-methylhistamine for H3 receptors).[5]

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the inhibitory potency (IC50) of this compound against a panel of enzymes (e.g., sirtuins, cytochrome P450s).[9]

  • Methodology:

    • Initiate enzymatic reactions in the presence of varying concentrations of the test compound.

    • Measure the rate of product formation or substrate depletion using methods such as spectrophotometry, fluorometry, or mass spectrometry.

    • Determine the IC50 values to quantify the inhibitory potency.

3. Functional Cell-Based Assays

These assays assess the functional consequences of compound binding in a cellular context.

  • Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of this compound at specific receptors.

  • Example: [³⁵S]GTPγS Binding Assay for GPCRs [5]

    • This assay measures the activation of G-proteins following receptor stimulation.

    • Incubate cell membranes expressing the target GPCR with a known agonist, varying concentrations of the test compound (as a potential antagonist), and [³⁵S]GTPγS.

    • Quantify the amount of [³⁵S]GTPγS bound to the G-proteins.

    • Determine the IC50 value for antagonists or the EC50 value for agonists.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity) cluster_2 Hit Confirmation & SAR Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Broad Panel Screening Broad Panel Screening (e.g., 44 targets) Primary Target Assay->Broad Panel Screening GPCR Panel GPCR Panel Broad Panel Screening->GPCR Panel Enzyme Panel Enzyme Panel Broad Panel Screening->Enzyme Panel Ion Channel Panel Ion Channel Panel Broad Panel Screening->Ion Channel Panel Functional Assays Functional Assays GPCR Panel->Functional Assays Enzyme Panel->Functional Assays Ion Channel Panel->Functional Assays SAR Studies SAR Studies Functional Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

A typical workflow for in vitro cross-reactivity profiling.

Potential Signaling Pathway Modulation: Histamine H3 Receptor

Given the structural similarity of this compound to histamine, a primary area of potential cross-reactivity is the histamine receptor family, particularly the H3 receptor, which is a key target for many imidazole-based compounds.

G ligand This compound (Potential Ligand) receptor Histamine H3 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Decreased Neurotransmitter Release pka->response Leads to

Inhibitory signaling pathway of the Histamine H3 receptor.

References

A Researcher's Guide to In Vitro Assay Validation for 2-Aminomethylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays crucial for the validation of 2-aminomethylimidazole derivatives, a class of compounds frequently investigated for their therapeutic potential, particularly as histamine H3 receptor antagonists. By presenting supporting experimental data from related imidazole and non-imidazole derivatives, this document offers a framework for evaluating the performance of novel 2-aminomethylimidazole compounds. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of validation studies.

Comparative Analysis of In Vitro Performance

The validation of 2-aminomethylimidazole derivatives typically involves a battery of in vitro assays to determine their affinity for the target receptor and their functional activity. The following tables summarize quantitative data for representative histamine H3 receptor ligands, offering a benchmark for the expected performance of novel 2-aminomethylimidazole derivatives.

Table 1: Comparative Receptor Binding Affinities (Ki) of Representative Histamine H3 Receptor Ligands

Compound ClassRepresentative CompoundTargetRadioligandCell LineKi (nM)
Imidazole AgonistHistamineHuman H3R[3H]Nα-methylhistamineHEK2938
Imidazole AgonistImetitHuman H3R[3H]Nα-methylhistamineHEK2930.32
Imidazole AntagonistThioperamideHuman H3R[3H]Nα-methylhistamineHEK29310-20 (IC50)
Imidazole AntagonistClobenpropitHuman H3R[3H]Nα-methylhistamineHEK293~3 (IC50)
Non-Imidazole AntagonistPitolisant (Wakix®)Human H3R[3H]Nα-methylhistamineHEK2936.09
Non-Imidazole AntagonistA-349821Human H3R[3H]A-349821C60.029 (pKi 10.54)
Piperazine DerivativeCompound 17Human H3R[3H]Nα-methylhistamineHEK293518[1]

Note: Data for representative compounds are compiled from various sources to provide a comparative context.[1][2][3] Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.

Table 2: Functional Potency (IC50/EC50) of Representative Histamine H3 Receptor Ligands in Functional Assays

Compound ClassRepresentative CompoundAssay TypeAgonistCell LineFunctional ResponseIC50/EC50 (nM)
Imidazole Agonist(R)-α-Methylhistamine[35S]GTPγS Binding-Rat Brain MembranesG-protein Activation1 (EC50)
Non-Imidazole Inverse AgonistZEL-H16 (Compound 1)CRE-Luciferase ReporterForskolinHEK293TInhibition of cAMP25
Non-Imidazole Inverse AgonistZEL-H16 DerivativeCRE-Luciferase ReporterForskolinHEK293TInhibition of cAMP1.6
Dual-Target LigandADS031cAMP Accumulation(R)-(-)-α-methylhistamineHEK293Antagonist/Inverse Agonist41.7 (IC50)[4]

Note: Data for representative compounds are presented to illustrate the functional potencies observed in common in vitro assays.[2][5][6] IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration.

Key In Vitro Assays and Experimental Protocols

The following are detailed methodologies for the principal in vitro assays used to characterize 2-aminomethylimidazole derivatives.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to its target receptor.[2]

Objective: To measure the ability of a 2-aminomethylimidazole derivative to displace a specific radioligand from the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [3H]-Nα-methylhistamine).

  • Test 2-aminomethylimidazole derivative at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control (e.g., 10 µM Thioperamide).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest and can distinguish between agonists, antagonists, and inverse agonists.[7]

Objective: To assess the ability of a 2-aminomethylimidazole derivative to modulate agonist-induced G-protein activation at the histamine H3 receptor.

Materials:

  • Cell membranes from cells expressing the histamine H3 receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • A known H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test 2-aminomethylimidazole derivative at various concentrations.

  • GDP (Guanosine diphosphate).

  • Assay Buffer (containing MgCl2 and NaCl).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.

  • Stimulation: Initiate the reaction by adding the H3 receptor agonist and [35S]GTPγS.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: For antagonists, determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding. For agonists, determine the EC50 value for the stimulation of [35S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation on a downstream signaling molecule, cyclic adenosine monophosphate (cAMP). The histamine H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Objective: To determine the effect of a 2-aminomethylimidazole derivative on the modulation of cAMP levels in whole cells.

Materials:

  • Intact cells expressing the histamine H3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A known H3 receptor agonist.

  • Test 2-aminomethylimidazole derivative at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Pre-treatment: Pre-treat the cells with the test compound at various concentrations.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production. For antagonist testing, co-incubate with an H3 receptor agonist.

  • Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • Data Analysis: Determine the IC50 or EC50 of the test compound for its effect on agonist-inhibited cAMP accumulation.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in the validation of 2-aminomethylimidazole derivatives, the following diagrams are provided.

G cluster_0 Histamine H3 Receptor Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation PI3K PI3K/Akt Pathway G_protein->PI3K Activation cAMP cAMP AC->cAMP Conversion of ATP

Caption: Histamine H3 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow prep Prepare Cell Membranes with H3 Receptors incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

G cluster_2 Logical Relationship of In Vitro Assays binding Radioligand Binding Assay (Affinity - Ki) sar Structure-Activity Relationship (SAR) binding->sar functional Functional Assays (Potency - IC50/EC50) gtps [35S]GTPγS Binding functional->gtps camp cAMP Accumulation functional->camp functional->sar

Caption: Relationship between different in vitro validation assays.

References

Comparative Docking Analysis of Imidazole-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in silico evaluation of imidazole derivatives against various therapeutic targets.

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its versatility allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Molecular docking, a powerful computational technique, plays a pivotal role in the rational design and preliminary screening of novel imidazole-based drug candidates by predicting their binding affinities and interaction patterns with specific biological targets. This guide provides a comparative overview of docking studies performed on various imidazole derivatives, supported by experimental data and detailed protocols.

Comparative Docking Performance of Imidazole Derivatives

The following table summarizes the docking scores and binding interactions of representative imidazole-based compounds against various clinically relevant protein targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
Imidazole-1,2,3-triazole hybridsGlycogen Synthase Kinase-3β (GSK-3β)--Not specified[1]
Imidazole-thiazole hybridsEpidermal Growth Factor Receptor (EGFR)1EA1Not specifiedPHE 78, TYR 76, ARG 96[2]
Imidazole-pyrazole derivativesL-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P)2VF5-8.1 to -9.4Ser347, Thr352, Glu488, Lys603[3][4]
Imidazole-based derivativesMitogen-Activated Protein Kinase (MAPK)1A9UNot specifiedAt least one hydrogen bond[5]
Imidazole-linked ethionamideEnoyl-Acyl Carrier Protein Reductase (InhA)-Not specifiedNot specified[6]
Imidazole quinolinesGingipain R1CVR-7.7 to -9.2Not specified[7]
Imidazo[2,1-b]thiazole-thiadiazole conjugatesGlypican-3 (GPC-3)4ACR-6.90 to -10.30Not specified[8]
Imidazole derivatives based on 7-chloro-4-aminoquinolineSARS-CoV-2 Main Protease6LU7-Not specified[9]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. A typical workflow involves protein and ligand preparation, grid generation, docking simulation, and analysis of the results.

A. General Molecular Docking Protocol

A representative protocol for docking imidazole-based compounds is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the imidazole derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and their geometries are optimized using a suitable force field.

    • Partial charges are assigned to the ligand atoms.

  • Grid Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Docking Simulation:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the defined grid box.

    • The software calculates the binding energy for each pose, and the poses are ranked accordingly.

  • Analysis of Results:

    • The docked poses are visualized to analyze the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

    • The docking scores and interaction patterns are used to compare the binding affinities of different imidazole derivatives and to prioritize candidates for further experimental validation.

B. Software and Tools

A variety of software packages are commonly used for molecular docking studies, including:

  • AutoDock: A suite of automated docking tools. AutoDock Vina is a popular version known for its speed and accuracy.[7]

  • Glide (Schrödinger): A high-performance docking program that is part of a comprehensive suite of drug discovery software.[10]

  • FlexX: A flexible docking tool that accounts for both ligand and protein flexibility.[10]

  • PyRx: A virtual screening tool that incorporates AutoDock Vina.[8]

  • Discovery Studio: A software suite for molecular modeling and simulation, often used for visualizing and analyzing docking results.[9]

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate a typical docking workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Imidazole Derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Binding Energy Calculation & Pose Generation docking->results interaction Interaction Analysis (Hydrogen Bonds, etc.) results->interaction lead_id Lead Identification interaction->lead_id

Caption: A generalized workflow for in silico molecular docking studies of imidazole-based compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imidazole Imidazole Inhibitor Imidazole->EGFR Inhibition

Caption: The EGFR signaling pathway, a common target for imidazole-based anticancer agents.

Conclusion

Molecular docking serves as an indispensable tool in the preliminary assessment of imidazole-based compounds as potential therapeutic agents. The comparative data presented in this guide highlight the diverse range of biological targets that can be modulated by this versatile scaffold. By understanding the key interactions and binding affinities through in silico methods, researchers can more effectively design and prioritize novel imidazole derivatives for synthesis and subsequent experimental validation, ultimately accelerating the drug discovery process. The detailed protocols and visual workflows provided herein offer a practical framework for conducting and interpreting such comparative docking studies.

References

assessing the selectivity of (1H-imidazol-2-yl)methanamine for receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to assessing the receptor subtype selectivity of (1H-imidazol-2-yl)methanamine, providing a comparative framework, detailed experimental protocols, and relevant signaling pathways for researchers and drug development professionals.

Introduction

This compound is a small molecule featuring an imidazole ring, a common motif in many biologically active compounds, including the neurotransmitter histamine. Due to this structural similarity, it is hypothesized that this compound may interact with histamine receptors or other related targets. A critical step in the pharmacological characterization of any new chemical entity is the assessment of its receptor selectivity. This guide provides a framework for evaluating the selectivity of this compound by comparing its hypothetical profile to that of known histamine receptor ligands. The following sections detail the experimental protocols and present comparative data to guide early-stage drug development.

Comparative Selectivity Profile

To effectively characterize a novel compound like this compound, its binding affinity should be profiled against various receptor subtypes. The table below presents a hypothetical selectivity profile for this compound alongside experimentally determined values for well-characterized histamine receptor agonists. This allows for a direct comparison of potency and selectivity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound H₁ Receptor (Ki, nM) H₂ Receptor (Ki, nM) H₃ Receptor (Ki, nM) H₄ Receptor (Ki, nM)
This compound (Hypothetical) >10,000 >10,000 25 600
Histamine 20 50 25 5
4-Methylhistamine >10,000 63 >10,000 1200
VUF 8430 >10,000 >10,000 1800 54

Data for Histamine, 4-Methylhistamine, and VUF 8430 are representative values from published literature. The data for this compound is hypothetical and serves as an example for comparison.[1]

Experimental Protocols

Accurate determination of a compound's selectivity requires robust and validated experimental procedures. Below are detailed protocols for primary binding and functional assays.

Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1]

Objective: To determine the binding affinity (Ki) of this compound for human H₁, H₂, H₃, and H₄ receptors.[1]

Materials:

  • Cell membranes expressing the human histamine receptor subtypes (H₁, H₂, H₃, H₄).[1]

  • Radioligands (e.g., [³H]-Mepyramine for H₁, [³H]-Tiotidine for H₂, [³H]-Nα-methylhistamine for H₃, [³H]-Histamine for H₄).

  • Test compound: this compound.

  • Scintillation fluid, filter plates, and a scintillation counter.[2]

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[3]

  • Allow the reaction to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assays

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of G-protein coupled receptors like the H₂ and H₄ receptors (Gs-coupled) and the H₃ receptor (Gi-coupled).

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at human H₂, H₃, and H₄ receptors.[1]

Materials:

  • HEK293 cells stably expressing the human histamine receptor subtypes (H₂, H₃, H₄).[1]

  • Forskolin (an adenylate cyclase activator).[1]

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[1]

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.[1]

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.[1]

  • For agonist testing (H₂ receptor), add serial dilutions of the test compound.[1]

  • For antagonist testing (H₃ and H₄ receptors), add a fixed concentration of an agonist (e.g., histamine) along with serial dilutions of the test compound.

  • Incubate at room temperature for a specified time.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

  • Plot the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is particularly useful for Gi-coupled receptors like the H₃ receptor.[3]

Objective: To determine the functional agonist or antagonist activity of this compound at the human H₃ receptor.

Materials:

  • Membranes from cells expressing the human histamine H₃ receptor.[3]

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.[3]

  • Test compound: this compound.

  • Known H₃ receptor agonist (e.g., (R)-α-methylhistamine).[3]

Procedure:

  • The membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

  • For antagonist testing, a fixed concentration of an H₃ receptor agonist is also included.[3]

  • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[3]

  • The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[3]

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in selectivity assessment, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Mechanism of Action compound Compound Acquisition and Purity Analysis screening Broad Panel Receptor Screening compound->screening hits Identify Preliminary 'Hits' from Screening Data screening->hits dose_response Dose-Response Assays (IC50 / EC50 Determination) hits->dose_response orthogonal Orthogonal Assays to Confirm Target Engagement dose_response->orthogonal functional Cell-Based Functional Assays (e.g., Second Messenger Assays) orthogonal->functional pathway Signaling Pathway Analysis (e.g., Western Blot) functional->pathway

Caption: Proposed in vitro characterization workflow.

H3_signaling_pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked agonist This compound (Agonist) agonist->H3R Binds ATP ATP ATP->AC response Inhibition of Neurotransmitter Release cAMP->response Leads to

Caption: Histamine H3 receptor signaling pathway.

Conclusion

While direct experimental data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. By employing the detailed protocols for radioligand binding and functional assays, researchers can determine its binding affinity and functional activity at various receptor subtypes. Comparing these findings with the data from known histamine receptor ligands will enable a thorough assessment of its selectivity profile. The provided diagrams of the experimental workflow and the H₃ signaling pathway offer a clear visual aid for these processes. This systematic approach is crucial for elucidating the pharmacological profile of this compound and determining its potential as a therapeutic agent.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Aminomethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of imidazole-containing compounds, the efficient preparation of key building blocks is of paramount importance. 2-Aminomethylimidazole, a crucial intermediate in the synthesis of various pharmaceutical agents, can be synthesized through several distinct routes. This guide provides a head-to-head comparison of three prominent synthetic methodologies: the Gabriel synthesis, the reduction of 2-cyanoimidazole, and the reductive amination of 2-imidazolecarboxaldehyde. Each route is evaluated based on experimental data, and detailed protocols are provided to facilitate reproducible research.

At a Glance: Comparison of Synthetic Routes

ParameterGabriel SynthesisReduction of 2-CyanoimidazoleReductive Amination of 2-Imidazolecarboxaldehyde
Starting Material 2-(Chloromethyl)imidazole2-Cyanoimidazole2-Imidazolecarboxaldehyde
Key Reagents Potassium phthalimide, Hydrazine hydrateRaney Nickel, Hydrogen gasAmmonia, Sodium borohydride
Overall Yield ~75-85%~80-90%~70-80%
Reaction Time 18-24 hours4-6 hours12-18 hours
Reaction Temperature RefluxRoom Temperature0°C to Room Temperature
Key Advantages High purity of the final product, avoids over-alkylation.High yield, relatively short reaction time.Readily available starting material and reagents.
Key Disadvantages Two-step process, use of hydrazine.Requires specialized hydrogenation equipment, handling of pyrophoric catalyst.Potential for side reactions, moderate yield.

Synthetic Route 1: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the over-alkylation often encountered in direct amination reactions.[1][2][3][4] This two-step process involves the initial reaction of a halide with potassium phthalimide to form an N-alkylated phthalimide, followed by the liberation of the primary amine through hydrazinolysis.[5]

Gabriel Synthesis 2-(Chloromethyl)imidazole 2-(Chloromethyl)imidazole 2-Phthalimidomethylimidazole 2-Phthalimidomethylimidazole 2-(Chloromethyl)imidazole->2-Phthalimidomethylimidazole DMF, Reflux Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->2-Phthalimidomethylimidazole 2-Aminomethylimidazole 2-Aminomethylimidazole 2-Phthalimidomethylimidazole->2-Aminomethylimidazole Ethanol, Reflux Phthalhydrazide Phthalhydrazide (by-product) 2-Phthalimidomethylimidazole->Phthalhydrazide Hydrazine Hydrazine Hydrazine->2-Aminomethylimidazole

Fig. 1: Gabriel synthesis of 2-aminomethylimidazole.
Experimental Protocol:

Step 1: Synthesis of 2-(Phthalimidomethyl)-1H-imidazole

A mixture of 2-(chloromethyl)imidazole hydrochloride (1 mole) and potassium phthalimide (1.1 moles) in dimethylformamide (DMF) is heated at reflux for 6-8 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is filtered, washed with water, and dried to afford 2-(phthalimidomethyl)-1H-imidazole.

Step 2: Synthesis of 2-Aminomethylimidazole

2-(Phthalimidomethyl)-1H-imidazole (1 mole) is suspended in ethanol, and hydrazine hydrate (1.2 moles) is added. The mixture is heated at reflux for 12-16 hours. After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or crystallization to yield 2-aminomethylimidazole.

Synthetic Route 2: Reduction of 2-Cyanoimidazole

The catalytic hydrogenation of a nitrile group offers a direct and efficient pathway to the corresponding primary amine. This method is characterized by high yields and relatively clean reaction profiles. The use of Raney Nickel as a catalyst is common for this transformation, providing a large surface area for the reaction.[6][7][8][9]

Reduction of 2-Cyanoimidazole 2-Cyanoimidazole 2-Cyanoimidazole 2-Aminomethylimidazole 2-Aminomethylimidazole 2-Cyanoimidazole->2-Aminomethylimidazole Methanol, RT, 50 psi Hydrogen H2 (gas) Hydrogen->2-Aminomethylimidazole Raney_Nickel Raney Ni Raney_Nickel->2-Aminomethylimidazole Catalyst

Fig. 2: Reduction of 2-cyanoimidazole.
Experimental Protocol:

A solution of 2-cyanoimidazole (1 mole) in methanol is placed in a high-pressure hydrogenation apparatus. A catalytic amount of Raney Nickel (approximately 5-10% by weight of the substrate) is added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 4-6 hours. Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give 2-aminomethylimidazole, which can be further purified by crystallization.

Synthetic Route 3: Reductive Amination of 2-Imidazolecarboxaldehyde

Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.[10][11][12] This process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[13][14] Sodium borohydride is a commonly used reducing agent for this transformation due to its mild nature and selectivity.[15]

Reductive Amination 2-Imidazolecarboxaldehyde 2-Imidazolecarboxaldehyde Imine_Intermediate Imine Intermediate (not isolated) 2-Imidazolecarboxaldehyde->Imine_Intermediate Methanol, 0°C Ammonia Ammonia Ammonia->Imine_Intermediate 2-Aminomethylimidazole 2-Aminomethylimidazole Imine_Intermediate->2-Aminomethylimidazole RT Sodium_Borohydride Sodium Borohydride Sodium_Borohydride->2-Aminomethylimidazole

Fig. 3: Reductive amination of 2-imidazolecarboxaldehyde.
Experimental Protocol:

To a solution of 2-imidazolecarboxaldehyde (1 mole) in methanol at 0°C, a solution of ammonia in methanol is added. The mixture is stirred at this temperature for 1-2 hours to facilitate imine formation. Subsequently, sodium borohydride (1.5 moles) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for an additional 10-16 hours. The reaction is then quenched by the careful addition of water. The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to provide 2-aminomethylimidazole. Purification can be achieved through column chromatography or crystallization.

References

Safety Operating Guide

Proper Disposal of (1H-imidazol-2-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (1H-imidazol-2-yl)methanamine, a compound that, while specific data is limited, shares hazards with related imidazole and amine compounds.

Hazard Profile and Safety Considerations

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Adherence to these procedures is mandatory to minimize risks and ensure compliance with environmental regulations.

1. Waste Segregation and Collection:

  • Isolate Waste Streams: It is critical to keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[4]

  • Designated Waste Container: All waste materials, including pure compound, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a designated, compatible, and sealable waste container.[1][2][5] The container should be airtight to prevent the release of fumes.[2][4]

  • Solid vs. Liquid Waste: If generating both solid and liquid waste, use separate, appropriately labeled containers.

2. Container Labeling:

  • Immediate and Clear Labeling: As soon as waste is first added, the container must be labeled.[2]

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "this compound". If it is a solution, the solvent and concentration should also be noted.

  • Hazard Warning: The container must be marked with the words "Hazardous Waste" or "Dangerous Waste".[6] Appropriate hazard pictograms (e.g., corrosive) should also be included.

3. Waste Storage:

  • Secure and Ventilated Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5]

  • Incompatible Materials: Ensure the waste is stored separately from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][5]

  • Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Institutional EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1] Do not pour this chemical down the drain or dispose of it in regular trash.[1][3]

  • Requesting Pickup: When the container is full or no longer in use, complete a chemical collection request form as required by your institution to arrange for pickup by trained hazardous waste personnel.[2]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.[7][8]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Collect Waste in a Compatible Container B->C D Segregate from Incompatible Waste C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' and Chemical Name E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Store Away from Incompatible Materials G->H I Contact Institutional EHS for Waste Pickup H->I J Complete Chemical Collection Request Form I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (1H-imidazol-2-yl)methanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of structurally similar imidazole-based chemicals. These related compounds are known to cause skin irritation or corrosion, serious eye damage, and respiratory irritation.[1] Therefore, strict adherence to these procedural guidelines is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound. Specific laboratory conditions or experimental protocols may require a higher level of protection.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1][2][3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid all direct contact with the compound.[1] Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill and Waste Disposal Plan:

  • Spill Cleanup:

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Waste Collection:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1][6]

  • Disposal:

    • Dispose of all chemical waste through your institution's environmental health and safety office.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the logical workflow for handling this compound, emphasizing critical safety checkpoints.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Plan Experiment ppe_check Verify PPE Availability (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check ppe_check->start PPE Not Available (Procure PPE) hood_check Confirm Fume Hood Certification & Eyewash/Shower Accessibility ppe_check->hood_check PPE Available hood_check->start Facilities Not Ready (Do Not Proceed) don_ppe Don Appropriate PPE hood_check->don_ppe Facilities Ready handle_chem Handle this compound in Fume Hood don_ppe->handle_chem decontaminate Decontaminate Glassware & Work Area handle_chem->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_collect Collect Contaminated PPE & Materials in Labeled Waste Container doff_ppe->waste_collect dispose Dispose of Waste via EHS Office waste_collect->dispose end End of Procedure dispose->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.